molecular formula C8H9N B122111 Indoline CAS No. 496-15-1

Indoline

Número de catálogo: B122111
Número CAS: 496-15-1
Peso molecular: 119.16 g/mol
Clave InChI: LPAGFVYQRIESJQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Indoline is a member of indoles.
structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N/c1-2-4-8-7(3-1)5-6-9-8/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAGFVYQRIESJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052133
Record name Indoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Brown liquid; [Alfa Aesar MSDS]
Record name Indoline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14881
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

496-15-1
Record name Indoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole, 2,3-dihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Indoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.107
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DPT9AB2NK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

discovery of novel indoline-based bioactive molecules

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the reveals a versatile scaffold crucial to modern drug development.[1][2][3] The indoline core, a benzene ring fused to a five-membered nitrogen-containing ring, is a common feature in numerous natural products and synthetic compounds with significant medicinal value.[1][4] Researchers have successfully developed this compound derivatives with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2]

This technical guide provides an overview of recent advancements in the field, focusing on the synthesis, biological evaluation, and mechanisms of action of these promising molecules. It summarizes key quantitative data, details experimental protocols, and visualizes complex biological and experimental processes.

General Workflow for Discovery and Evaluation

The discovery of new bioactive this compound molecules typically follows a structured workflow. This process begins with the design and synthesis of a library of candidate compounds, often guided by computational modeling. These compounds then undergo a series of biological assays to determine their activity and mechanism of action.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Preclinical Evaluation A Computational Modeling (e.g., Molecular Docking) B Scaffold Selection (this compound Core) A->B Identify Scaffold C Library Synthesis (e.g., Solid-Phase) B->C Synthesize Derivatives D In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) C->D Screen Compounds E Mechanism of Action (e.g., Signaling Pathway Analysis) D->E Elucidate Mechanism F SAR Studies E->F Optimize Structure F->C Iterative Redesign I Lead Optimization F->I Identify Lead G In Vivo Models (e.g., Animal Studies) H ADMET Profiling G->H Assess Pharmacokinetics H->I Refine Lead Compound

General workflow for bioactive this compound molecule discovery.

Anticancer Activity

This compound derivatives have emerged as potent anticancer agents that target various key biological pathways involved in cancer progression.[2][5] Their versatility allows for the design of compounds that can inhibit tumor growth, induce apoptosis, and overcome drug resistance.[2][6]

Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is frequently deregulated in many types of cancer, making it an attractive target for therapeutic intervention.[7] Several studies have focused on designing indole and this compound-based compounds that can inhibit key kinases in this pathway, such as mTOR, PI3K, and Akt.[7] Inhibition of this pathway disrupts critical cellular processes for cancer cells, including growth, proliferation, and survival.[7]

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor This compound-Based Inhibitor Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Inhibition of the PI3K/Akt/mTOR pathway by this compound molecules.
Quantitative Data: Anticancer this compound Derivatives

Compound IDTarget(s)Cell LineIC50Reference
HA-2l mTOR-66 nM[7]
HA-2g mTOR, PI3K, AktMDA-MB2310.610 µM[7]
HA-3d mTOR, PI3K, AktHCT-1160.780 µM[7]
Compound 9d TubulinKyse4501.49 µM[8]
Compound 31 PD-L1FRET Assay0.89 nM[9]
Sunitinib VEGFR, PDGFR--[10]
Compound 2 DNA IntercalatorAsPC-1336.5 nM[11]
Experimental Protocols: Anticancer Assays

1. mTOR Kinase Inhibition Assay: [7]

  • Objective: To determine the in vitro inhibitory activity of compounds against the mTOR kinase.

  • Methodology:

    • A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used.

    • The assay measures the phosphorylation of a biotinylated substrate (e.g., GST-p70S6K) by the mTOR enzyme in the presence of ATP.

    • Test compounds are incubated with the mTOR enzyme, substrate, and ATP in a kinase assay buffer.

    • The reaction is stopped, and a europium-labeled anti-phospho-p70S6K antibody and an APC-labeled anti-GST antibody are added.

    • After incubation, the TR-FRET signal is measured. A decrease in signal indicates inhibition of mTOR activity.

    • IC50 values are calculated from the dose-response curves.

2. Cell Viability (MTT) Assay: [12]

  • Objective: To assess the cytotoxicity of the this compound derivatives against cancer cell lines.

  • Methodology:

    • Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

    • After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Cells are incubated to allow for the conversion of MTT to formazan crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents.[13][14] this compound-based molecules have shown significant promise, exhibiting activity against a range of pathogens, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[14][15] Some derivatives act as resistance-modifying agents (RMAs), restoring the efficacy of existing antibiotics.[15]

Quantitative Data: Antimicrobial this compound Derivatives
Compound ClassTarget/ActionOrganismActivity MetricValueReference
Tetracyclic Indolines β-lactam RMAMRSAMIC of Amoxicillin>128 µg/mL (alone)[15]
Compound 13 (1m) DNA Gyrase B-Binding Score-9.02 kcal/mol[13]
This compound (unsubstituted) DNA Gyrase B-Binding Score-6.43 kcal/mol[13]
Indole-3-acetamido-polyamines Growth InhibitionMRSA, C. neoformansMIC< 0.2 µM[16]
Experimental Protocols: Antimicrobial Assays

1. Minimum Inhibitory Concentration (MIC) Assay:

  • Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Methodology:

    • A serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the test bacterium (e.g., MRSA).

    • Positive (no drug) and negative (no bacteria) controls are included.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

2. Molecular Docking for Target Identification: [13]

  • Objective: To computationally predict the binding affinity and interaction of this compound derivatives with a specific bacterial protein target (e.g., DNA gyrase B).

  • Methodology:

    • The 3D structure of the target protein is obtained from a protein data bank (e.g., PDB).

    • The 3D structures of the this compound derivatives are generated and optimized.

    • Molecular docking software (e.g., AutoDock) is used to predict the binding pose of each compound within the active site of the protein.

    • The software calculates a binding energy or docking score, which represents the predicted affinity of the compound for the target. Lower scores typically indicate stronger binding.

    • The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein residues are analyzed.

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are implicated in numerous diseases.[17][18] Novel this compound derivatives have been developed that exhibit potent anti-inflammatory and antioxidant effects at very low concentrations.[17] These compounds can protect cells from oxidative damage and reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.[17][18]

Quantitative Data: Anti-inflammatory this compound Derivatives
ActivityAssayCompound ConcentrationEffectReference
Antioxidant H₂O₂ induced cytotoxicity1 pM - 1 nMProtection of RAW264.7 macrophages[17]
Anti-inflammatory LPS-induced NO, TNF-α, IL-61 pM - 1 nMReduction in RAW264.7 macrophages[17][18]
Anti-inflammatory LPS-induced cytokine elevation (in vivo)≤ 1 µmol/kg (s.c. in mice)Prevention of cytokine elevation in brain[17]
Experimental Protocols: Anti-inflammatory Assays

1. LPS-Induced Cytokine Production in Macrophages: [17][18]

  • Objective: To evaluate the ability of this compound derivatives to suppress the production of pro-inflammatory cytokines.

  • Methodology:

    • RAW264.7 macrophage cells are cultured in appropriate media.

    • Cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour).

    • Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

    • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

    • The concentrations of cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) in the supernatant are quantified using specific ELISA kits and the Griess reagent, respectively.

    • The inhibitory effect of the compounds is determined by comparing the cytokine/NO levels in treated versus untreated (LPS only) cells.

Conclusion

The this compound scaffold is a cornerstone in the discovery of new bioactive molecules, demonstrating remarkable versatility and therapeutic potential across diverse disease areas.[1][2] The continued exploration of structure-activity relationships, coupled with advanced synthesis and screening techniques, promises to yield a new generation of this compound-based drugs with improved efficacy and safety profiles.[1][19] The research highlighted in this guide underscores the significant progress and ongoing innovation in this critical field of medicinal chemistry.

References

The Exploratory Synthesis of Functionalized Indoline Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Its three-dimensional architecture offers distinct advantages over its aromatic counterpart, indole, in establishing specific interactions with biological targets. This technical guide provides an in-depth exploration of the synthesis of functionalized this compound scaffolds, presenting detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways and experimental workflows to empower researchers in the development of novel therapeutics.

I. Synthetic Methodologies for Functionalized this compound Scaffolds

The construction of the this compound core and the introduction of diverse functionalities have been the subject of extensive research. Modern synthetic strategies have enabled the efficient and stereoselective synthesis of a wide range of this compound derivatives.

A. Palladium-Catalyzed Intramolecular C-H Amination

Palladium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of indolines from readily available β-arylethylamine precursors.[1][2] This approach offers high atom economy and functional group tolerance. A common strategy involves the use of a directing group on the nitrogen atom to facilitate the intramolecular C-H amination.[1]

Experimental Protocol: Synthesis of Picolinamide (PA)-Protected Indolines [2]

This protocol describes an efficient synthesis of this compound compounds from picolinamide (PA)-protected β-arylethylamine substrates via palladium-catalyzed intramolecular amination of ortho-C(sp²)-H bonds.[2]

  • Materials:

    • PA-protected β-arylethylamine substrate (1.0 equiv)

    • Pd(OAc)₂ (0.1 equiv)

    • PhI(OAc)₂ (1.2 equiv)

    • Toluene (0.1 M)

    • Argon atmosphere

  • Procedure:

    • To an oven-dried reaction vial, add the PA-protected β-arylethylamine substrate, Pd(OAc)₂, and PhI(OAc)₂.

    • Evacuate and backfill the vial with argon three times.

    • Add toluene via syringe.

    • Seal the vial and place it in a preheated oil bath at 60 °C.

    • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

The picolinamide directing group can be subsequently removed under mild conditions to provide the free this compound.

B. Zinc(II)-Catalyzed [4+2] Cycloaddition

Cycloaddition reactions provide a convergent and efficient route to polycyclic fused this compound scaffolds.[3][4] Zn(II) catalysis has been shown to be effective in promoting the formal [4+2] cycloaddition of indoles with 1,2-diaza-1,3-dienes to construct tetrahydro-1H-pyridazino[3,4-b]indoles.[3][4]

Experimental Protocol: Zn(II)-Catalyzed Synthesis of Tetrahydro-1H-pyridazino[3,4-b]indoles [4]

  • Materials:

    • Indole substrate (2.0 equiv)

    • Cyclic 1,2-diaza-1,3-diene (1.0 equiv)

    • ZnCl₂ (10 mol %)

    • Dichloromethane (DCM) (0.5 M)

    • Room temperature (25 °C)

  • Procedure:

    • To a stirred solution of the indole substrate and the cyclic 1,2-diaza-1,3-diene in DCM, add ZnCl₂ at room temperature.

    • Stir the reaction mixture at 25 °C for 12-24 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the desired polycyclic fused this compound.

C. Enantioselective Synthesis of 2,3-Disubstituted Indolines

The stereoselective synthesis of 2,3-disubstituted indolines is of great interest due to the prevalence of this motif in bioactive natural products.[5] Copper-catalyzed hydroamination represents a mild and efficient method for achieving high diastereo- and enantioselectivity.[5]

Experimental Protocol: CuH-Catalyzed Enantioselective Synthesis of cis-2,3-Disubstituted Indolines [5]

  • Materials:

    • Styrene substrate (1.0 equiv)

    • N-arylhydroxylamine (1.2 equiv)

    • Cu(OAc)₂ (5 mol %)

    • (R)-DTBM-SEGPHOS (ligand) (5.5 mol %)

    • HSi(OEt)₃ (silane) (1.5 equiv)

    • t-BuOH (1.5 equiv)

    • Toluene (0.1 M)

    • Room temperature

  • Procedure:

    • In a glovebox, to a solution of Cu(OAc)₂ and (R)-DTBM-SEGPHOS in toluene, add HSi(OEt)₃ and stir for 30 minutes.

    • Add the styrene substrate, N-arylhydroxylamine, and t-BuOH.

    • Seal the reaction vial and stir at room temperature for 24-48 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

II. Biological Activity of Functionalized this compound Scaffolds

Functionalized this compound derivatives have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents and kinase inhibitors.

A. Anticancer Activity

Numerous studies have reported the potent cytotoxic effects of this compound-based compounds against various cancer cell lines.[6][7][8][9][10][11] The data below summarizes the in vitro anticancer activity of selected functionalized this compound derivatives.

Compound IDFunctionalizationCancer Cell LineIC₅₀ (µM)Reference
1c Indolin-2-one derivativeHCT-116Submicromolar[7]
1h Indolin-2-one derivativeHCT-116Submicromolar[7]
2c Indolin-2-one derivativeMDA-MB-231-[7]
4a Spirooxindole-pyrrolinePC-3-[11]
3a Indole-based tyrphostin Ru complexMCF-7/Topo0.18[10]
2a Indole-based tyrphostinHuh-70.01-0.04[10]
EB355A 28-Indole-betulin derivativeMCF-767[9]
B. Kinase Inhibitory Activity

The this compound scaffold is a key component of several kinase inhibitors, including approved drugs.[12] These compounds often target the ATP-binding site of kinases, playing a crucial role in cell signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[1][2][7][13][14][15][16][17]

Compound IDTarget Kinase(s)IC₅₀ (nM)Reference
17d PI3Kα, mTOR1[13]
18 PI3Kα, mTOR0.2, 0.3[13]
HA-1e mTOR56[2]
HA-2l mTOR66[2][14]
HA-2c mTOR75[2][14]

III. Signaling Pathways and Experimental Workflows

A. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival.[15] Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.[13] Indole and this compound derivatives have been shown to effectively modulate this pathway at various nodes.[1][13][15]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes This compound Functionalized This compound Scaffold This compound->PI3K Inhibits This compound->Akt Inhibits This compound->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR pathway and points of inhibition by this compound scaffolds.

B. Experimental Workflow for this compound-Based Drug Discovery

The discovery of novel this compound-based therapeutics follows a structured workflow, from initial library synthesis to preclinical evaluation.[3]

Drug_Discovery_Workflow A This compound Library Synthesis B High-Throughput Screening (HTS) A->B C Hit Identification & Validation B->C D Lead Generation C->D E Lead Optimization (SAR Studies) D->E F In Vivo Efficacy & Toxicology E->F G Preclinical Candidate Selection F->G

Caption: A generalized workflow for this compound-based drug discovery.

C. High-Throughput Screening (HTS) Workflow

High-throughput screening is a critical step in identifying promising hit compounds from a large library of synthesized this compound derivatives.[18][19][20][21]

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Secondary Assays cluster_3 Hit Characterization A Single Concentration Screening B Dose-Response Curve Generation A->B Active Compounds C Orthogonal & Selectivity Assays B->C Confirmed Hits D Mechanism of Action Studies C->D Validated Hits

Caption: A typical workflow for high-throughput screening of this compound libraries.

IV. Conclusion

The functionalized this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Advances in synthetic methodologies have provided access to a vast chemical space of this compound derivatives with diverse and complex architectures. The compelling biological data, particularly in the realm of oncology and kinase inhibition, underscores the potential of these scaffolds to address unmet medical needs. This technical guide serves as a foundational resource for researchers to navigate the synthesis, evaluation, and optimization of functionalized indolines in their drug discovery endeavors.

References

The Indoline Nucleus: A Technical Guide to Its Fundamental Reactivity for Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indoline scaffold, a bicyclic heterocycle consisting of a benzene ring fused to a five-membered nitrogen-containing ring, is a privileged structure in medicinal chemistry and organic synthesis.[1] Its prevalence in a vast array of natural products and pharmaceuticals underscores its significance as a key pharmacophore.[1][2] The non-planar, C(sp³)-rich framework of the this compound nucleus offers distinct three-dimensional diversity compared to its aromatic counterpart, indole, which can be advantageous for optimizing drug-like properties.[3] This technical guide provides an in-depth exploration of the fundamental reactivity of the this compound core, presenting quantitative data, detailed experimental protocols, and mechanistic visualizations to serve as a comprehensive resource for professionals in drug development and chemical research.

Electrophilic Aromatic Substitution

The benzene ring of the this compound nucleus is susceptible to electrophilic aromatic substitution (EAS). The lone pair of electrons on the nitrogen atom can be donated to the aromatic system, activating the ring towards electrophilic attack. The directing effect of the N-acyl or N-alkyl group, as well as the presence of other substituents on the aromatic ring, governs the regioselectivity of these reactions. Generally, substitution occurs at the C5 and C7 positions.[4][5][6]

Nitration

Nitration of the this compound nucleus is a key transformation for introducing a nitro group, which can serve as a versatile handle for further functionalization or as a crucial pharmacophoric element. A variety of nitrating agents have been employed, with regioselectivity often depending on the reaction conditions and the nature of the N-protecting group.

Quantitative Data for this compound Nitration

N-Protecting GroupNitrating AgentSolventTemp. (°C)Time (h)Major Product(s)Yield (%)Reference(s)
AcetylFerric NitrateAcetonitrileRT-5-NitroModerate to Excellent[7]
AcetylAcetic Anhydride / Nitric AcidAcetic Anhydride527-Nitro-[8]
Boctert-Butyl NitriteAcetonitrileRT-5-Nitroup to 99%[7][9]
- (unprotected)Nitric Acid / Acetic AnhydrideAcetic Anhydride--3,6-Dinitro (from indole)-[10]
AcetylConc. Nitric AcidAcetic Acid1215-Nitro-[11]

Experimental Protocol: Synthesis of N-Acetyl-5-nitrothis compound [12]

  • To a solution of 5-nitrothis compound (12.012 g) in pyridine (100 ml), add acetic anhydride (50 ml).

  • Stir the mixture for 17 hours under an argon atmosphere at room temperature.

  • Concentrate the mixture under reduced pressure to yield the crude product.

  • Purify the product by recrystallization to obtain N-acetyl-5-nitrothis compound.

Experimental Protocol: Synthesis of 5-Nitrothis compound via Reduction [13]

  • In a 250 ml three-necked flask, add 5-nitroindole and trifluoroacetic acid.

  • Stir the mixture at room temperature for 10 minutes.

  • Add a sodium borohydride solution to the system.

  • Maintain the reaction at 70°C for 2 hours.

  • Increase the temperature to reflux and continue the reaction overnight (10 hours).

  • After cooling, add ethyl acetate and an aqueous solution for extraction.

  • Extract the aqueous phase three times with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Crystallize the product from a mixture of acetone and petroleum ether to obtain 5-Nitrothis compound.

G cluster_activation Electrophile Generation cluster_reaction Electrophilic Attack & Aromatization HNO3 HNO3 NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ Protonation & Dehydration H2SO4 H2SO4 H2SO4->NO2+ SigmaComplex Wheland Intermediate (Sigma Complex) HSO4- HSO₄⁻ H2O H₂O This compound N-Protected this compound This compound->SigmaComplex + NO₂⁺ Nitrothis compound 5-Nitrothis compound SigmaComplex->Nitrothis compound - H⁺

Figure 1: General mechanism of electrophilic nitration of this compound.

Halogenation

Halogenation of the this compound nucleus, typically at the C7 position, provides valuable intermediates for cross-coupling reactions and further synthetic elaborations. Regioselectivity is often achieved through the use of a directing group on the nitrogen atom.[14]

Quantitative Data for C7-Halogenation of N-Pyrimidyl this compound [14]

Halogenating AgentCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
N-Chlorosuccinimide (NCS)[RhCpCl₂]₂ / AgSbF₆THF801285
N-Bromosuccinimide (NBS)[RhCpCl₂]₂ / AgSbF₆THF801292
N-Iodosuccinimide (NIS)[RhCp*Cl₂]₂ / AgSbF₆THF801288

Experimental Protocol: Rh(III)-Catalyzed C7-Bromination of N-Pyrimidyl this compound [14]

  • To an oven-dried reaction tube, add N-pyrimidylthis compound (0.2 mmol), [RhCp*Cl₂]₂ (5 mol%), and AgSbF₆ (20 mol%).

  • Add N-bromosuccinimide (NBS, 2.0 equiv.) and THF as the solvent.

  • Seal the tube and heat the reaction mixture at 80°C in a pre-heated oil bath for 12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 7-bromothis compound derivative.

Acylation

Friedel-Crafts acylation introduces an acyl group onto the this compound ring, typically at the C5 or C7 position, depending on the directing group and reaction conditions. This reaction is a powerful tool for the synthesis of ketone-containing this compound derivatives.

Quantitative Data for Friedel-Crafts Acylation of Indoles/Indolines

SubstrateAcylating AgentCatalystSolventTemp. (°C)Yield (%)Reference(s)
IndoleAcyl ChloridesZinc OxideIonic Liquid40Good to High[15]
1-(Phenylsulfonyl)indoleAcetic AnhydrideAlCl₃Dichloromethane-99[16]
IndoleAcyl ChloridesSnCl₄Dichloromethane--[14]

Experimental Protocol: Friedel-Crafts Acylation of 1-(Phenylsulfonyl)indole [16]

  • To a magnetically stirred suspension of AlCl₃ in dichloromethane, add the carboxylic acid anhydride or acid chloride at 0°C.

  • Add a solution of 1-(phenylsulfonyl)indole in dichloromethane dropwise to the stirred mixture.

  • Allow the reaction to proceed at room temperature, monitoring by TLC.

  • Upon completion, pour the reaction mixture into a mixture of ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify by column chromatography to yield the 3-acyl-1-(phenylsulfonyl)indole.

Reactions at the Nitrogen Atom

The nitrogen atom of the this compound nucleus is nucleophilic and readily undergoes alkylation and acylation reactions.

N-Alkylation

N-alkylation is a common modification of the this compound scaffold. Reductive amination and reactions with alcohols via borrowing-hydrogen methodology are two prevalent strategies.[8][17][18]

Quantitative Data for N-Alkylation of Indolines

Alkylating AgentCatalyst/ReductantSolventTemp. (°C)Time (h)Yield (%)Reference(s)
AlcoholsIron ComplexTrifluoroethanol11018-4831-99[3]
AlcoholsIridium ComplexWaterReflux24-36Good to Excellent[18]
AldehydesEt₃SiH / TFADichloromethaneReflux-High[19]

Experimental Protocol: Reductive Amination for N-Alkylation of this compound (General Procedure based on[19][20])

  • To a solution of the this compound (1.0 equiv.) and an aldehyde (1.2 equiv.) in a suitable solvent (e.g., dichloromethane), add trifluoroacetic acid (TFA).

  • Stir the mixture at room temperature to facilitate iminium ion formation.

  • Add the reducing agent, such as triethylsilane (Et₃SiH, 1.5 equiv.), to the reaction mixture.

  • Reflux the reaction mixture until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Oxidation and Reduction Reactions

Oxidation: Dehydrogenation to Indoles

The conversion of indolines to indoles is a facile and common aromatization reaction, often performed after functionalization of the this compound core. A variety of oxidizing agents and catalytic systems can be employed for this transformation.[21][22][23]

Quantitative Data for Oxidation of Indolines to Indoles

SubstrateOxidant/CatalystSolventTemp. (°C)Yield (%)Reference(s)
This compound DerivativesActivated Carbon / O₂--73-98[21]
3-Substituted IndolinesKBr (electrochemical)-->20 examples[24]
Indoles (to 2-oxindoles)Hypervalent Iodine Reagent--up to 90[3]

Experimental Protocol: Oxidation of an this compound to an Indole (General Procedure)

  • Dissolve the substituted this compound in a suitable solvent (e.g., toluene or dichloromethane).

  • Add an oxidizing agent, such as manganese dioxide (MnO₂) or a palladium-based catalyst (e.g., Pd/C).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and filter off the solid oxidant or catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude indole by column chromatography or recrystallization.

Reduction: Synthesis of Indolines from Indoles

The reduction of the C2-C3 double bond of indoles is a primary method for synthesizing the this compound scaffold.[25]

Experimental Protocol: Reduction of Indole to this compound (General Procedure based on[25])

  • Dissolve the indole derivative in a suitable acidic solvent, such as acetic acid or trifluoroacetic acid.

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or zinc dust in HCl.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Carefully neutralize the reaction mixture with a base (e.g., NaOH solution).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄).

  • Concentrate the solution under reduced pressure to obtain the this compound product.

Nucleophilic Aromatic Substitution

While less common than electrophilic substitution, nucleophilic aromatic substitution (SₙAr) can occur on the benzene ring of this compound, particularly when it is activated by strongly electron-withdrawing groups, such as a nitro group.[23] The presence of a good leaving group (e.g., a halogen) at a position ortho or para to the activating group facilitates this reaction.

General Principles of SₙAr on Activated Halo-Indolines

  • Activation: A strong electron-withdrawing group (e.g., -NO₂) is required to make the aromatic ring susceptible to nucleophilic attack.

  • Leaving Group: A halogen (F, Cl, Br, I) serves as the leaving group.

  • Nucleophile: A wide range of nucleophiles can be used, including amines, alkoxides, and thiolates.

  • Mechanism: The reaction typically proceeds via an addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[26]

Experimental Protocol: Nucleophilic Aromatic Substitution on a Bromo-Nitro Aromatic (Generalized from[26][27])

  • In a reaction vessel, dissolve the bromo-nitro-indoline derivative (1.0 equiv.) in a polar aprotic solvent (e.g., DMF or DMSO).

  • Add the nucleophile (1.2-2.0 equiv.) and a suitable base (e.g., K₂CO₃ or Et₃N, 1.5-3.0 equiv.).

  • Heat the reaction mixture (e.g., 80-120°C) and monitor its progress by TLC.

  • After completion, cool the mixture and dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Ring-Opening Reactions

The this compound ring can undergo cleavage under specific conditions, leading to the formation of functionalized aniline derivatives. These reactions, while less common, can provide access to unique molecular scaffolds. For instance, acid-promoted reactions of indoles with primary aminobenzaldehydes can result in indole ring-opening to form quinolines.[28] The mechanism often involves initial protonation or reaction at the C2-C3 bond, followed by bond cleavage.[28][29]

G cluster_synthesis This compound Synthesis cluster_functionalization This compound Functionalization cluster_derivatization Further Derivatization Indole Indole Reduction Reduction (e.g., NaBH₃CN, H₂/Pd) Indole->Reduction This compound This compound Reduction->this compound N_Alkylation N-Alkylation This compound->N_Alkylation EAS Electrophilic Aromatic Substitution (C5/C7) This compound->EAS N_Acylation N-Acylation This compound->N_Acylation Func_this compound Functionalized this compound N_Alkylation->Func_this compound EAS->Func_this compound N_Acylation->Func_this compound Oxidation Oxidation (Dehydrogenation) Func_this compound->Oxidation Func_Indole Functionalized Indole Oxidation->Func_Indole G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition VEGF VEGF VEGFR2_mono VEGFR-2 (monomer) VEGF->VEGFR2_mono Binding VEGFR2_dimer VEGFR-2 Dimerization & Autophosphorylation VEGFR2_mono->VEGFR2_dimer Dimerization Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2_dimer->Signaling Activation Response Cellular Response (Proliferation, Angiogenesis) Signaling->Response Indoline_Inhibitor This compound-based Inhibitor (e.g., Sunitinib) Indoline_Inhibitor->VEGFR2_dimer Binds to ATP pocket, blocks phosphorylation

References

The Indoline Core: A Privileged Scaffold in Natural Product Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indoline scaffold, a heterocyclic aromatic organic compound, is a cornerstone in the architecture of a vast and diverse array of natural products. This privileged structure, characterized by a bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing ring, is a recurring motif in molecules that exhibit profound physiological and pathological effects. From potent anti-cancer agents to complex psychoactive compounds, the this compound core serves as a versatile framework for a multitude of biological activities. This technical guide provides a comprehensive overview of the significance of the this compound core in natural product chemistry, detailing its biosynthesis, prevalence in nature, and the therapeutic applications of its derivatives.

Significance and Prevalence of the this compound Core

The this compound moiety is a fundamental building block in a wide variety of plant-derived indole alkaloids.[1] These natural products are renowned for their structural complexity and significant pharmacological properties, which have led to the development of numerous therapeutic agents.[2] The versatility of the this compound scaffold allows for a wide range of chemical modifications, which in turn gives rise to a broad spectrum of biological activities, including antimicrobial, anticancer, antihypertensive, and anti-inflammatory properties.[3]

Biosynthesis of the this compound Core

The biosynthetic journey of all indole and this compound alkaloids begins with the amino acid tryptophan.[4][5] A key initial step in the formation of many of these complex molecules is the enzymatic condensation of tryptamine (derived from the decarboxylation of tryptophan) with a monoterpenoid component, typically secologanin.[6] This reaction is catalyzed by the enzyme strictosidine synthase, which facilitates a Pictet-Spengler reaction to yield strictosidine, the universal precursor to a vast array of monoterpenoid indole alkaloids.[4][5]

Biosynthetic Pathway of Strictosidine

The formation of strictosidine is a critical juncture in the biosynthesis of numerous this compound-containing natural products. The pathway can be summarized as follows:

Strictosidine Biosynthesis Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Tryptophan Decarboxylase Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase Secologanin Secologanin Secologanin->Strictosidine

Caption: Biosynthesis of Strictosidine from Tryptophan and Secologanin.

Prominent Natural Products with an this compound Core

The this compound scaffold is present in a multitude of natural products with significant biological activities. This section highlights a few key examples.

Vinca Alkaloids: Vincristine and Vthis compound

Derived from the Madagascar periwinkle (Catharanthus roseus), vincristine is a potent anticancer agent widely used in chemotherapy.[4][7] Its complex structure features two multicyclic units, both of which are derived from the this compound core. Vthis compound is a monomeric precursor to vincristine and also possesses the this compound skeleton.[8]

Mitragynine

Mitragynine is the primary psychoactive alkaloid in the leaves of the Southeast Asian plant Mitragyna speciosa (kratom).[3] Its structure is a complex this compound derivative, and it is known for its analgesic and opioid-like effects.[3]

Physostigmine

Physostigmine is an alkaloid originally isolated from the Calabar bean (Physostigma venenosum) and is a potent reversible cholinesterase inhibitor.[9] Its tricyclic structure contains a hexahydropyrrolo[2,3-b]indole core, a derivative of the this compound scaffold.[10]

Quantitative Biological Activity

The following table summarizes the quantitative biological activity of several key this compound-containing natural products and their derivatives.

Compound/DerivativeTarget/AssayCell Line/OrganismIC50/Ki ValueReference
Vthis compound Derivatives Antiproliferative ActivityHeLa (cervical cancer)11: 15.34 µM, 12: 12.29 µM, 24: 11.23 µM[11]
Antiproliferative ActivitySiHa (cervical cancer)11: 6.01 µM, 12: 12.29 µM, 24: 2.85 µM[11]
Antiproliferative ActivityMCF-7 (breast cancer)11: 19.89 µM, 12: 18.76 µM, 24: 15.43 µM[11]
Antiproliferative ActivityMDA-MB-231 (breast cancer)11: 21.34 µM, 12: 20.11 µM, 24: 18.98 µM[11]
Mitragynine µ-Opioid Receptor (hMOR)-EC50 = 339 nM[12]
κ-Opioid Receptor (hKOR)-IC50 = 8.5 µM[12]
7-Hydroxymitragynine µ-Opioid Receptor (hMOR)-EC50 = 55.7 nM[12]
Physostigmine Acetylcholinesterase (AChE)EelKi = 0.02-0.37 µM[6]
Butyrylcholinesterase (BuChE)Horse SerumIC50 = 0.15 µM[6]
Heptyl-physostigmine Acetylcholinesterase (AChE)EelKi = 0.02-0.37 µM[6]
Butyrylcholinesterase (BuChE)Horse SerumIC50 = 0.11 µM[6]

Key Signaling Pathways

This compound-containing natural products exert their biological effects by modulating various cellular signaling pathways.

Vincristine-Induced Apoptosis

Vincristine's anticancer activity stems from its ability to disrupt microtubule dynamics, leading to mitotic arrest and the induction of apoptosis.[9][13] This process involves the activation of the intrinsic apoptotic pathway, mediated by caspases.[13]

Vincristine Apoptosis Pathway Vincristine Vincristine Microtubule Microtubule Disruption Vincristine->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Bcl2_Inactivation Bcl-2/Bcl-xL Inactivation MitoticArrest->Bcl2_Inactivation Bax_Bak_Activation Bax/Bak Activation Bcl2_Inactivation->Bax_Bak_Activation Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak_Activation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Mitragynine Opioid Signaling Mitragynine Mitragynine / 7-OH-Mitragynine MOR µ-Opioid Receptor (MOR) Mitragynine->MOR G_Protein G-protein Activation (Gi/o) MOR->G_Protein Beta_Arrestin β-Arrestin Recruitment (Limited) MOR->Beta_Arrestin Adenylate_Cyclase Inhibition of Adenylyl Cyclase G_Protein->Adenylate_Cyclase cAMP ↓ cAMP Adenylate_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Side_Effects Reduced Side Effects (e.g., Respiratory Depression) Beta_Arrestin->Side_Effects HPI_Synthesis_Workflow Start Tryptamine or Tryptophan Derivative Step1 Protection of Amine and/or Carboxylic Acid Groups Start->Step1 Step2 Activation of the Indole Ring (e.g., Oxidation, Halogenation) Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Reduction of the Indolenine Intermediate Step3->Step4 Step5 Deprotection Step4->Step5 Product Hexahydropyrrolo[2,3-b]indole Core Step5->Product

References

The Indoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indoline scaffold, a heterocyclic aromatic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, coupled with the presence of a hydrogen bond donor and acceptor, allows for high-affinity interactions with a multitude of biological targets. This versatility has led to the development of a wide array of therapeutic agents across various disease areas, including oncology, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, biological activities, and therapeutic applications, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of the this compound Scaffold

The construction of the this compound nucleus is a cornerstone of many medicinal chemistry programs. A variety of synthetic strategies have been developed, with palladium-catalyzed reactions being particularly prominent due to their efficiency and functional group tolerance.

Experimental Protocol: Palladium-Catalyzed Intramolecular C(sp²)–H Amination

This protocol describes an efficient method for synthesizing this compound compounds from picolinamide (PA)-protected β-arylethylamine substrates.[1][2]

Materials:

  • Picolinamide (PA)-protected β-arylethylamine substrate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Iodosobenzene diacetate (PhI(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Argon atmosphere

Procedure:

  • To a flame-dried Schlenk tube, add the PA-protected β-arylethylamine substrate (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Add PhI(OAc)₂ (1.2 equiv) to the reaction mixture.

  • Stir the reaction at 60 °C under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound compound.

This method offers high efficiency and good functional group tolerance, making it a valuable tool for the synthesis of diverse this compound libraries.[2]

Biological Activities and Therapeutic Applications

The this compound scaffold is a key pharmacophore in a number of approved drugs and clinical candidates, demonstrating a broad spectrum of biological activities.

Anticancer Activity

This compound derivatives have shown significant promise as anticancer agents, primarily through the inhibition of protein kinases that are crucial for tumor cell proliferation, survival, and angiogenesis.[3]

Sunitinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Sunitinib is an FDA-approved indolin-2-one derivative for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[4] Its mechanism of action involves the inhibition of multiple receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and KIT.[4][5][6] This multi-targeted approach effectively blocks downstream signaling pathways such as RAS/MAPK and PI3K/AKT, thereby inhibiting tumor growth and angiogenesis.[5]

Nintedanib: A Potent Angiogenesis Inhibitor

Nintedanib is another indolin-2-one derivative approved for the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer.[7][8] It functions as a multi-targeted tyrosine kinase inhibitor, primarily targeting VEGFRs, Fibroblast Growth Factor Receptors (FGFRs), and PDGFRs.[7][8][9] By binding to the intracellular ATP-binding pocket of these receptors, nintedanib blocks their autophosphorylation and subsequent downstream signaling, leading to a reduction in fibroblast proliferation and angiogenesis.[10][11]

Quantitative Data: Anticancer Activity of this compound Derivatives

Compound/DrugCancer Cell LineIC₅₀ (µM)Reference
SunitinibMultipleVaries[4]
NintedanibNSCLCVaries[7]
Indole-aryl-amide derivative 4HT290.96[12]
Indole-aryl-amide derivative 4HeLa1.87[12]
Indole-aryl-amide derivative 4MCF70.84[12]
Indole-aryl-amide derivative 5PC30.39[12]
Indole-aryl-amide derivative 5J60.37[12]
Phenylsulfonylhydrazone hybrid 3bMCF-74.0[13]
Phenylsulfonylhydrazone hybrid 3fMDA-MB-2314.7[13]
Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. This compound derivatives have been investigated for their potential to modulate inflammatory pathways. Certain derivatives have been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in cellular models of inflammation.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. This compound derivatives have been explored for their antibacterial properties. Some compounds have shown promising activity against resistant bacterial strains by targeting essential enzymes like DNA gyrase B.[14][15]

Antiviral Activity

Indole and this compound scaffolds have been identified as having potential antiviral activities against a range of viruses, including influenza and dengue virus.[16][17][18]

Experimental Protocol: Antiviral Plaque Reduction Assay

This protocol provides a general method for evaluating the antiviral efficacy of this compound compounds.[19]

Materials:

  • Host cell line (e.g., MDCK for influenza)

  • Virus stock

  • This compound compound stock solution

  • Culture medium

  • Phosphate-buffered saline (PBS)

  • Overlay medium (e.g., containing agarose)

  • Fixing solution (e.g., 10% formaldehyde)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Seed host cells in 6-well plates to form a confluent monolayer.

  • Wash the cell monolayer with PBS.

  • Infect the cells with a known titer of the virus for 1 hour at 37°C.

  • Remove the viral inoculum and wash the cells with PBS.

  • Overlay the cells with an overlay medium containing serial dilutions of the this compound compound.

  • Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-5 days).

  • Fix the cells with the fixing solution.

  • Remove the overlay and stain the cells with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

  • Determine the EC₅₀ (50% effective concentration) of the compound.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanisms of action for Sunitinib and Nintedanib.

Sunitinib_Mechanism_of_Action Sunitinib Sunitinib RTKs RTKs (VEGFR, PDGFR, KIT, FLT3, RET) Sunitinib->RTKs Inhibits PI3K PI3K RTKs->PI3K RAS RAS RTKs->RAS Angiogenesis Angiogenesis RTKs->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Sunitinib inhibits multiple RTKs, blocking key signaling pathways.

Nintedanib_Mechanism_of_Action Nintedanib Nintedanib Autophosphorylation Receptor Autophosphorylation Nintedanib->Autophosphorylation Inhibits Receptors Receptors (VEGFR, FGFR, PDGFR) Receptors->Autophosphorylation ATP ATP ATP->Autophosphorylation Binds to receptor DownstreamSignaling Downstream Signaling Autophosphorylation->DownstreamSignaling FibroblastProliferation Fibroblast Proliferation DownstreamSignaling->FibroblastProliferation Angiogenesis Angiogenesis DownstreamSignaling->Angiogenesis

Caption: Nintedanib competitively binds to the ATP pocket of key receptors.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its amenability to a wide range of synthetic modifications allows for the fine-tuning of its pharmacological properties, leading to the development of potent and selective therapeutic agents. The successful clinical translation of this compound-based drugs like Sunitinib and Nintedanib underscores the potential of this scaffold. Future research will undoubtedly continue to unlock new therapeutic applications for this remarkable heterocyclic system.

References

A Preliminary Investigation of Indoline Biological Targets: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indoline scaffold, a heterocyclic aromatic compound, is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities. Its structural versatility and ability to interact with a diverse range of biological targets have made it a focal point for drug discovery and development efforts. This technical guide provides a preliminary investigation into the key biological targets of this compound derivatives, summarizing quantitative data, detailing experimental protocols for target validation, and visualizing the associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the exploration of this compound-based therapeutics.

Key Biological Targets and Quantitative Data

This compound derivatives have demonstrated significant activity against a variety of biological targets, including enzymes and receptors implicated in cancer, inflammation, and neurological disorders. The following tables summarize the quantitative data for the interaction of various this compound derivatives with their respective targets.

Enzyme Inhibitors

Table 1: Inhibition of Enzymes by this compound Derivatives

Enzyme TargetThis compound DerivativeIC50 / KiCell Line / Assay ConditionsReference
5-Lipoxygenase (5-LOX)This compound derivative 730.41 ± 0.01 µM (IC50)Enzymatic assay[1]
Soluble Epoxide Hydrolase (sEH)This compound derivative 730.43 ± 0.10 µM (IC50)Enzymatic assay[1]
Bruton's Tyrosine Kinase (BTK)Thieno[3,2-d]pyrimidine derivative with N-(indolin-6-yl)acrylamide> 10,000 nM (IC50)In vitro enzymatic assay[2]
Histone Deacetylase 1 (HDAC1)Indole-based hydroxamic acid 421.16 nM (IC50)Enzymatic assay[3]
Histone Deacetylase 6 (HDAC6)Indole-based hydroxamic acid 422.30 nM (IC50)Enzymatic assay[3]
Lysine-Specific Demethylase 1 (LSD1)Indole derivative 430.050 µM (IC50)Enzymatic assay[3]
Carboxylesterases (CEs)Isatin (indole-2,3-dione) derivativesnM range (Ki)Biochemical assays; dependent on hydrophobicity (clogP > 5)[4]
Cyclooxygenase-2 (COX-2)Indole-3-acetic acid derivative (Indomethacin)--[5]
Cyclooxygenase (COX)Indoprofen-Inhibition of both COX-1 and COX-2[6]
Receptor Ligands

Table 2: Binding Affinity of this compound Derivatives to Receptors

Receptor TargetThis compound DerivativeKi / IC50Radioligand / Assay TypeReference
Serotonin 5-HT3 ReceptorCilansetron0.19 nM (Ki)Receptor binding studies[7]
Dopamine D4 Receptor1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one (4c)0.5 nM (Ki)In vitro receptor binding assay[8]
Sigma-2 Receptor2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (9f)3.66 nM (Ki)Radioligand binding assay with [3H]di-o-tolylguanidine[9]
Estrogen Receptor Alpha (ERα)1,3,4-oxadiazole-indole derivative 375.27 µM (IC50)ERα-specific binding assay[10]
Estrogen Receptor Alpha (ERα)Indole-oxadiazole derivative 39213.4 pM (binding affinity)ERα binding assay[10]
Aryl Hydrocarbon Receptor (AhR)Indole, Skatole, Indole-3-acetic acidLigands-[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the core principles and steps for key experiments cited in the investigation of this compound biological targets.

Enzyme Inhibition Assays

These assays are fundamental in identifying anti-inflammatory agents.

Principle: The inhibitory activity of a compound is determined by measuring the reduction in the rate of product formation by the respective enzyme in the presence of the inhibitor. For 5-LOX, this is often the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE). For sEH, a fluorogenic substrate is often used that, upon hydrolysis, releases a fluorescent molecule.

Generalized Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl or phosphate buffer), a stock solution of the enzyme (5-LOX or sEH), the substrate (arachidonic acid for 5-LOX, a fluorogenic substrate like PHOME for sEH), and the this compound test compound at various concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound or vehicle control.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Detection:

    • For 5-LOX (Spectrophotometric): Measure the increase in absorbance at a specific wavelength (e.g., 234 nm) corresponding to the formation of the conjugated diene in the product.

    • For sEH (Fluorometric): Measure the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em: 330/465 nm) as the substrate is hydrolyzed.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

These assays are critical for evaluating potential epigenetic modulators in cancer therapy.

Principle: These assays typically utilize a modified peptide substrate that, upon enzymatic activity (deacetylation by HDAC or demethylation by LSD1), becomes susceptible to a developing enzyme that releases a fluorescent or chromogenic molecule.

Generalized Protocol for Fluorometric Assay:

  • Reagent Preparation: Prepare assay buffer, recombinant HDAC or LSD1 enzyme, a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC for HDACs; a di-methylated histone H3-K4 peptide for LSD1), a developer solution (containing a protease), and the this compound test compound.

  • Reaction Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the HDAC or LSD1 enzyme.

  • Pre-incubation: Incubate the plate to allow for inhibitor-enzyme interaction.

  • Substrate Addition: Add the fluorogenic substrate to initiate the enzymatic reaction and incubate.

  • Development: Add the developer solution to stop the primary reaction and initiate the release of the fluorescent reporter.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Receptor Binding Assays

Principle: This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to compete with a radiolabeled ligand known to bind to that receptor.

Generalized Protocol:

  • Tissue/Cell Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the receptor of interest (e.g., rat brain homogenates for serotonin receptors, rat uterine cytosol for estrogen receptors).

  • Assay Setup: In assay tubes, combine the prepared membranes, a fixed concentration of the radiolabeled ligand (e.g., [³H]5-CT for serotonin receptors, [³H]-Estradiol for estrogen receptors), and varying concentrations of the unlabeled this compound test compound or a known competitor (for positive control).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, where the membranes with bound radioligand are trapped.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

This compound derivatives exert their biological effects by modulating intricate signaling networks within the cell. Understanding these pathways is essential for elucidating their mechanism of action and for rational drug design.

Wnt/β-Catenin Signaling Pathway

Indole derivatives have been shown to modulate the Wnt/β-catenin pathway, which is crucial in embryonic development and cancer.[12]

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->Destruction_Complex Inhibits beta_Catenin β-Catenin Destruction_Complex->beta_Catenin Phosphorylates for Degradation Proteasome Proteasome beta_Catenin->Proteasome Degraded beta_Catenin_N β-Catenin beta_Catenin->beta_Catenin_N Accumulates and Translocates to Nucleus TCF_LEF TCF/LEF beta_Catenin_N->TCF_LEF Binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates This compound This compound Derivatives This compound->Destruction_Complex Modulates

Caption: Wnt/β-Catenin Signaling Pathway Modulation.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a key regulator of cell proliferation, differentiation, and survival, and is a common target for anticancer indole derivatives.[13][14]

MAPK_ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response Regulates This compound This compound Derivatives This compound->RTK Inhibits This compound->Raf Inhibits Nuclear_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Derivatives (Ligands) AhR_complex AhR Complex (AhR, Hsp90, XAP2) This compound->AhR_complex Binds PXR_complex PXR Complex (PXR, Hsp90, CCRP) This compound->PXR_complex Binds AhR_ARNT AhR-ARNT Heterodimer AhR_complex->AhR_ARNT Translocates and Dimerizes PXR_RXR PXR-RXR Heterodimer PXR_complex->PXR_RXR Translocates and Dimerizes XRE XRE AhR_ARNT->XRE Binds PXR_RE PXR-RE PXR_RXR->PXR_RE Binds Gene_Expression_AhR Target Gene Expression (e.g., CYP1A1) XRE->Gene_Expression_AhR Activates Gene_Expression_PXR Target Gene Expression (e.g., CYP3A4) PXR_RE->Gene_Expression_PXR Activates Experimental_Workflow Library This compound Derivative Library Synthesis Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability Assays) Library->Phenotypic_Screening Hit_Identification Hit Identification Phenotypic_Screening->Hit_Identification Target_Deconvolution Target Deconvolution (e.g., Affinity Chromatography, Proteomics) Hit_Identification->Target_Deconvolution Hypothesis Hypothesized Biological Target(s) Target_Deconvolution->Hypothesis Biochemical_Assay Biochemical/Biophysical Assays (e.g., Enzyme Inhibition, Receptor Binding) Hypothesis->Biochemical_Assay Cellular_Assay Cell-Based Target Engagement (e.g., Western Blot, Reporter Assays) Hypothesis->Cellular_Assay Validation Target Validation Biochemical_Assay->Validation Cellular_Assay->Validation Lead_Optimization Lead Optimization Validation->Lead_Optimization

References

spectroscopic characterization of the parent indoline molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Indoline, or 2,3-dihydro-1H-indole, is a core heterocyclic scaffold present in numerous natural products and pharmacologically active compounds. A thorough understanding of its structural and electronic properties is paramount for its application in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the spectroscopic characterization of the parent this compound molecule. It details the experimental protocols and presents key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). The information is structured to serve as a practical reference for the unambiguous identification and characterization of this foundational molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen and carbon atoms within the molecule.

Experimental Protocols

1.1.1 ¹H NMR Spectroscopy

A proton NMR spectrum is acquired to identify the number, connectivity, and chemical environment of the hydrogen atoms.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: Data is acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is used.

    • Number of Scans: 16 to 64 scans are typically averaged to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.

    • Acquisition Time: Approximately 3-4 seconds.

    • Spectral Width: A spectral width of 12-16 ppm is used to cover the entire proton chemical shift range.

  • Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction. The spectrum is then referenced to the TMS signal at 0.00 ppm.

1.1.2 ¹³C NMR Spectroscopy

A carbon NMR spectrum is acquired to determine the number and type of carbon environments in the molecule.

  • Sample Preparation: A more concentrated sample (20-50 mg of this compound in 0.6-0.7 mL of deuterated solvent) is prepared as for ¹H NMR.

  • Instrumentation: Data is acquired on a 400 MHz or 500 MHz NMR spectrometer, observing the ¹³C nucleus (at ~100 MHz or ~125 MHz, respectively).

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to provide a spectrum with single lines for each carbon.

    • Number of Scans: Several hundred to several thousand scans are required due to the low natural abundance of ¹³C.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

    • Spectral Width: A spectral width of ~240 ppm is used.

  • Data Processing: Similar to ¹H NMR, the data is processed with Fourier transformation, phasing, and baseline correction. The solvent signal (e.g., CDCl₃ at 77.16 ppm) is used for referencing.

Quantitative NMR Data

The following tables summarize the characteristic chemical shifts for the parent this compound molecule.[1][2]

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ) in CDCl₃ (ppm)Multiplicity
H-7~7.05d
H-5~6.98t
H-4~6.69d
H-6~6.62t
N-H~3.70 (broad)s
H-3 (CH₂)~3.59t
H-2 (CH₂)~3.02t

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentChemical Shift (δ) in CDCl₃ (ppm)
C-7a~150.7
C-3a~127.3
C-5~124.7
C-6~118.6
C-4~109.6
C-2~47.2
C-3~29.8

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Experimental Protocol
  • Sample Preparation: For a liquid sample like this compound, the simplest method is to prepare a neat thin film. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are then pressed together to form a thin capillary film.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is recorded first.

    • The sample is then placed in the IR beam path.

    • The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Quantitative IR Data

The IR spectrum of this compound shows characteristic absorption bands corresponding to its key functional groups.

Table 3: Key IR Absorption Bands for this compound

Vibrational ModeWavenumber (cm⁻¹)Intensity
N-H Stretch~3390Medium
Aromatic C-H Stretch~3045Medium
Aliphatic C-H Stretch~2930, ~2840Medium
Aromatic C=C Stretch~1610, ~1490Strong
C-N Stretch~1250Medium
Aromatic C-H Bend (out-of-plane)~745Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons in the aromatic system.

Experimental Protocol
  • Sample Preparation: A dilute solution of this compound is prepared using a UV-transparent solvent, such as ethanol or cyclohexane. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition:

    • Two quartz cuvettes are filled, one with the pure solvent (the reference or blank) and the other with the sample solution.

    • A baseline correction is performed using the cuvette containing the pure solvent.

    • The absorption spectrum of the sample is recorded over a wavelength range of approximately 200-400 nm.

Quantitative UV-Vis Data

The UV-Vis spectrum of dihydroindole alkaloids, which share the this compound chromophore, typically exhibits two main absorption bands.[3]

Table 4: UV-Vis Absorption Maxima (λ_max) for the this compound Chromophore

Solventλ_max 1 (nm)λ_max 2 (nm)
Neutral (e.g., Ethanol)~250~300

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Experimental Protocol
  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for small, volatile molecules like this compound. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their m/z ratio.

  • Detection: An ion detector records the abundance of each ion, generating a mass spectrum.

Quantitative MS Data

The mass spectrum of this compound shows a clear molecular ion peak and characteristic fragment ions.[4]

Table 5: Key Mass Spectrometry Data for this compound (EI)

m/zProposed FragmentRelative Abundance
119[M]⁺ (Molecular Ion)High
118[M-H]⁺High (Often Base Peak)
91[C₇H₇]⁺ (Tropylium ion)Medium
65[C₅H₅]⁺Low

Visualized Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the analytical processes and molecular fragmentation.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation This compound This compound Sample NMR NMR (¹H & ¹³C) This compound->NMR IR FTIR This compound->IR UV_Vis UV-Vis This compound->UV_Vis MS Mass Spec. This compound->MS Structure Structural Elucidation NMR->Structure Connectivity, Chemical Environment Purity Purity Assessment NMR->Purity IR->Structure Functional Groups UV_Vis->Structure Conjugated System MS->Structure Molecular Weight, Fragmentation MS->Purity

Caption: General workflow for the spectroscopic characterization of this compound.

Indoline_Fragmentation mol_ion This compound Molecular Ion m/z = 119 frag1 [M-H]⁺ m/z = 118 mol_ion:f1->frag1:f0 - H• frag2 Tropylium Ion m/z = 91 frag1:f1->frag2:f0 - HCN

Caption: Key fragmentation pathway of this compound in Electron Ionization Mass Spectrometry.

References

Understanding the Aromaticity of the Indoline Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the aromaticity of the indoline ring system. This compound, or 2,3-dihydro-1H-indole, is a heterocyclic organic compound and a foundational scaffold in numerous natural products and synthetic pharmaceuticals. A thorough understanding of its electronic structure is critical for predicting its reactivity, metabolic stability, and interactions with biological targets. This document delves into the theoretical underpinnings of this compound's aromatic character and outlines the experimental and computational methodologies used to quantify this property.

Theoretical Framework: Hückel's Rule and the Electronic Structure of this compound

Aromaticity is a chemical property of cyclic, planar molecules with a continuous system of delocalized π (pi) electrons that results in enhanced stability. The primary rule for predicting aromaticity in monocyclic systems is Hückel's Rule , which states that a molecule is aromatic if it has 4n+2 π electrons, where 'n' is a non-negative integer (i.e., 2, 6, 10, 14... π electrons).

The this compound ring system consists of a benzene ring fused to a five-membered nitrogen-containing ring. Crucially, the 2-3 bond in this five-membered ring is saturated, meaning the carbon atoms at these positions are sp³-hybridized and do not possess p-orbitals that can participate in a continuous π system.

  • Indole (Aromatic): The parent compound, indole, is aromatic. Its bicyclic system contains 10 π electrons (8 from the carbon atoms and 2 from the nitrogen lone pair), satisfying the 4n+2 rule for n=2. All atoms contributing to the π system are sp²-hybridized, resulting in a planar, fully conjugated system.

  • This compound (Non-Aromatic): In contrast, the five-membered ring of this compound lacks the C2=C3 double bond. The sp³-hybridized carbons at positions 2 and 3 break the continuous conjugation. Therefore, the delocalized π system is confined to the six-membered benzene ring. While the benzene portion of this compound is aromatic, the heterocyclic five-membered ring is saturated and thus non-aromatic . The overall this compound molecule is not considered aromatic in the same sense as indole or naphthalene.

This fundamental structural difference dictates the chemical and physical properties of this compound, rendering it more akin to an N-alkylaniline than to its fully unsaturated counterpart, indole.

Quantitative Assessment of Aromaticity

While theoretical analysis points to this compound's non-aromatic nature, this can be quantified through several experimental and computational methods.

Energetic Criteria: Resonance Energy

Resonance energy is the extra stability a compound gains from the delocalization of its π electrons compared to a hypothetical localized structure. Aromatic compounds exhibit significant resonance energies, while non-aromatic compounds have negligible or zero resonance energy. This is typically determined experimentally by measuring the heat of hydrogenation or heat of combustion.

Table 1: Comparative Resonance Energies

CompoundResonance Energy (kcal/mol)Aromaticity
Benzene~36Aromatic
Naphthalene~61Aromatic
Indole~47-49Aromatic
This compound ~0 (for the 5-membered ring) Non-Aromatic
Cyclohexane0Non-Aromatic

Note: The resonance energy of the five-membered ring of this compound is considered negligible as it is saturated. The overall stability of the molecule is primarily derived from the aromaticity of the fused benzene ring.

The resonance energy can be derived by comparing the experimental heat of hydrogenation of the compound to a theoretical value for a non-conjugated analogue.

  • Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of high-purity liquid this compound is encapsulated in a gelatin capsule or a volatile sample holder.

  • Calorimeter Setup: The sample is placed in the crucible of a high-pressure bomb calorimeter. A known length of fuse wire is connected to the ignition circuit and placed in contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with ~30 atm of pure oxygen.

  • Immersion: The bomb is submerged in a precisely measured volume of water in the calorimeter's insulated bucket. The temperature of the water is allowed to equilibrate and is recorded.

  • Ignition and Data Acquisition: The sample is ignited via an electrical current. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Calculation of Heat of Combustion: The heat capacity of the calorimeter (determined using a standard like benzoic acid) is used to calculate the total heat evolved. Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the air) and the heat of combustion of the fuse wire.

  • Calculation of Heat of Hydrogenation: The heat of hydrogenation is calculated from the heat of combustion data by applying Hess's law, comparing the combustion of this compound and its fully hydrogenated product (perhydroindole).

  • Resonance Energy Determination: The experimental heat of hydrogenation of the benzene ring in this compound is compared to the theoretical heat of hydrogenation of three isolated double bonds (e.g., 3 x cyclohexene). The difference represents the resonance energy. For the five-membered ring, the heat of hydrogenation would be compared to that of a simple cyclic amine like pyrrolidine, showing no significant difference due to resonance.

G Workflow for Resonance Energy Determination cluster_prep Sample Preparation cluster_calorimetry Bomb Calorimetry cluster_analysis Data Analysis prep1 Weigh high-purity This compound sample prep2 Encapsulate sample in gelatin capsule prep1->prep2 cal1 Place sample in bomb calorimeter prep2->cal1 cal2 Pressurize with O2 (30 atm) cal1->cal2 cal3 Submerge bomb in water bath cal2->cal3 cal4 Ignite sample and record temperature change cal3->cal4 an1 Calculate total heat evolved cal4->an1 an2 Apply corrections (fuse, HNO3) an1->an2 an3 Determine Heat of Combustion (ΔHc) an2->an3 an4 Calculate Heat of Hydrogenation (ΔHh) using Hess's Law an3->an4 an5 Compare experimental ΔHh to theoretical value an4->an5 an6 Calculate Resonance Energy an5->an6

Workflow for Resonance Energy Determination
Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS)

NICS is a computational method that measures the magnetic shielding at the center of a ring. Aromatic rings sustain a diatropic ring current in the presence of an external magnetic field, leading to strong shielding (negative NICS values) inside the ring. Non-aromatic rings exhibit NICS values close to zero.

Table 2: Comparative Calculated NICS(1) Values

CompoundRingNICS(1) (ppm)Aromaticity
Benzene6-membered-10.2Aromatic
Pyrrole5-membered-13.4Aromatic
Indole6-membered-9.8Aromatic
Indole5-membered-11.5Aromatic
This compound 6-membered ~ -9.5 Aromatic
This compound 5-membered ~ -2.0 Non-Aromatic
Cyclohexane6-membered-2.2Non-Aromatic

Note: NICS(1) is the value calculated 1 Å above the ring plane, which is often considered a better measure of π-electron effects. The benzene ring of this compound retains its aromatic character, while the five-membered ring shows a NICS value typical of a non-aromatic system.

This protocol outlines the general steps for a NICS calculation using the Gaussian software package.

  • Geometry Optimization: The 3D structure of the this compound molecule is first optimized to find its lowest energy conformation. This is typically done using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • NICS Point Definition: A "ghost atom" (Bq) is placed at the geometric center of the ring of interest (both the five-membered and six-membered rings in separate calculations). For NICS(0), the ghost atom is in the plane of the ring. For NICS(1), two ghost atoms are placed 1.0 Å above and below the ring center.

  • NMR Calculation: A Nuclear Magnetic Resonance (NMR) calculation is performed on the optimized geometry, including the ghost atom(s). The GIAO (Gauge-Independent Atomic Orbital) method is specified in the route section of the input file (e.g., # NMR B3LYP/6-311+G(d,p)).

  • Output Analysis: The isotropic magnetic shielding value calculated for the ghost atom (Bq) is extracted from the output file.

  • NICS Value Determination: The NICS value is the negative of the calculated isotropic magnetic shielding value. A negative value indicates aromaticity, while a value near zero indicates non-aromaticity.

G Workflow for NICS Calculation cluster_setup Input Preparation cluster_calc Quantum Calculation cluster_analysis Data Extraction & Analysis setup1 Build 3D structure of this compound setup2 Perform Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) setup1->setup2 setup3 Add Ghost Atom (Bq) at ring center(s) setup2->setup3 calc1 Set up NMR calculation (GIAO method) setup3->calc1 calc2 Run calculation in software (e.g., Gaussian) calc1->calc2 an1 Parse output file for magnetic shielding tensor calc2->an1 an2 Extract isotropic shielding value for Ghost Atom (Bq) an1->an2 an3 Calculate NICS = - (Isotropic Shielding) an2->an3 an4 Compare value to reference compounds an3->an4

Workflow for NICS Calculation
Structural Criteria: Bond Length Alternation

Aromatic compounds exhibit bond length equalization due to electron delocalization. In benzene, all C-C bonds are ~1.39 Å, intermediate between a typical C-C single bond (~1.54 Å) and C=C double bond (~1.34 Å). Non-aromatic rings with localized bonds show distinct single and double bond lengths. X-ray crystallography is the definitive method for determining these bond lengths.

Table 3: Comparative Carbon-Carbon Bond Lengths (Å)

CompoundBondBond Length (Å)Bond Type
BenzeneC-C~1.39Aromatic
IndoleC2-C3~1.37Double-like
IndoleC3-C3a~1.44Single-like
This compound C2-C3 ~1.54 Single
This compound C4-C5 ~1.39 Aromatic
CyclohexeneC=C~1.34Double
CyclohexeneC-C~1.54Single

Note: In this compound, the C2-C3 bond is a standard single bond. The bond lengths within the fused benzene ring remain characteristic of an aromatic system.

  • Crystal Growth: High-quality single crystals of this compound (or a solid derivative) are grown, typically by slow evaporation from a suitable solvent.

  • Data Collection: A crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to reduce thermal motion. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the electron density map of the crystal, revealing the positions of the atoms. The structural model is then refined to achieve the best fit with the experimental data.

  • Data Analysis: Precise bond lengths, bond angles, and torsion angles are extracted from the refined crystal structure. The degree of bond length alternation in the rings is analyzed to assess aromaticity.

G Aromaticity Classification cluster_criteria Hückel's Criteria Aromatic Aromatic (e.g., Indole) NonAromatic Non-Aromatic (e.g., this compound) AntiAromatic Anti-Aromatic (e.g., Pentalene) Cyclic Cyclic & Planar Cyclic->Aromatic Yes Cyclic->NonAromatic Yes Cyclic->AntiAromatic Yes Conjugated Fully Conjugated Conjugated->Aromatic Yes Conjugated->NonAromatic No Conjugated->AntiAromatic Yes Electrons π Electron Count Electrons->Aromatic 4n+2 Electrons->NonAromatic Any Electrons->AntiAromatic 4n

Aromaticity Classification

Implications of Non-Aromaticity in Drug Development

The non-aromatic nature of this compound's five-membered ring is a key feature exploited in medicinal chemistry. Unlike the flat, rigid indole scaffold, the this compound core possesses a non-planar, puckered five-membered ring, granting it a distinct three-dimensional character.

  • Increased Structural Flexibility: The sp³-hybridized carbons allow the five-membered ring to adopt various conformations. This flexibility can be crucial for optimizing binding to the complex 3D surfaces of protein targets.

  • Introduction of Chiral Centers: Positions 2 and 3 of the this compound ring can be substituted to create one or two stereocenters. This allows for the synthesis of enantiomerically pure compounds, which is often critical for achieving target selectivity and reducing off-target effects.

  • Improved Physicochemical Properties: The saturation of the pyrrole ring in this compound generally leads to increased aqueous solubility and a lower logP compared to the corresponding indole derivative. This can improve the pharmacokinetic profile of a drug candidate.

  • Metabolic Stability: The C2=C3 double bond in indole is susceptible to oxidative metabolism by cytochrome P450 enzymes. The saturation of this bond in this compound can block this metabolic pathway, increasing the compound's half-life.

The this compound scaffold is a "privileged structure" in drug discovery, appearing in a wide range of clinically used drugs, including the ACE inhibitor Perindopril and the selective serotonin reuptake inhibitor Indatraline. Its unique combination of a rigid aromatic benzene ring and a flexible, non-aromatic heterocyclic ring provides a versatile template for designing potent and selective therapeutic agents.

Conclusion

Based on a rigorous application of theoretical principles, including Hückel's rule, and an analysis of the established experimental and computational methods for quantifying aromaticity, the this compound ring system is definitively classified as non-aromatic with respect to its five-membered heterocyclic ring. The saturation at the C2 and C3 positions disrupts the cyclic π-electron delocalization required for aromaticity. This lack of aromaticity imparts a unique three-dimensional geometry and flexibility to the this compound core, which medicinal chemists have successfully leveraged to develop a multitude of important therapeutic agents. The fused benzene ring, however, retains its inherent aromatic character, providing a rigid anchor for molecular recognition. This duality is central to the utility of the this compound scaffold in modern drug design.

Methodological & Application

The Versatility of Indoline Derivatives in Modern Organic Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold, a core structural motif in a vast array of natural products and pharmaceuticals, continues to be a focal point of innovation in organic synthesis. Its unique electronic and steric properties make it a versatile building block and intermediate in the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for key synthetic methodologies leveraging this compound derivatives, offering insights into their application in asymmetric catalysis, natural product synthesis, and the development of novel therapeutic agents.

Application Notes

This compound derivatives have found widespread application in several key areas of organic synthesis:

  • Natural Product Synthesis: The this compound core is central to numerous alkaloids with significant biological activities. Synthetic strategies targeting complex molecules like pyrrolothis compound alkaloids often rely on the stereocontrolled construction and functionalization of the this compound ring system. Cascade reactions and dearomatization strategies are particularly powerful in assembling these intricate structures.[1][2][3][4][5][6]

  • Asymmetric Catalysis: Chiral this compound-based ligands have emerged as effective tools in asymmetric catalysis, enabling the enantioselective synthesis of a wide range of molecules. Furthermore, the this compound scaffold itself can be a target for asymmetric synthesis, with catalytic methods providing access to enantioenriched indolines, which are valuable chiral building blocks.[7][8][9][10]

  • Pharmaceutical and Medicinal Chemistry: The this compound motif is a "privileged structure" in drug discovery, appearing in a multitude of bioactive compounds with anticancer, anti-inflammatory, and neuroprotective properties. Synthetic methodologies that allow for the efficient and diverse functionalization of the this compound ring are crucial for the development of new drug candidates.[11][12][13][14]

  • C-H Functionalization: Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have enabled the direct functionalization of the this compound core at various positions. This allows for more atom-economical and efficient synthetic routes to substituted indolines, avoiding the need for pre-functionalized starting materials.[12][15][16][17][18][19][20][21]

Key Synthetic Methodologies and Protocols

This section details experimental protocols for several important transformations involving this compound derivatives.

Palladium-Catalyzed Intramolecular C(sp²)-H Amination for this compound Synthesis

This protocol describes an efficient method for the synthesis of indolines from picolinamide (PA)-protected β-arylethylamine substrates. The reaction proceeds via a palladium-catalyzed intramolecular amination of an ortho-C(sp²)-H bond.[15][16][17]

Experimental Workflow:

G cluster_prep Substrate Preparation cluster_reaction Palladium-Catalyzed C-H Amination cluster_workup Work-up and Purification Start β-arylethylamine Protect Protect with Picolinamide (PA) Start->Protect Substrate PA-protected β-arylethylamine Protect->Substrate Reaction Heat at 60 °C under Argon Substrate->Reaction Reagents Pd(OAc)2 (catalyst) PhI(OAc)2 (oxidant) K2CO3 (base) Toluene (solvent) Reagents->Reaction Quench Quench Reaction Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product This compound Product Purify->Product

Caption: Workflow for Palladium-Catalyzed this compound Synthesis.

Protocol:

  • Substrate Preparation: Synthesize the N-picolinamide (PA) protected β-arylethylamine by reacting the corresponding β-arylethylamine with picolinic acid using a standard amide coupling reagent (e.g., EDCI, HOBt).

  • Reaction Setup: To an oven-dried reaction vessel, add the PA-protected β-arylethylamine (1.0 equiv), Pd(OAc)₂ (5 mol%), K₂CO₃ (2.0 equiv), and PhI(OAc)₂ (1.2 equiv).

  • Solvent and Atmosphere: Add anhydrous toluene as the solvent and purge the vessel with argon.

  • Reaction Conditions: Heat the reaction mixture at 60 °C and stir for the time indicated by TLC analysis until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Quantitative Data:

Substrate SubstitutionProductYield (%)
4-MeO5-MeO-Indoline derivative85
4-F5-F-Indoline derivative78
4-Cl5-Cl-Indoline derivative82
4-CF₃5-CF₃-Indoline derivative75

Yields are representative and may vary based on specific substrate and reaction scale.[15]

Enantioselective Synthesis of Pyrroloindolines via Formal [3+2] Cycloaddition

This method provides a convergent route to enantioenriched pyrroloindolines from C(3)-substituted indoles and 2-amidoacrylates, catalyzed by a chiral BINOL•SnCl₄ complex.[2]

Reaction Pathway:

G Indole C(3)-Substituted Indole Reaction Formal [3+2] Cycloaddition Indole->Reaction Acrylate 2-Amidoacrylate Acrylate->Reaction Catalyst (R)-BINOL / SnCl4 Catalyst->Reaction Product Enantioenriched Pyrrolothis compound Reaction->Product

Caption: Enantioselective Synthesis of Pyrroloindolines.

Protocol:

  • Catalyst Preparation: In a flame-dried flask under an argon atmosphere, prepare the chiral catalyst by adding SnCl₄ (1.1 equiv) to a solution of (R)-BINOL (1.2 equiv) in an appropriate solvent (e.g., CH₂Cl₂) at -78 °C. Stir the mixture for 30 minutes.

  • Reaction Setup: To the catalyst solution, add the C(3)-substituted indole (1.0 equiv) followed by the 2-amidoacrylate (1.2 equiv).

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., -20 °C) for the required time, monitoring the progress by TLC.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂, combine the organic layers, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution and purify the residue by flash chromatography on silica gel to yield the pyrrolothis compound product.

Quantitative Data:

Indole C(3)-Substituent2-Amidoacrylate SubstituentYield (%)ee (%)
MeBoc8595
PhCbz7892
BnAc8296

Yields and enantiomeric excess (ee) are representative.[2]

Dearomatization of Indoles for this compound Synthesis

The dearomatization of indoles is a powerful strategy to access three-dimensional this compound scaffolds. A metal-free, radical-based approach for the dearomative hydroalkylation of indoles using alkyl boronates is a notable example.[22]

Logical Relationship of the Dearomatization Strategy:

G cluster_reactants Reactants cluster_process Radical Dearomatization Process Indole Indole Derivative Boronate Alkyl Boronate Activation Formation of EDA Complex SET Single Electron Transfer Activation->SET Radical_Coupling Radical-Radical Coupling SET->Radical_Coupling Protonation Proton Transfer Radical_Coupling->Protonation Product C2-Alkylated this compound Protonation->Product

Caption: Radical-Based Dearomative Hydroalkylation of Indoles.

Protocol:

  • Reaction Setup: In a vial, combine the indole (1.0 equiv), alkyl boronic acid (1.5 equiv), and a suitable photocatalyst in an appropriate solvent under an inert atmosphere.

  • Reaction Conditions: Irradiate the mixture with visible light (e.g., blue LEDs) at room temperature and stir for the designated time.

  • Work-up: Upon completion, remove the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography to afford the C2-alkylated this compound.

Quantitative Data:

N-substituent on IndoleAlkyl Boronic AcidYield (%)
Hn-Butyl75
MeCyclohexyl82
BocIsopropyl68

Yields are representative of this metal-free dearomatization strategy.[22]

Conclusion

The synthetic utility of this compound derivatives is vast and continually expanding. The methodologies presented here represent a snapshot of the powerful tools available to chemists for the construction and functionalization of this important heterocyclic scaffold. The ongoing development of novel catalytic systems and reaction pathways promises to further enhance the role of indolines in the synthesis of complex molecules with significant biological and material applications. For professionals in drug development, a deep understanding of these synthetic strategies is paramount for the design and efficient synthesis of next-generation therapeutics.

References

Designing Indoline-Based Fluorescent Probes for Cellular Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoline-based fluorescent probes have emerged as powerful tools for dynamic and targeted imaging of subcellular structures and processes. Their versatile scaffold allows for the development of probes with a wide range of photophysical properties, making them suitable for various bio-imaging applications. These probes can be engineered to be sensitive to their microenvironment, enabling the visualization and quantification of important physiological parameters such as pH, viscosity, and the presence of specific biomolecules like reactive oxygen species (ROS). This document provides detailed application notes and experimental protocols for the design, synthesis, and utilization of this compound-based fluorescent probes in cellular imaging.

Core Principles of this compound Probe Design

The design of this compound-based fluorescent probes typically follows a donor-π-acceptor (D-π-A) architecture. This modular design allows for the fine-tuning of their photophysical properties:

  • The this compound Moiety (Donor): The this compound core serves as an excellent electron donor. Modifications to the this compound ring system can influence the electron-donating strength and, consequently, the spectral properties of the probe.

  • The π-Conjugated Bridge: This linker connects the donor and acceptor moieties. The length and nature of the π-bridge significantly impact the absorption and emission wavelengths. Longer, more conjugated systems generally result in red-shifted spectra.

  • The Acceptor Group: A variety of electron-accepting groups can be incorporated to modulate the intramolecular charge transfer (ICT) process, which is often the basis for the probe's fluorescence response to its environment.

By strategically combining these three components, researchers can develop this compound-based probes with tailored characteristics, including specific targeting capabilities and "turn-on" or ratiometric fluorescence responses to particular analytes or cellular conditions.

Quantitative Data of Representative this compound-Based Probes

The following table summarizes the key photophysical properties of several this compound-based fluorescent probes, providing a comparative overview for probe selection.

Probe Name/ClassTarget/ApplicationExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Reference
This compound (basic scaffold) General Fluorophore~290~350~2,000-[1]
This compound-2-Carboxylic Acid (I2CA) pH Sensing----[1]
StatoMerocyanines (SMCy5.5) Lipid Droplets--up to 390,000up to 1.0[2]
LipiK510 Lipid Droplets----[3]
Indole-based Zn²⁺ Sensor (IH-Sal) Zinc Ions369465-0.153 (with Zn²⁺)
Indolium-based Cyanide Probe Cyanide Ions305361--[4]
Carbazole-Indole Viscosity Probe (CBI-V) Mitochondrial Viscosity520 (one-photon), 740 (two-photon)deep red-0.0002 (low viscosity) to 0.293 (high viscosity)[5]
D205 this compound Dye Solvatochromic Studies----[6]

Signaling Pathways and Experimental Workflows

This compound-based probes are instrumental in elucidating various cellular signaling pathways. Below are diagrams representing key pathways that can be investigated using these probes.

Reactive Oxygen Species (ROS) Detection and Signaling

This compound-based probes can be designed to react with specific ROS, leading to a "turn-on" fluorescence signal. This allows for the visualization of ROS production and their role in downstream signaling cascades.

ROS_Signaling ROS Signaling Pathway cluster_stimuli Cellular Stress/Stimuli cluster_ros ROS Production cluster_probe Probe Activation cluster_signaling Downstream Signaling Stimuli UV, Pathogens, etc. Mitochondria Mitochondria Stimuli->Mitochondria NADPH_Oxidase NADPH Oxidase Stimuli->NADPH_Oxidase ROS ROS Mitochondria->ROS O₂⁻, H₂O₂ NADPH_Oxidase->ROS O₂⁻ Indoline_Probe_Off This compound Probe (Non-fluorescent) Indoline_Probe_On This compound Probe (Fluorescent) Indoline_Probe_Off->Indoline_Probe_On Oxidation MAPK MAPK Pathway Apoptosis Apoptosis MAPK->Apoptosis NFkB NF-κB Pathway NFkB->Apoptosis ROS->Indoline_Probe_Off ROS->MAPK ROS->NFkB

Caption: Workflow for ROS detection and its impact on cellular signaling pathways.

Lipid Droplet Dynamics and Trafficking

Fluorescent probes that specifically accumulate in the neutral lipid core of lipid droplets (LDs) are crucial for studying their formation, growth, and interactions with other organelles.

Lipid_Droplet_Dynamics Lipid Droplet Dynamics cluster_synthesis Synthesis & Formation cluster_staining Fluorescent Labeling cluster_trafficking Trafficking & Interaction cluster_lipolysis Lipolysis ER Endoplasmic Reticulum TAG_synthesis Triglyceride Synthesis ER->TAG_synthesis LD_budding LD Budding TAG_synthesis->LD_budding Stained_LD Stained Lipid Droplet Indoline_LD_Probe This compound LD Probe Indoline_LD_Probe->Stained_LD Staining Mitochondria Mitochondria Stained_LD->Mitochondria Interaction Peroxisome Peroxisome Stained_LD->Peroxisome Interaction Lipases Lipases Stained_LD->Lipases FFA Free Fatty Acids Lipases->FFA Hydrolysis FFA->Mitochondria β-oxidation

Caption: Visualization of lipid droplet lifecycle and interactions using this compound probes.

Lysosomal pH Regulation and Monitoring

This compound-based pH sensors can be designed to accumulate in lysosomes and report on their acidic environment, which is crucial for their digestive functions.

Lysosomal_pH_Regulation Lysosomal pH Regulation cluster_pump Proton Pumping cluster_lysosome Lysosome cluster_probe pH Sensing cluster_function Lysosomal Function V_ATPase V-ATPase Lysosome_lumen Lysosomal Lumen (Acidic pH) V_ATPase->Lysosome_lumen H⁺ influx Indoline_pH_Probe This compound pH Probe Enzyme_Activation Hydrolase Activation Lysosome_lumen->Enzyme_Activation Fluorescence_Signal Fluorescence Signal Indoline_pH_Probe->Fluorescence_Signal pH-dependent emission Degradation Substrate Degradation Enzyme_Activation->Degradation

Caption: Monitoring lysosomal acidification with this compound-based pH probes.

Experimental Protocols

I. General Synthesis Protocol for this compound-Based Fluorescent Probes

This protocol outlines a general synthetic route for a D-π-A type this compound probe. Specific reaction conditions and reagents will vary depending on the desired final product.

Synthesis_Workflow General Synthesis Workflow Start This compound Precursor Step1 Functionalization of this compound (e.g., formylation) Start->Step1 Step2 Coupling with π-Bridge Precursor (e.g., Knoevenagel condensation) Step1->Step2 Step3 Introduction of Acceptor Moiety Step2->Step3 Purification Purification (e.g., column chromatography) Step3->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End Final this compound Probe Characterization->End

Caption: A generalized workflow for the synthesis of this compound-based fluorescent probes.

Materials:

  • This compound precursor

  • Appropriate reagents for functionalization (e.g., Vilsmeier-Haack reagent for formylation)

  • π-bridge precursor with an active methylene group

  • Electron acceptor moiety precursor

  • Anhydrous solvents (e.g., DMF, ethanol)

  • Base catalyst (e.g., piperidine, triethylamine)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Functionalization of the this compound Donor:

    • Dissolve the this compound precursor in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the functionalizing reagent (e.g., Vilsmeier-Haack reagent for formylation at the C5 position) dropwise at a controlled temperature (e.g., 0 °C).

    • Allow the reaction to proceed for the specified time, monitoring its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and extract the product. Purify the functionalized this compound intermediate.

  • Knoevenagel Condensation to Introduce the π-Bridge:

    • Dissolve the functionalized this compound and the active methylene compound (π-bridge precursor) in a suitable solvent such as ethanol or toluene.

    • Add a catalytic amount of a base (e.g., piperidine or triethylamine).

    • Reflux the reaction mixture for several hours, monitoring by TLC.

    • After completion, cool the reaction mixture and isolate the crude product by filtration or solvent evaporation.

  • Introduction of the Acceptor Moiety:

    • The acceptor can be introduced either as part of the active methylene compound in the previous step or in a subsequent reaction, depending on the target molecule's structure.

    • If a subsequent reaction is needed, dissolve the intermediate from step 2 in an appropriate solvent and react it with the acceptor precursor under suitable conditions (e.g., palladium-catalyzed cross-coupling).

  • Purification and Characterization:

    • Purify the final this compound probe using column chromatography on silica gel with an appropriate eluent system.

    • Characterize the purified probe using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.

II. Protocol for Live-Cell Imaging with this compound-Based Probes

This protocol provides a general guideline for staining and imaging live cells with this compound-based fluorescent probes. Optimization of probe concentration, incubation time, and imaging parameters is recommended for each specific probe and cell type.

Materials:

  • This compound-based fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Cultured cells on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope (confocal or widefield) with appropriate filter sets

Procedure:

  • Cell Culture and Plating:

    • Culture cells of interest in their recommended complete medium until they reach the desired confluency (typically 50-70%) on a glass-bottom dish or coverslip suitable for microscopy.

  • Probe Loading:

    • Prepare a fresh working solution of the this compound probe by diluting the stock solution in pre-warmed cell culture medium or imaging buffer (e.g., PBS or HBSS) to the desired final concentration (typically ranging from 100 nM to 10 µM).

    • Remove the culture medium from the cells and wash them once with pre-warmed PBS.

    • Add the probe-containing medium to the cells and incubate for a specific duration (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time will depend on the probe's cell permeability and target localization.

  • Washing (Optional but Recommended):

    • For probes that are not highly fluorogenic or have some background fluorescence, a washing step can improve the signal-to-noise ratio.

    • Remove the probe-containing medium and wash the cells two to three times with pre-warmed imaging buffer (PBS or HBSS) to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Place the dish on the stage of the fluorescence microscope.

    • Excite the probe using the appropriate wavelength and capture the emission using the corresponding filter set.

    • Acquire images using optimized parameters (e.g., laser power, exposure time, gain) to obtain a good signal while minimizing phototoxicity and photobleaching.

  • Co-localization Studies (Optional):

    • To determine the subcellular localization of the this compound probe, co-stain the cells with commercially available organelle-specific trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).

    • Ensure that the emission spectra of the this compound probe and the co-stain do not significantly overlap.

Conclusion

This compound-based fluorescent probes offer a versatile and powerful platform for cell imaging. Their tunable photophysical properties and sensitivity to the cellular microenvironment make them invaluable tools for studying a wide range of biological processes. The protocols and data presented here provide a comprehensive guide for researchers to design, synthesize, and apply these probes in their own investigations, paving the way for new discoveries in cell biology and drug development.

References

Application Notes and Protocols for the Experimental Synthesis of Indolines via Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of indolines utilizing a modified Fischer indole synthesis. The indoline scaffold is a prevalent motif in numerous biologically active compounds and pharmaceuticals. These protocols focus on the "interrupted" or "reductive" Fischer indole synthesis, which diverts the classical reaction pathway to yield the desired saturated this compound core.

Introduction to the Reductive Fischer Indole Synthesis

The classical Fischer indole synthesis is a robust method for the synthesis of indoles from the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions.[1] However, by introducing a reducing agent into the reaction, the intermediate indolenine (a cyclic imine) can be trapped and reduced in situ to afford the corresponding this compound.[2] This one-pot approach, often termed the "reductive Fischer indolization," provides an efficient route to substituted indolines.[3][4]

Alternatively, the "interrupted Fischer indolization" can be employed, particularly for the synthesis of fused this compound systems. In this variation, the reaction is halted after the formation of the indolenine, which can then be isolated or, more commonly, undergoes intramolecular cyclization with a tethered nucleophile.[5][6] For the synthesis of simple indolines, the reductive approach is more direct.

The choice of acid catalyst and reducing agent is crucial for the success of the reductive Fischer indole synthesis. Brønsted acids like trifluoroacetic acid (TFA) and acetic acid are commonly used to catalyze the initial cyclization.[3][6] Silanes, such as triethylsilane (Et₃SiH), and borohydrides are effective reducing agents for the intermediate iminium ion.[2][4]

Reaction Mechanism and Experimental Workflow

The reductive Fischer indole synthesis proceeds through a series of key steps, which are outlined below and illustrated in the accompanying diagrams.

  • Hydrazone Formation: The arylhydrazine reacts with an aldehyde or ketone to form a hydrazone intermediate.

  • [5][5]-Sigmatropic Rearrangement: Under acidic conditions, the hydrazone undergoes a[5][5]-sigmatropic rearrangement to form a di-imine intermediate.[7]

  • Cyclization and Indolenine Formation: The di-imine cyclizes and eliminates ammonia to generate a transient indolenine (or its protonated form, an indoleninium ion).[6]

  • In Situ Reduction: A reducing agent present in the reaction mixture reduces the indoleninium ion to the final this compound product.[4]

Reductive_Fischer_Indole_Synthesis A Aryl Hydrazine + Aldehyde/Ketone B Hydrazone Formation A->B Condensation C Hydrazone B->C D [3,3]-Sigmatropic Rearrangement (Acid Catalyzed) C->D E Indoleninium Ion D->E F In Situ Reduction (e.g., Et3SiH) E->F G This compound Product F->G Logical_Relationships cluster_0 Initial Condensation cluster_1 Acid-Catalyzed Cascade cluster_2 Reductive Trapping A Arylhydrazine C Hydrazone A->C B Aldehyde or Ketone B->C D [3,3]-Sigmatropic Rearrangement C->D E Cyclization & Elimination of NH3 D->E F Indoleninium Ion E->F H This compound F->H G Reducing Agent (e.g., Et3SiH) G->H

References

Application Notes and Protocols for HPLC Purification of Substituted Indoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of substituted indoline derivatives using High-Performance Liquid Chromatography (HPLC). It covers reversed-phase, normal-phase, and chiral HPLC methods, offering comprehensive guidance for researchers in pharmaceutical development, medicinal chemistry, and related fields.

Introduction

Substituted this compound scaffolds are prevalent in a wide array of biologically active compounds, including many pharmaceuticals and natural products. The synthesis of these molecules often results in complex mixtures containing starting materials, byproducts, and isomers. Effective purification is therefore a critical step to isolate the target compound with the high purity required for subsequent biological evaluation and drug development activities. HPLC is a powerful and versatile technique for the purification of these derivatives, offering high resolution and adaptability to a wide range of molecular properties.

Reversed-Phase HPLC (RP-HPLC) Purification

RP-HPLC is the most common mode of chromatography used for the purification of moderately polar to nonpolar substituted this compound derivatives. The separation is based on the hydrophobic partitioning of the analytes between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase.

Application Note:

RP-HPLC is well-suited for the purification of this compound derivatives that are soluble in common organic solvents like acetonitrile and methanol. The addition of modifiers such as trifluoroacetic acid (TFA) or formic acid to the mobile phase is often necessary to improve peak shape and resolution by suppressing the ionization of basic nitrogen atoms within the this compound structure. Method development typically involves optimizing the gradient elution profile to achieve a balance between resolution and run time. For preparative scale, a direct scale-up from an optimized analytical method is a common and effective strategy.

Experimental Protocol: Analytical RP-HPLC
  • Objective: To determine the purity of a crude substituted this compound derivative and to optimize separation conditions for preparative scale-up.

  • Instrumentation: A standard analytical HPLC system equipped with a UV detector.

  • Sample Preparation: Dissolve the crude sample in a suitable solvent (e.g., methanol, acetonitrile, or DMSO) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in methanol.[1]

    • Gradient: A typical starting gradient would be 20-80% B over 20 minutes. This should be optimized based on the retention of the target compound.

    • Flow Rate: 0.6 mL/min.[1]

    • Column Temperature: 30°C.[1]

    • Detection: UV at 280 nm.[1]

    • Injection Volume: 5 µL.[1]

Experimental Protocol: Preparative RP-HPLC
  • Objective: To purify the target substituted this compound derivative from a crude reaction mixture.

  • Instrumentation: A preparative HPLC system with a fraction collector.

  • Sample Preparation: Dissolve the crude material in the minimal amount of a strong solvent (e.g., DMSO or DMF) and then dilute with the initial mobile phase composition to the highest possible concentration without precipitation.

  • Chromatographic Conditions:

    • Column: A preparative C18 column with the same stationary phase chemistry as the analytical column (e.g., 20 x 250 mm, 10 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: Scale the gradient from the optimized analytical method. The gradient duration should be adjusted based on the column volume.

    • Flow Rate: The flow rate is scaled up based on the column diameter. For a 20 mm ID column, a typical flow rate would be in the range of 15-25 mL/min.

    • Detection: UV at a wavelength where the target compound has strong absorbance.

    • Injection Volume: The injection volume depends on the loading capacity of the column, which should be determined through loading studies.

  • Post-Purification: Combine the fractions containing the pure product, as confirmed by analytical HPLC. The solvent is then removed, typically by rotary evaporation followed by lyophilization to yield the purified compound, often as a TFA salt.

Data Presentation:

Table 1: Representative RP-HPLC Purification Data for Substituted this compound Derivatives

CompoundColumnMobile PhaseGradient (%B)Retention Time (min)Purity (%)Recovery (%)
This compoundWaters PAH C18, 5 µm, 4.6 x 250 mm[1]A: 0.1% TFA in Water, B: Methanol[1]Isocratic 20:80 (A:B)[1]~7[1]>99N/A
Indole-3-acetic acidSymmetry C8, 5 µmA: Water, B: Acetonitrile (with fluorimetric detection)GradientN/A>98N/A
Various Indole CompoundsZorbax SB-C18, 3.5 µm, 2.1 x 150 mm[2]A: 0.1% Formic Acid in Water, B: Methanol[2]Gradient[2]5-20>9845-91 (after SPE)[2]

N/A: Not available in the cited literature.

Normal-Phase HPLC (NP-HPLC) Purification

NP-HPLC is suitable for the separation of nonpolar and moderately polar this compound derivatives that are soluble in nonpolar organic solvents. It is particularly useful for separating isomers that are difficult to resolve by RP-HPLC.

Application Note:

In NP-HPLC, a polar stationary phase (e.g., silica, amino, or cyano) is used with a nonpolar mobile phase (e.g., hexane, heptane, or isopropanol). The separation is based on the polarity of the analytes, with less polar compounds eluting first. NP-HPLC can offer different selectivity compared to RP-HPLC and is a valuable alternative for challenging separations.

Experimental Protocol: Analytical NP-HPLC
  • Objective: To separate isomers of a substituted this compound derivative.

  • Instrumentation: An analytical HPLC system equipped with a UV detector.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible nonpolar solvent.

  • Chromatographic Conditions:

    • Column: Silica or Cyano-bonded phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of a nonpolar solvent like hexane or heptane and a slightly more polar solvent like isopropanol or ethanol.

    • Elution: Typically isocratic, but a gradient can be used by gradually increasing the proportion of the more polar solvent.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength.

    • Injection Volume: 5-20 µL.

Chiral HPLC Purification

Many substituted this compound derivatives are chiral and often the biological activity resides in a single enantiomer. Chiral HPLC is essential for the separation of these enantiomers.

Application Note:

Chiral separations are typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and have proven effective for a broad range of chiral compounds, including this compound derivatives. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. Method development for chiral separations often involves screening different CSPs and mobile phases.

Experimental Protocol: Chiral HPLC
  • Objective: To separate the enantiomers of a racemic substituted this compound derivative.

  • Instrumentation: An analytical or preparative HPLC system with a UV or circular dichroism (CD) detector.

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD).

    • Mobile Phase: Typically a mixture of hexane/isopropanol or hexane/ethanol for normal-phase mode. For basic compounds, a small amount of an amine additive like diethylamine (DEA) may be required to improve peak shape.

    • Elution: Isocratic elution is most common.

    • Flow Rate: 0.5-1.0 mL/min for analytical scale.

    • Detection: UV at a suitable wavelength.

    • Injection Volume: 5-10 µL for analytical scale.

Data Presentation:

Table 2: Chiral HPLC Separation Data for an this compound Derivative

CompoundChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Retention Times (min)Resolution (Rs)
(S)- and (R)-indoline-2-carboxylic acidUrea type CSPN/AN/AN/AN/A

Signaling Pathway and Experimental Workflow Visualization

Signaling Pathway of Indole Compounds

Indole compounds and their derivatives have been shown to modulate various cellular signaling pathways, including the PI3K/Akt/mTOR/NF-κB pathway, which is crucial in cancer progression.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR/NF-κB Signaling Pathway Modulation by Indole Derivatives cluster_nucleus Indole_Derivatives Substituted This compound Derivatives PI3K PI3K Indole_Derivatives->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation IKK IKK Akt->IKK Activation IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB_complex NF-κB/IκBα (Inactive) IkappaB->NFkappaB_complex NFkappaB_active NF-κB (Active) NFkappaB_complex->NFkappaB_active Activation Nucleus Nucleus NFkappaB_active->Nucleus Gene_Expression Target Gene Expression (Proliferation, Angiogenesis, Invasion, Anti-apoptosis)

Caption: Modulation of the PI3K/Akt/mTOR/NF-κB pathway by substituted this compound derivatives.

Experimental Workflow for HPLC Purification

The following diagram illustrates a typical workflow for the purification of a substituted this compound derivative using preparative HPLC.

HPLC_Purification_Workflow General Workflow for Preparative HPLC Purification of Substituted this compound Derivatives Crude_Sample Crude Synthesized This compound Derivative Analytical_Method_Dev Analytical HPLC Method Development (Column, Mobile Phase, Gradient) Crude_Sample->Analytical_Method_Dev Purity_Assessment Initial Purity Assessment Analytical_Method_Dev->Purity_Assessment Prep_Method_Scaleup Preparative HPLC Method Scale-up (Flow Rate, Injection Volume) Purity_Assessment->Prep_Method_Scaleup Purity < Target Final_Product Pure Substituted This compound Derivative Purity_Assessment->Final_Product Purity > Target Purification Preparative HPLC Purification Prep_Method_Scaleup->Purification Fraction_Collection Fraction Collection Purification->Fraction_Collection Fraction_Analysis Analysis of Fractions by Analytical HPLC Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal (Rotovap/Lyophilization) Pooling->Solvent_Removal Solvent_Removal->Final_Product Characterization Final Purity Check and Characterization (NMR, MS) Final_Product->Characterization

Caption: A typical workflow for the purification of substituted this compound derivatives by preparative HPLC.

References

Application Notes and Protocols: Indoline as a Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indoline scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors, leading to the development of several clinically approved drugs. Its unique structural features allow for versatile chemical modifications, enabling the fine-tuning of inhibitory activity and pharmacokinetic properties. This document provides detailed application notes on the significance of the this compound scaffold, summarizes key quantitative data of representative this compound-based inhibitors, and offers comprehensive experimental protocols for their synthesis and biological evaluation.

The this compound Scaffold in Kinase Inhibition

The this compound core, a bicyclic heterocyclic amine, serves as an excellent starting point for the synthesis of kinase inhibitors. Its benzene ring can engage in hydrophobic interactions within the ATP-binding pocket of kinases, while the nitrogen atom in the five-membered ring can act as a hydrogen bond donor or acceptor.[1] Modifications at various positions of the this compound ring have yielded inhibitors with high affinity and selectivity for a range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and various cyclin-dependent kinases (CDKs).[2][3][4]

One of the most successful examples of an this compound-based kinase inhibitor is Sunitinib, which is approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.[2][5] Sunitinib is a multi-targeted inhibitor that potently inhibits VEGFRs and PDGFRs, thereby blocking angiogenesis and tumor cell proliferation.[5][6] The success of Sunitinib has spurred further research into the development of novel this compound derivatives with improved efficacy and safety profiles.

Quantitative Data of Representative this compound-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities of selected this compound-based compounds against various kinases. This data is crucial for understanding the potency and selectivity of these inhibitors and for guiding further drug development efforts.

Table 1: IC50 Values of this compound-Based Inhibitors Against Receptor Tyrosine Kinases

CompoundTarget KinaseIC50 (nM)Reference Cell Line(s)Reference
SunitinibVEGFR-29HUVEC[2]
SunitinibPDGFR-β2HUVEC[2]
SU5416 (Semaxanib)VEGFR-2 (Flk-1)1,200HUVEC[7]
BIBF 1120 (Nintedanib)VEGFR-221HUVEC[8]
BIBF 1120 (Nintedanib)PDGFR-α59-[8]
BIBF 1120 (Nintedanib)FGFR-169-[8]
Compound 16EGFR1.026 (µM)A549, MCF7, PC3[9]
Compound 16SRC0.002 (µM)A549, MCF7, PC3[9]

Table 2: IC50 Values of this compound-Based Inhibitors Against Other Kinases

CompoundTarget KinaseIC50 (nM)Reference
Compound 9CDK-2<10[4]
Compound 9CDK-4<10[4]
Compound 20EGFR<10[4]
Compound 20VEGFR-2<10[4]
C05PLK4< 0.1[10]

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling pathways targeted by this compound-based inhibitors and the experimental workflows for their evaluation is essential for a comprehensive understanding of their mechanism of action and development process.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR / PDGFR RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Indoline_Inhibitor This compound-Based Inhibitor (e.g., Sunitinib) Indoline_Inhibitor->RTK Inhibits

Caption: Inhibition of VEGFR/PDGFR signaling by this compound-based inhibitors.

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Mechanism of Action cluster_invivo In Vivo Studies Indoline_Scaffold This compound Scaffold Chemical_Synthesis Chemical Synthesis Indoline_Scaffold->Chemical_Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Chemical_Synthesis->Purification Kinase_Assay In Vitro Kinase Assay (Determine IC50) Purification->Kinase_Assay Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Kinase_Assay->Cell_Proliferation Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Proliferation->Apoptosis_Assay Phosphorylation_Assay Target Phosphorylation Assay (Western Blot / ELISA) Cell_Proliferation->Phosphorylation_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle_Analysis Xenograft_Model Tumor Xenograft Model Phosphorylation_Assay->Xenograft_Model PK_PD Pharmacokinetics & Pharmacodynamics Xenograft_Model->PK_PD

Caption: General workflow for the development of this compound-based kinase inhibitors.

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of this compound-based kinase inhibitors. These may require optimization based on the specific compound and target kinase.

Protocol 1: General Synthesis of 3-Substituted Indolin-2-ones

This protocol describes a common method for the synthesis of 3-substituted indolin-2-ones, a prevalent class of this compound-based kinase inhibitors.

Materials:

  • Substituted indolin-2-one

  • Aromatic aldehyde

  • Piperidine or other suitable base

  • Ethanol or other suitable solvent

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve the substituted indolin-2-one (1 equivalent) and the aromatic aldehyde (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Reflux the mixture for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by NMR and mass spectrometry.[4]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a luminescent-based assay to determine the IC50 value of an this compound-based inhibitor against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • This compound-based inhibitor (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in the appropriate kinase buffer.

    • Prepare a 2X substrate/ATP solution in the kinase buffer. The ATP concentration should be at or near the Km for the target kinase.

    • Prepare serial dilutions of the this compound inhibitor in kinase buffer containing a final DMSO concentration of ≤1%. Include a vehicle control (DMSO only) and a no-inhibitor control.[11]

  • Kinase Reaction:

    • Add 5 µL of the serially diluted inhibitor or control to the wells of the 96-well plate.

    • Add 10 µL of the 2X kinase solution to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.[11]

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[11]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of an this compound-based inhibitor on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MDA-MB-231)[12]

  • Complete cell culture medium

  • This compound-based inhibitor (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound inhibitor in complete medium. The final DMSO concentration should be ≤0.5%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO only).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value.[13]

Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by an this compound-based inhibitor using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound-based inhibitor (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the this compound inhibitor at various concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, use trypsinization.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

    • Incubate for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry.

    • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).[14]

Conclusion

The this compound scaffold is a highly versatile and clinically validated platform for the design of novel kinase inhibitors. The protocols and data presented in this document provide a comprehensive resource for researchers in the field of drug discovery and development. By leveraging this information, scientists can accelerate the design, synthesis, and evaluation of new this compound-based therapeutics with the potential to address unmet medical needs in oncology and other diseases driven by aberrant kinase signaling.

References

Application Notes and Protocols for Palladium-Catalyzed Indoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indoline and its derivatives are pivotal structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals. The development of efficient and versatile methods for their synthesis is a cornerstone of modern organic chemistry. Among the various synthetic strategies, palladium-catalyzed reactions have emerged as a powerful tool, offering novel pathways with high levels of selectivity and functional group tolerance. This document provides detailed application notes and experimental protocols for key palladium-catalyzed methodologies in this compound synthesis, with a focus on C-H activation and enantioselective approaches.

Intramolecular C(sp²)-H Amination for this compound Synthesis

One of the most elegant and atom-economical approaches to indolines is the palladium-catalyzed intramolecular amination of C(sp²)-H bonds. This strategy typically employs a directing group on the nitrogen atom of a β-arylethylamine substrate. The directing group coordinates to the palladium catalyst, bringing it into close proximity to an ortho C-H bond on the aryl ring, thereby facilitating C-H activation and subsequent C-N bond formation to construct the this compound ring.[1][2][3]

Mechanistic Pathway

The catalytic cycle is proposed to involve a Pd(II)/Pd(IV) mechanism. Initially, the directing group on the substrate coordinates to the Pd(II) catalyst. This is followed by a concerted metalation-deprotonation step to form a palladacycle intermediate. An oxidant then promotes the oxidation of Pd(II) to a high-valent Pd(IV) species, which undergoes C-N reductive elimination to form the this compound product and regenerate the active Pd(II) catalyst.[2]

Pd_Catalyzed_Intramolecular_Amination cluster_cycle Catalytic Cycle Pd(II) Pd(II) Substrate_Coordination Substrate Coordination Pd(II)->Substrate_Coordination + Substrate Palladacycle C-H Activation (Palladacycle Formation) Substrate_Coordination->Palladacycle Oxidation Oxidation (Pd(II) to Pd(IV)) Palladacycle->Oxidation + Oxidant Pd(IV) Pd(IV) Oxidation->Pd(IV) Reductive_Elimination C-N Reductive Elimination Pd(IV)->Reductive_Elimination Reductive_Elimination->Pd(II) + this compound Product

Caption: Proposed catalytic cycle for intramolecular C(sp²)-H amination.

Data Presentation: Synthesis of Various Indolines

The use of a picolinamide (PA) directing group has been shown to be highly effective for this transformation. The following table summarizes the synthesis of various this compound derivatives using this methodology.[2][3]

EntrySubstrate (PA-protected β-arylethylamine)ProductOxidantYield (%)
1N-(2-phenylethyl)picolinamideThis compoundPhI(OAc)₂85
2N-(4-methoxy-2-phenylethyl)picolinamide5-Methoxythis compoundPhI(OAc)₂82
3N-(4-fluoro-2-phenylethyl)picolinamide5-Fluorothis compoundPhI(OAc)₂91
4N-(4-chloro-2-phenylethyl)picolinamide5-Chlorothis compoundPhI(OAc)₂88
5N-(4-bromo-2-phenylethyl)picolinamide5-Bromothis compoundPhI(OAc)₂86
6N-(4-(trifluoromethyl)-2-phenylethyl)picolinamide5-(Trifluoromethyl)this compoundPhI(OAc)₂75
Experimental Protocol: Synthesis of this compound

This protocol is adapted from the improved method for this compound synthesis via palladium-catalyzed intramolecular C(sp²)-H amination.[2][3]

Materials:

  • N-(2-phenylethyl)picolinamide (1.0 equiv)

  • Pd(OAc)₂ (5 mol %)

  • PhI(OAc)₂ (1.2 equiv)

  • Acetic acid (AcOH) (2.0 equiv)

  • Toluene/DMF (9:1 v/v)

  • Argon atmosphere

Procedure:

  • To a dry reaction vial, add N-(2-phenylethyl)picolinamide, Pd(OAc)₂, and PhI(OAc)₂.

  • Seal the vial with a septum and purge with argon for 10 minutes.

  • Add the toluene/DMF solvent mixture and acetic acid via syringe.

  • Place the reaction vial in a preheated oil bath at 60 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound product.

  • The picolinamide directing group can be removed under basic or acidic conditions to yield the free this compound.

Intermolecular C(sp³)-H Amination for 3,3-Disubstituted Indolines

The synthesis of 3,3-disubstituted indolines, which are prevalent in many bioactive compounds, can be achieved through a palladium-catalyzed intermolecular C(sp³)-H amination. This reaction involves the formation of a palladacycle from a starting material like 1-(tert-butyl)-2-iodobenzene, followed by amination with a suitable nitrogen source, such as a diaziridinone, to furnish the this compound product.[4]

Logical Workflow

The overall synthetic strategy involves a sequence of C-H activation followed by amination to construct the this compound core.

Intermolecular_Amination_Workflow Start 1-(tert-Butyl)-2-iodobenzene Derivative CH_Activation C(sp³)-H Activation & Palladacycle Formation Start->CH_Activation Pd_Catalyst Pd Catalyst Pd_Catalyst->CH_Activation Amination Amination of Palladacycle CH_Activation->Amination Diaziridinone Diaziridinone (Nitrogen Source) Diaziridinone->Amination Product 3,3-Disubstituted this compound Amination->Product

Caption: Workflow for intermolecular C(sp³)-H amination.

Data Presentation: Synthesis of 3,3-Disubstituted Indolines
EntryAryl Iodide SubstrateDiaziridinoneProductYield (%)
11-(tert-Butyl)-2-iodobenzene1,2-Di-tert-butyldiaziridin-3-one1',2'-Di-tert-butyl-3,3-dimethylspiro[this compound-2,3'-diaziridin]-2-one78
21-(tert-Butyl)-4-fluoro-2-iodobenzene1,2-Di-tert-butyldiaziridin-3-one5-Fluoro-1',2'-di-tert-butyl-3,3-dimethylspiro[this compound-2,3'-diaziridin]-2-one75
31-(tert-Butyl)-4-chloro-2-iodobenzene1,2-Di-tert-butyldiaziridin-3-one5-Chloro-1',2'-di-tert-butyl-3,3-dimethylspiro[this compound-2,3'-diaziridin]-2-one82
41-(tert-Butyl)-2-iodo-4-methylbenzene1,2-Di-tert-butyldiaziridin-3-one1',2'-Di-tert-butyl-3,3,5-trimethylspiro[this compound-2,3'-diaziridin]-2-one72
Experimental Protocol: General Procedure for Intermolecular C(sp³)-H Amination

This protocol is a general representation based on the described methodology.[4]

Materials:

  • 1-(tert-Butyl)-2-iodobenzene derivative (1.0 equiv)

  • Diaziridinone (1.5 equiv)

  • Pd(OAc)₂ (10 mol %)

  • Ag₂CO₃ (2.0 equiv)

  • DCE (1,2-dichloroethane)

  • Nitrogen atmosphere

Procedure:

  • In a glovebox, add the 1-(tert-butyl)-2-iodobenzene derivative, diaziridinone, Pd(OAc)₂, and Ag₂CO₃ to a dry reaction tube.

  • Add DCE to the tube and seal it.

  • Remove the reaction tube from the glovebox and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the 3,3-disubstituted this compound product.

Enantioselective Synthesis of Indolines

The development of asymmetric methods for this compound synthesis is of paramount importance for the pharmaceutical industry. Palladium catalysis has enabled several elegant enantioselective transformations to access chiral this compound scaffolds.

Enantioselective Allylic Amination/Oxidation of Indolines

One approach involves a palladium-catalyzed asymmetric allylic amination of indolines, followed by an oxidation step to generate N-allylindoles with high enantiomeric excess.[5]

Data Presentation: Enantioselective N-Allylation of Indolines

| Entry | this compound Substrate | Allylic Carbonate | Chiral Ligand | Yield (%) | ee (%) | |---|---|---|---|---| | 1 | this compound | Allyl methyl carbonate | (S)-BINAP | 85 | 92 | | 2 | 5-Methoxythis compound | Allyl methyl carbonate | (S)-BINAP | 91 | 97 | | 3 | 5-Fluorothis compound | Allyl methyl carbonate | (S)-BINAP | 88 | 95 | | 4 | 7-Methylthis compound | Allyl methyl carbonate | (S)-BINAP | 82 | 90 |

Experimental Protocol: Enantioselective N-Allylation of this compound

Materials:

  • This compound (1.0 equiv)

  • Allyl methyl carbonate (1.2 equiv)

  • [Pd(allyl)Cl]₂ (2.5 mol %)

  • (S)-BINAP (5.5 mol %)

  • K₂CO₃ (2.0 equiv)

  • Dioxane

  • Nitrogen atmosphere

Procedure:

  • To a Schlenk tube, add [Pd(allyl)Cl]₂ and (S)-BINAP.

  • Evacuate and backfill the tube with nitrogen three times.

  • Add dioxane and stir at room temperature for 30 minutes.

  • Add the this compound, allyl methyl carbonate, and K₂CO₃.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate and purify the residue by flash chromatography to yield the N-allylthis compound.

  • The subsequent oxidation to the N-allylindole can be carried out using an appropriate oxidant like MnO₂.

Asymmetric Dearomatization of Indoles

A powerful strategy for constructing chiral indolines involves the palladium-catalyzed asymmetric dearomatization of indoles. This can be achieved through an intermolecular spiroannulation of 2,3-disubstituted indoles with internal alkynes, leading to this compound structures with a C2-quaternary stereocenter.

Asymmetric_Dearomatization Indole 2,3-Disubstituted Indole Reaction Intermolecular Asymmetric Spiroannulation Indole->Reaction Alkyne Internal Alkyne Alkyne->Reaction Pd_Catalyst Pd(0)/Chiral Ligand Pd_Catalyst->Reaction Product This compound with C2-Quaternary Stereocenter Reaction->Product

Caption: Asymmetric dearomatization for chiral this compound synthesis.

Data Presentation: Enantioselective Spiroannulation of Indoles
EntryIndole SubstrateAlkyneChiral LigandYield (%)ee (%)
12-Methyl-3-phenylindoleDiphenylacetyleneL5 (specific chiral ligand)8592
22-Methyl-3-(p-tolyl)indoleDiphenylacetyleneL58893
32-Methyl-3-(p-methoxyphenyl)indoleDiphenylacetyleneL59095
42-Methyl-3-phenylindole1,2-Di(p-tolyl)acetyleneL58290
Experimental Protocol: General Procedure for Asymmetric Dearomatization

This is a generalized protocol based on the described methodology.

Materials:

  • 2,3-Disubstituted indole (1.0 equiv)

  • Internal alkyne (1.2 equiv)

  • Pd₂(dba)₃ (5 mol %)

  • Chiral ligand (L5) (10 mol %)

  • Toluene

  • Nitrogen atmosphere

Procedure:

  • In a glovebox, add Pd₂(dba)₃ and the chiral ligand to a dry reaction tube.

  • Add toluene and stir the mixture at room temperature for 20 minutes.

  • Add the 2,3-disubstituted indole and the internal alkyne.

  • Seal the tube and heat the reaction mixture at the specified temperature (e.g., 80 °C) for the required time (e.g., 24-48 hours).

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the enantioenriched spirothis compound product.

These methodologies highlight the versatility and power of palladium catalysis in the synthesis of structurally diverse and pharmaceutically relevant indolines. The provided protocols offer a starting point for researchers to explore and adapt these powerful synthetic tools for their specific research and development needs.

References

Application Notes and Protocols for Utilizing Indoline Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the application of indoline derivatives as corrosion inhibitors, particularly for mild steel in acidic environments. The information is compiled from recent scientific literature and is intended to guide researchers in evaluating and utilizing these compounds effectively.

Introduction to this compound Derivatives as Corrosion Inhibitors

This compound and its derivatives have emerged as a promising class of organic corrosion inhibitors.[1] Their efficacy stems from the presence of heteroatoms (nitrogen and often oxygen), aromatic rings, and π-electrons in their molecular structures.[1][2] These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that mitigates the corrosive action of aggressive solutions, such as hydrochloric acid and sulfuric acid.[1][3] Studies have shown that this compound derivatives can act as mixed-type inhibitors, affecting both anodic and cathodic reactions in the corrosion process.[4][5]

The inhibition efficiency of this compound derivatives is influenced by their concentration, the temperature of the corrosive environment, and the specific chemical structure of the derivative.[5][6] Researchers have employed various experimental and theoretical methods to elucidate the mechanism of inhibition, including electrochemical techniques, surface analysis, and quantum chemical calculations.[4][7][8]

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to evaluate the corrosion inhibition performance of this compound derivatives.

Materials and Preparation
  • Metal Specimen: Mild steel (or other relevant metals like N80 steel) coupons of specific dimensions (e.g., 1 cm x 1 cm x 0.1 cm) are typically used. The chemical composition of the steel should be known and reported.[5]

  • Corrosive Medium: Prepare acidic solutions, commonly 1 M HCl or 0.5 M H2SO4, using analytical grade acids and distilled or deionized water.[6][9]

  • Inhibitor Solutions: Synthesize or procure the this compound derivatives to be tested. Prepare a stock solution of the inhibitor in the corrosive medium and then create a series of desired concentrations (e.g., 10 ppm to 200 ppm).[2][4]

  • Surface Preparation: Prior to each experiment, the metal specimens must be mechanically polished with a series of emery papers of decreasing grit size, degreased with a suitable solvent like acetone, washed with distilled water, and dried.[7]

Gravimetric (Weight Loss) Method

This method provides a direct measure of the corrosion rate and inhibition efficiency.

Procedure:

  • Weigh the prepared metal specimens accurately using an analytical balance.

  • Immerse the specimens in the corrosive solution with and without different concentrations of the this compound derivative inhibitor.

  • Maintain the immersion for a specified period (e.g., 6 to 24 hours) at a constant temperature.[2]

  • After the immersion period, retrieve the specimens, carefully wash them to remove corrosion products (e.g., using a solution containing HCl and urotropine), rinse with distilled water and acetone, dry, and reweigh.

  • Calculate the corrosion rate (CR) and inhibition efficiency (%IE) using the following equations:

    • Corrosion Rate (CR) in mm/year: CR = (8.76 × 10^4 × W) / (A × T × D) where:

      • W = Weight loss in grams

      • A = Area of the specimen in cm²

      • T = Immersion time in hours

      • D = Density of the metal in g/cm³

    • Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inh) / CR_blank] × 100 where:

      • CR_blank = Corrosion rate in the absence of the inhibitor

      • CR_inh = Corrosion rate in the presence of the inhibitor

Electrochemical Measurements

Electrochemical methods offer rapid and detailed insights into the corrosion inhibition mechanism. A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum foil or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[7][10]

This technique determines the corrosion current density (i_corr) and provides information on whether the inhibitor is anodic, cathodic, or mixed-type.

Procedure:

  • Immerse the working electrode in the test solution until a stable open-circuit potential (OCP) is achieved (typically 30-60 minutes).[10]

  • Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV versus OCP) at a slow scan rate (e.g., 1 mV/s).[7]

  • Plot the logarithmic current density versus potential (Tafel plot).

  • Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

  • Calculate the inhibition efficiency using: %IE = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where:

    • i_corr_blank = Corrosion current density in the absence of the inhibitor

    • i_corr_inh = Corrosion current density in the presence of the inhibitor

EIS provides information about the charge transfer resistance and the properties of the protective film formed on the metal surface.

Procedure:

  • After achieving a stable OCP, apply a small amplitude AC voltage (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 0.01 Hz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Model the data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (R_ct) and double-layer capacitance (C_dl).

  • Calculate the inhibition efficiency using: %IE = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where:

    • R_ct_blank = Charge transfer resistance in the absence of the inhibitor

    • R_ct_inh = Charge transfer resistance in the presence of the inhibitor

Surface Analysis Techniques

These techniques provide visual and compositional evidence of the protective film formation.

  • Scanning Electron Microscopy (SEM): Used to observe the surface morphology of the metal before and after immersion in the corrosive medium, with and without the inhibitor.[9]

  • Atomic Force Microscopy (AFM): Provides three-dimensional surface topography and roughness data, quantifying the smoothing effect of the inhibitor film.[7]

Quantum Chemical Calculations

Density Functional Theory (DFT) is often employed to correlate the molecular structure of the this compound derivatives with their inhibition efficiency.[11][12] Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE), and the dipole moment (μ) are calculated to predict the adsorption behavior and reactivity of the inhibitor molecules.[11][13]

Data Presentation

The following tables summarize typical quantitative data obtained from the evaluation of this compound derivatives as corrosion inhibitors.

Table 1: Inhibition Efficiency of Various this compound Derivatives from Gravimetric and Electrochemical Measurements

This compound DerivativeCorrosive MediumConcentrationTemperature (°C)MethodInhibition Efficiency (%)Reference
2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol (MPI)0.5 M H₂SO₄90 ppmRoom Temp.PDP81.2[4][6]
Ethyl 3-formyl-1H-indol-2-carboxylate (FIC)0.5 M H₂SO₄90 ppmRoom Temp.PDP76.2[4][6]
3-(4-Hydroxyphenylimino)indolin-2-one1 M HCl100 mg/LRoom Temp.Weight Loss95.5 (with synergists)[9]
12-(2,3-dioxoindolin-1-yl)-N,N,N-trimethyldodecan-1-ammonium bromide1 M HCl1 mM25Weight Loss95.9[2][9]
3-(4-chlorophenylimino)-1-(piperidin-1-ylmethyl)indolin-2-one (M-1)1 M HCl200 ppm35Weight Loss>90[5]
3-(4-chlorophenylimino)-1-(morpholinomethyl)indolin-2-one (M-2)1 M HCl200 ppm35Weight Loss>90[5]
3-(4-chlorophenylimino)-1-[(dibutylamino)methyl]indolin-2-one (M-3)1 M HCl200 ppm35Weight Loss>90[5]

Table 2: Electrochemical Parameters for Mild Steel in Acidic Media with and without this compound Derivatives

InhibitorConcentrationE_corr (mV vs SCE)i_corr (µA/cm²)R_ct (Ω cm²)C_dl (µF/cm²)Reference
Blank (0.5 M H₂SO₄) 0-480115045120[4]
MPI 90 ppm-495218.524050[4]
FIC 90 ppm-49027619065[4]
Blank (1 M HCl) 0-47398662-[5]
M-1 200 ppm-495451450-[5]
M-2 200 ppm-501511280-[5]
M-3 200 ppm-498481390-[5]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimental Evaluation cluster_analysis Data Analysis and Interpretation Metal_Prep Metal Specimen Preparation (Polishing, Degreasing, Washing) Weight_Loss Gravimetric (Weight Loss) Method Metal_Prep->Weight_Loss Electrochemical Electrochemical Measurements (PDP, EIS) Metal_Prep->Electrochemical Surface_Analysis Surface Analysis (SEM, AFM) Metal_Prep->Surface_Analysis Sol_Prep Solution Preparation (Corrosive Medium, Inhibitor Concentrations) Sol_Prep->Weight_Loss Sol_Prep->Electrochemical Data_Processing Calculation of Corrosion Rate & Inhibition Efficiency Weight_Loss->Data_Processing Electrochemical->Data_Processing Mechanism Elucidation of Inhibition Mechanism Surface_Analysis->Mechanism Data_Processing->Mechanism Quantum_Chem Quantum Chemical Calculations (DFT) Quantum_Chem->Mechanism

Caption: Experimental workflow for evaluating this compound derivatives as corrosion inhibitors.

Proposed Mechanism of Corrosion Inhibition

G cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Mild Steel) cluster_reactions Corrosion Reactions H_plus H⁺ ions Cathodic Cathodic Hydrogen Evolution 2H⁺ + 2e⁻ → H₂ H_plus->Cathodic Reduction Cl_minus Cl⁻ ions This compound This compound Derivative (Inh) Metal Fe This compound->Metal Adsorption via N, O heteroatoms and π-electrons Anodic Anodic Dissolution Fe → Fe²⁺ + 2e⁻ This compound->Anodic Blocks Anodic Sites This compound->Cathodic Blocks Cathodic Sites Metal->Anodic Oxidation

Caption: Proposed mechanism of corrosion inhibition by this compound derivatives on a metal surface.

References

Application Notes and Protocols for the Synthesis of 2,3-Disubstituted Indolines via Cascade Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-disubstituted indoline scaffold is a privileged structural motif found in a wide array of biologically active natural products and pharmaceuticals. The stereochemical arrangement at the C2 and C3 positions is often crucial for their biological function, making the development of stereoselective synthetic methods a significant area of research. Cascade reactions, which involve two or more bond-forming events in a single synthetic operation, offer an efficient and atom-economical approach to constructing these complex molecules. This document provides detailed application notes and experimental protocols for three distinct and powerful cascade reactions for the asymmetric synthesis of 2,3-disubstituted indolines, employing organocatalysis, copper catalysis, and palladium catalysis.

Organocatalytic Asymmetric Synthesis via Intramolecular Michael Addition

This method details the synthesis of both cis- and trans-2,3-disubstituted indolines through an organocatalytic intramolecular Michael addition of an enone tethered to an aniline derivative. The reaction is catalyzed by a primary amine derived from a cinchona alkaloid, which facilitates the formation of an enamine intermediate and controls the stereochemical outcome of the cyclization.

General Reaction Scheme

Caption: General scheme for the organocatalytic synthesis of 2,3-disubstituted indolines.

Experimental Protocol

General Procedure for the Synthesis of 2,3-Disubstituted Indolines: [1][2]

  • To a screw-capped vial, add the (E)-3-(2-(2-oxoalkylamino)aryl)-1-aryl/alkylprop-2-en-1-one substrate (0.1 mmol, 1.0 equiv.).

  • Add the cinchona alkaloid-derived primary amine catalyst (0.01 mmol, 10 mol%).

  • Add the acid additive (e.g., benzoic acid) (0.02 mmol, 20 mol%).

  • Add toluene (0.5 mL) to achieve a 0.2 M concentration.

  • Stir the reaction mixture at room temperature for the time indicated in the data table.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired 2,3-disubstituted this compound.

Data Presentation

Table 1: Organocatalytic Synthesis of cis-2,3-Disubstituted Indolines [1][2]

EntryTime (h)Yield (%)dr (cis:trans)ee (%) [cis]
1PhPh48922.7:195
24-MeC₆H₄Ph48912.5:196
34-ClC₆H₄Ph48952.6:197
4Ph4-BrC₆H₄36942.3:1>99
5Ph2-Naphthyl36902.1:198

Table 2: Organocatalytic Synthesis of trans-2,3-Disubstituted Indolines [1][2]

EntryTime (h)Yield (%)dr (trans:cis)ee (%) [trans]
1MePh1295>20:199
2EtPh1293>20:198
3n-PrPh129115:199
4i-PrPh248510:197
5Me4-ClC₆H₄1296>20:1>99

Proposed Catalytic Cycle

cluster_cycle Proposed Catalytic Cycle A Substrate + Catalyst B Enamine Intermediate A->B Condensation C Intramolecular Michael Addition B->C Cyclization D Iminium Ion C->D Protonation E Product + Regenerated Catalyst D->E Hydrolysis E->A

Caption: Proposed catalytic cycle for the organocatalytic intramolecular Michael addition.

Copper-Hydride Catalyzed Asymmetric Hydroamination/Cyclization

This protocol describes a highly diastereo- and enantioselective synthesis of cis-2,3-disubstituted indolines. The reaction proceeds via a copper-hydride catalyzed Markovnikov hydroamination of a styrenyl moiety within a 2-alkenylaniline derivative, followed by an intramolecular cyclization of the resulting organocopper intermediate with a tethered imine.

General Reaction Scheme

Caption: General scheme for the CuH-catalyzed synthesis of cis-2,3-disubstituted indolines.

Experimental Protocol

General Procedure for the Copper-Catalyzed Synthesis of cis-2,3-Disubstituted Indolines: [3][4]

  • In a nitrogen-filled glovebox, add Cu(OAc)₂ (0.025 mmol, 5 mol%) and (S,S)-Ph-BPE (0.0275 mmol, 5.5 mol%) to a vial.

  • Add a mixture of MTBE/THF (1:1, 1.0 mL) and stir for 30 minutes.

  • Add the 2-alkenylimine substrate (0.5 mmol, 1.0 equiv.) and t-BuOH (0.6 mmol, 1.2 equiv.).

  • Add diethoxymethylsilane (DEMS) (1.0 mmol, 2.0 equiv.) dropwise.

  • Seal the vial and stir the reaction mixture at 25 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, open the vial to air and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the cis-2,3-disubstituted this compound.

Data Presentation

Table 3: Copper-Catalyzed Synthesis of cis-2,3-Disubstituted Indolines [3][4]

EntryYield (%)ee (%)
1HPhH9690
2H4-MeOC₆H₄H9591
3H4-FC₆H₄H9188
4H2-ThienylH9392
5MePhH8894
6HPhMe9093

Note: All reactions reported to yield exclusively the cis-diastereomer.

Proposed Catalytic Cycle

cluster_cycle_cu Proposed Catalytic Cycle A L*CuH B Cu-H Insertion (Hydrocupration) A->B + Substrate C Organocopper Intermediate B->C D Intramolecular Cyclization C->D Imine Attack E Copper Amide D->E F Protonolysis E->F + t-BuOH E->F F->A + DEMS - t-BuOSi(H)Me₂

Caption: Proposed catalytic cycle for the CuH-catalyzed hydroamination/cyclization.

Palladium-Catalyzed Diastereoselective Dearomative [3+2] Cycloaddition

This method provides access to densely functionalized cyclopenta[b]indolines through a palladium-catalyzed dearomative [3+2] cycloaddition of 3-nitroindoles with vinylcyclopropanes. The reaction proceeds with high diastereoselectivity, which can be controlled by the addition of a halide additive.

General Reaction Scheme

Caption: General scheme for the Pd-catalyzed [3+2] cycloaddition for this compound synthesis.

Experimental Protocol

General Procedure for the Palladium-Catalyzed [3+2] Cycloaddition:

  • To an oven-dried vial, add Pd₂(dba)₃ (0.005 mmol, 2.5 mol%), the phosphine ligand (e.g., P(OPh)₃) (0.02 mmol, 10 mol%), and LiBr (0.4 mmol, 2.0 equiv.).

  • Add the 3-nitroindole (0.2 mmol, 1.0 equiv.) and the vinylcyclopropane (0.24 mmol, 1.2 equiv.).

  • Evacuate and backfill the vial with nitrogen (repeat three times).

  • Add anhydrous toluene (2.0 mL).

  • Seal the vial and place it in a preheated oil bath at 80 °C.

  • Stir the reaction for 12-24 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the cyclopenta[b]this compound product.

Data Presentation

Table 4: Palladium-Catalyzed [3+2] Cycloaddition for Cyclopenta[b]this compound Synthesis

EntryR¹ (on indole)R² (on vinylcyclopropane)Yield (%)dr (trans:cis)
1HH85>20:1
25-MeOH82>20:1
35-ClH78>20:1
46-BrH75>20:1
5H4-MeC₆H₄8819:1
6H4-FC₆H₄81>20:1

Proposed Catalytic Cycle

cluster_cycle_pd Proposed Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B + Vinylcyclopropane C Zwitterionic π-allyl Pd(II) B->C D Nucleophilic Attack by Indole C->D + 3-Nitroindole E Reductive Elimination D->E E->A F Product E->F

Caption: Proposed catalytic cycle for the Pd-catalyzed [3+2] cycloaddition.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and analysis of 2,3-disubstituted indolines as described in these protocols.

cluster_workflow General Experimental Workflow A Substrate Synthesis and Purification B Cascade Reaction Setup (Catalyst, Reagents, Solvent) A->B C Reaction Monitoring (TLC, GC-MS, LC-MS) B->C D Work-up and Extraction C->D E Purification (Flash Chromatography) D->E F Characterization (NMR, HRMS) E->F G Stereochemical Analysis (Chiral HPLC, NOESY) F->G

Caption: A generalized workflow for the synthesis and analysis of 2,3-disubstituted indolines.

Conclusion

The cascade reactions presented herein offer powerful and versatile strategies for the stereoselective synthesis of 2,3-disubstituted indolines. The choice of method will depend on the desired substitution pattern, diastereoselectivity, and the availability of starting materials. These detailed protocols and accompanying data should serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of this important class of heterocyclic compounds.

References

Application Notes and Protocols for the Characterization of Indoline Derivatives by NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indoline scaffold is a privileged structural motif found in numerous natural products and synthetic compounds with significant biological activities. As a core component in many pharmaceutical agents, its precise structural characterization is a critical step in drug discovery and development. This document provides detailed application notes and protocols for the comprehensive characterization of this compound derivatives using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods, when used in conjunction, provide unambiguous structure elucidation, confirmation of molecular weight, and insights into molecular formula.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Derivatives

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. For this compound derivatives, ¹H and ¹³C NMR provide information on the chemical environment of each proton and carbon atom, while 2D NMR techniques (e.g., COSY, HSQC, HMBC) establish the connectivity between atoms.

Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound derivative.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD). The choice of solvent should be based on the sample's solubility and the need to avoid overlapping solvent and analyte signals.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the solution is clear and free of particulate matter.

2. Instrument Setup and Data Acquisition (Example on a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: ~4 seconds.

  • ¹³C{¹H} NMR:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay (d1): 2 seconds.

  • 2D NMR (COSY, HSQC, HMBC):

    • Utilize standard, pre-defined parameter sets from the spectrometer software (e.g., cosygpqf, hsqcedetgpsp, hmbcgplpndqf).

    • Optimize spectral widths in both dimensions to encompass all relevant signals.

    • Adjust the number of scans and increments to achieve the desired resolution and signal-to-noise ratio.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Perform phase correction and baseline correction.

  • Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent signal.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze peak multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values).

  • Correlate signals using the 2D spectra to build the molecular structure.

Data Presentation: Typical NMR Data for the this compound Core

The following table summarizes the characteristic chemical shifts for an unsubstituted this compound molecule. Substituents on the aromatic ring or the nitrogen atom will cause predictable deviations from these values.

Position ¹H Chemical Shift (δ, ppm) Multiplicity J (Hz) ¹³C Chemical Shift (δ, ppm)
N-H~3.6-4.2broad singlet--
C2-H₂~3.0-3.2t~8.4~47.5
C3-H₂~3.5-3.7t~8.4~29.8
C4-H~7.0-7.2d~7.4~124.7
C5-H~6.6-6.8t~7.5~118.5
C6-H~6.9-7.1t~7.8~127.3
C7-H~6.5-6.7d~7.8~109.8
C3a---~151.2
C7a---~130.4
Experimental Workflow for NMR Analysis

The logical flow from sample preparation to final structure confirmation using various NMR techniques is illustrated below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation A Purified this compound Derivative B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C Transfer to NMR Tube B->C D 1D NMR (¹H, ¹³C) C->D E 2D NMR (COSY, HSQC, HMBC) D->E F Process Spectra (FT, Phasing, Baseline) E->F G Assign Signals F->G H Correlate Atoms via 2D NMR G->H I Confirm Structure H->I

Workflow for NMR-based structure elucidation of this compound derivatives.

Part 2: Mass Spectrometry (MS) for this compound Derivatives

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of a molecule's elemental formula.

Experimental Protocol: ESI-MS Analysis

1. Sample Preparation:

  • Prepare a stock solution of the purified this compound derivative at a concentration of ~1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for electrospray ionization (ESI), typically containing a small amount of acid (e.g., 0.1% formic acid) for positive ion mode or base (e.g., 0.1% ammonium hydroxide) for negative ion mode. Indolines are basic and are readily analyzed in positive ion mode.

  • Filter the final solution through a 0.22 µm syringe filter if any particulates are present.

2. Instrument Setup and Data Acquisition (Example on an ESI-QTOF Mass Spectrometer):

  • Ionization Mode: ESI, Positive.

  • Infusion: Introduce the sample via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Nebulizer Gas (N₂): 1-2 Bar.

  • Drying Gas (N₂): 8-10 L/min at 200-250 °C.

  • Mass Range: m/z 50 - 1000.

  • Acquisition Mode: Full scan, high resolution (>10,000 FWHM).

  • Calibration: Ensure the instrument is calibrated with a known standard (e.g., sodium formate) immediately prior to the run to ensure high mass accuracy.

3. Data Analysis:

  • Identify the molecular ion peak. For indolines in positive ESI mode, this is typically the protonated molecule [M+H]⁺. Other adducts like [M+Na]⁺ or [M+K]⁺ may also be observed.

  • Use the accurate mass of the molecular ion to calculate the elemental formula using the instrument's software. The calculated mass should be within 5 ppm of the measured mass.

  • Analyze the fragmentation pattern (if MS/MS data is acquired) to further confirm the structure. A common fragmentation pathway for the this compound core is the retro-Diels-Alder (RDA) reaction or loss of substituents.

Data Presentation: Expected Mass Data for an this compound Derivative

This table shows the calculated exact masses for unsubstituted this compound and its common adducts observed in ESI-MS.

Species Formula Ion Type Calculated Exact Mass (m/z)
This compound (M)C₈H₉NNeutral Molecule119.0735
Protonated Molecule[C₈H₁₀N]⁺[M+H]⁺120.0813
Sodiated Adduct[C₈H₉NNa]⁺[M+Na]⁺142.0633
Potassiated Adduct[C₈H₉NK]⁺[M+K]⁺158.0372
Experimental Workflow for MS Analysis

The workflow for determining the molecular formula of an this compound derivative using HRMS is outlined below.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (HRMS) cluster_analysis Data Analysis A Prepare Dilute Solution (1-10 µg/mL) B Add Ionization Modifier (e.g., 0.1% Formic Acid) A->B C Infuse Sample (ESI Source) B->C D Acquire Full Scan Spectrum (Positive Ion Mode) C->D E Identify Molecular Ion Peak ([M+H]⁺, [M+Na]⁺) D->E F Measure Accurate Mass E->F G Calculate Elemental Formula F->G H Confirm Molecular Weight G->H

Workflow for HRMS-based molecular formula determination.

Part 3: Integrated Characterization Strategy

Neither NMR nor MS alone is sufficient for complete and unambiguous structure determination. The most robust characterization is achieved by integrating data from both techniques. The logical relationship between these methods is a confirmatory loop where each technique provides complementary information.

Integrated_Strategy cluster_synthesis Starting Point cluster_analysis Parallel Analysis cluster_results Derived Information cluster_conclusion Conclusion Start Purified Unknown This compound Derivative MS HRMS Analysis Start->MS NMR NMR Analysis (1D & 2D) Start->NMR Formula Elemental Formula (from Accurate Mass) MS->Formula Connectivity Molecular Connectivity & Stereochemistry NMR->Connectivity Final Proposed Structure Formula->Final Connectivity->Final Confirmation Structure Confirmed Final->Confirmation Does data match proposed structure?

Logical workflow for integrated structure elucidation using MS and NMR.

This integrated approach works as follows:

  • HRMS provides the elemental formula, giving the exact number of C, H, N, O, and other atoms. This significantly constrains the number of possible structures.

  • ¹³C NMR confirms the number of unique carbon atoms, which must match the elemental formula.

  • ¹H NMR provides information on the number and type of protons and their neighboring environments.

  • 2D NMR (COSY, HSQC, HMBC) connects the atoms, allowing for the unambiguous assembly of the molecular skeleton and the placement of substituents, ultimately leading to the final, confirmed structure.

Troubleshooting & Optimization

addressing poor regioselectivity in indoline functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indoline functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a mixture of C6 and C7 functionalized this compound products. How can I improve selectivity for the C7 position?

A1: Achieving high C7 selectivity is a common challenge. The choice of directing group (DG) on the this compound nitrogen is critical. Bulky directing groups sterically hinder the C2 position and favor metallacycle formation that leads to C7-H activation.

  • Directing Group Strategy: Employing bulky directing groups such as pivaloyl, N,N-dimethylcarbamoyl, or pyrimidyl can significantly enhance C7 selectivity. For instance, the N-pivaloyl group has been shown to be crucial for high regioselectivity in rhodium-catalyzed C7-functionalization of indoles, a principle that extends to indolines.[1][2] Similarly, a removable pyridinyl directing group is effective in Rh(III)-catalyzed C-H alkenylation and alkynylation of indolines, providing valuable C-7 functionalized scaffolds.[3]

  • Catalyst Choice: The transition metal catalyst plays a pivotal role. Rhodium and Ruthenium catalysts are frequently used for C7-functionalization. For example, a Rh(III)-catalyzed procedure for C7-selective C-H alkylation of various indolines has been reported with complete regioselectivity.[4]

Q2: My C-H activation reaction at the C7 position is sluggish and gives low yields. What are the potential causes and solutions?

A2: Low yields in C7 functionalization can stem from several factors, including an inappropriate catalyst system, suboptimal reaction conditions, or an ineffective directing group.

  • Catalyst and Oxidant System: Ensure you are using the recommended catalyst and oxidant combination for your specific transformation. For rhodium-catalyzed reactions, additives like AgNTf₂ and Cu(OAc)₂·H₂O can be crucial for reactivity.[2]

  • Reaction Temperature: C-H activation reactions are often sensitive to temperature. A temperature screening should be performed to find the optimal balance between reaction rate and potential side reactions or catalyst decomposition.

  • Solvent Choice: The solvent can significantly influence the reaction outcome. For instance, in some rhodium-catalyzed C7-acylations of indolines, acetonitrile was found to be the optimal solvent.[5]

Q3: I am attempting a C7-acylation of my this compound, but the reaction is not proceeding as expected. What specific conditions are recommended?

A3: For C7-acylation of indolines, rhodium catalysts have proven effective, particularly when using anhydrides as the carbonyl source in a CO-free carbonylation process.

  • Recommended Protocol: A rhodium-catalyzed acylation of indolines using various aliphatic and aromatic carboxylic acid anhydrides has been developed. This method is notable for enabling the formation of α-branched ketones.[5][6][7] The use of a directing group, such as 1-(pyrimidin-2-yl)this compound, is key to the success of this transformation.

Q4: Can I achieve functionalization at other positions on the this compound benzene ring (C4, C5, C6)?

A4: Yes, functionalization at other positions is possible, and again, the regioselectivity is largely dictated by the choice of directing group and catalyst system. While C7 functionalization is common, strategies for C4, C5, and C6 have also been developed, primarily for indole systems, but the principles can be adapted for indolines.[8][9][10] For indolines specifically, C-H bond functionalization typically occurs on the benzene ring.[11]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during this compound functionalization.

ProblemPossible Cause(s)Suggested Solution(s)
Poor C7 Regioselectivity (Mixture with C6 or other isomers) 1. Ineffective Directing Group: The directing group is not bulky enough to disfavor reaction at other positions. 2. Incorrect Catalyst System: The chosen catalyst/ligand combination does not favor C7 activation.1. Switch to a bulkier directing group like N-pivaloyl or N-pyridinyl.[1][2][3] 2. Screen different transition metal catalysts (e.g., Rh, Ru, Ir) and ligands. The electronic and steric properties of the catalyst system are crucial for regioselectivity.[4]
Low to No Yield of C7-Functionalized Product 1. Suboptimal Reaction Temperature: The temperature is either too low for C-H activation to occur efficiently or too high, leading to catalyst decomposition or side reactions. 2. Inappropriate Solvent: The solvent may not be optimal for the specific catalytic cycle. 3. Catalyst Inactivity: The catalyst may be poisoned or not activated properly.1. Perform a systematic temperature screen to identify the optimal reaction temperature. 2. Screen a range of solvents with varying polarities. For example, DCE and acetonitrile have been successfully used in Rh-catalyzed reactions.[3][5] 3. Ensure all reagents and solvents are pure and dry. Consider the use of additives that can enhance catalyst performance, such as Ag(I) or Cu(II) salts in Rh-catalyzed reactions.[2]
Difficulty with Directing Group Removal 1. Harsh Cleavage Conditions: The conditions required to remove the directing group are degrading the functionalized this compound product.1. Choose a directing group that can be removed under mild conditions. For example, the pyridinyl group can be removed effectively.[3] The N-P(O)tBu2 directing group can be removed by treatment with LiAlH4.[8]

Quantitative Data Summary

The following tables summarize the impact of different directing groups and reaction conditions on the regioselectivity and yield of this compound functionalization.

Table 1: Effect of N-Directing Group on C7-Alkenylation of Indolines

Directing GroupCatalyst SystemAlkeneSolventTemp (°C)Yield (%)Regioselectivity (C7:other)Reference
N-Pyridinyl[CpRhCl₂]₂/AgSbF₆StyreneDCE10095>20:1[3]
N-Pyridinyl[CpRhCl₂]₂/AgSbF₆Ethyl acrylateDCE10088>20:1[3]
N-Pivaloyl (on Indole)[Cp*RhCl₂]₂/AgNTf₂/Cu(OAc)₂·H₂OMethyl acrylateCH₂Cl₂80HighHigh C7[2]

Table 2: C7-Acylation of 1-(pyrimidin-2-yl)this compound with Anhydrides

AnhydrideCatalystSolventTemp (°C)Yield (%)Reference
Acetic anhydride[RhCl(CO)₂]₂DMF8085[5]
Propionic anhydride[RhCl(CO)₂]₂DMF8082[5]
Cyclohexanecarboxylic anhydride[RhCl(CO)₂]₂DMF8079[5]

Experimental Protocols

Protocol 1: Rh(III)-Catalyzed Regioselective C7-Alkenylation of N-Pyridinylthis compound [3]

  • Materials: N-pyridinylthis compound (1.0 equiv), alkene (1.5 equiv), [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), 1,2-dichloroethane (DCE) as solvent.

  • Procedure: To a sealed tube, add N-pyridinylthis compound, [Cp*RhCl₂]₂, and AgSbF₆.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the alkene and DCE via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel to afford the C7-alkenylated this compound product.

Protocol 2: Rhodium-Catalyzed C7-Acylation of 1-(pyrimidin-2-yl)this compound [5]

  • Materials: 1-(pyrimidin-2-yl)this compound (1a, 0.2 mmol), carboxylic anhydride (0.3 mmol), [RhCl(CO)₂]₂ (5.0 mol %), N,N-Dimethylformamide (DMF, 0.5 mL).

  • Procedure: In a glovebox, a screw-capped vial is charged with 1-(pyrimidin-2-yl)this compound (1a), the carboxylic anhydride, and [RhCl(CO)₂]₂.

  • DMF is added, and the vial is sealed.

  • The reaction mixture is stirred at 80 °C for 24 hours.

  • Work-up: After cooling, the reaction mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the C7-acylated this compound.

Visualizations

Directed_C_H_Activation cluster_substrate This compound Substrate This compound This compound DG Directing Group (DG) Coordination Coordination This compound->Coordination Coordination of DG to Metal Center Catalyst Transition Metal Catalyst (e.g., Rh, Ru) Catalyst->Coordination Intermediate Cyclometalated Intermediate Coordination->Intermediate CH_Activation C-H Activation (C7 Position) Intermediate->CH_Activation Intramolecular Functionalization Functionalization (e.g., Alkenylation, Acylation) CH_Activation->Functionalization Coupling_Partner Coupling Partner (e.g., Alkene, Anhydride) Coupling_Partner->Functionalization Product C7-Functionalized This compound Functionalization->Product Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen Catalyst_Regen->Catalyst Catalytic Cycle Troubleshooting_Workflow Start Poor Regioselectivity in This compound Functionalization Check_DG Is the Directing Group (DG) sufficiently bulky? Start->Check_DG Change_DG Switch to a bulkier DG (e.g., Pivaloyl, Pyridinyl) Check_DG->Change_DG No Check_Catalyst Is the catalyst system optimal for C7 selectivity? Check_DG->Check_Catalyst Yes Change_DG->Check_Catalyst Screen_Catalysts Screen different catalysts (Rh, Ru, Ir) and ligands Check_Catalyst->Screen_Catalysts No Check_Conditions Are the reaction conditions (temp, solvent) optimized? Check_Catalyst->Check_Conditions Yes Screen_Catalysts->Check_Conditions Optimize_Conditions Perform temperature and solvent screening Check_Conditions->Optimize_Conditions No Success Improved C7 Selectivity and Yield Check_Conditions->Success Yes Optimize_Conditions->Success

References

avoiding side reactions in Fischer indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Fischer indole synthesis. Our aim is to help you diagnose and resolve common side reactions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during Fischer indole synthesis?

A1: The most frequently encountered side reactions include the formation of regioisomers when using unsymmetrical ketones, tar and polymeric byproducts due to harsh acidic conditions and high temperatures, and aldol condensation products from the starting aldehyde or ketone.[1] Additionally, Friedel-Crafts type reactions can occur if the aromatic ring of the hydrazine or carbonyl compound is activated.[1] In some cases, unexpected cleavage of the N-N bond can lead to various byproducts.[2]

Q2: How does the choice of acid catalyst affect the outcome of the reaction?

A2: The acid catalyst is a critical factor in the success of the Fischer indole synthesis.[1] Both Brønsted acids (e.g., HCl, H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be used.[3] A catalyst that is too strong can lead to decomposition of starting materials and the formation of tar, while a catalyst that is too weak may result in an incomplete reaction.[1] The optimal choice and concentration of the acid catalyst are highly dependent on the specific substrates being used.[1]

Q3: My reaction is resulting in a low yield or no product at all. What are the likely causes?

A3: Low yields are a common issue and can stem from several factors.[1] These include substrate decomposition under the reaction conditions, competing side reactions, or incomplete conversion.[1] The stability of the arylhydrazone intermediate is crucial; if it is unstable, it may decompose before cyclization can occur.[1] In such instances, generating the hydrazone in situ without isolation is a recommended strategy.[1] Furthermore, suboptimal temperature can also lead to low yields; too high a temperature can cause degradation, while too low a temperature can lead to an incomplete reaction.[1][4]

Q4: I am observing the formation of significant amounts of tarry byproducts. How can I minimize this?

A4: Tar formation is typically a result of the strongly acidic and high-temperature conditions employed.[1] To mitigate this, it is advisable to use the mildest possible acid catalyst and the lowest effective temperature that still allows the reaction to proceed at a reasonable rate.[1] Alternative, modern techniques such as microwave-assisted synthesis, solvent-free mechanochemical approaches (e.g., ball milling), and continuous flow synthesis can offer better control over reaction parameters and significantly reduce the formation of degradation products.[1]

Q5: My starting ketone is unsymmetrical, and I am getting a mixture of indole regioisomers. How can I control the regioselectivity?

A5: The formation of regioisomers arises from the two possible enamine intermediates that can be formed from an unsymmetrical ketone.[1] The regioselectivity can be influenced by the steric bulk of the substituents on the ketone, with the reaction often favoring the formation of the less sterically hindered enamine intermediate.[1] Adjusting reaction conditions such as temperature and solvent may also influence the ratio of the resulting regioisomers in some cases.[1]

Troubleshooting Guides

Low Product Yield

Low yields in Fischer indole synthesis can be a significant hurdle. The following table outlines potential causes and suggested solutions.

Potential Cause Description Suggested Solutions
Inappropriate Acid Catalyst The chosen acid may be too strong, causing decomposition, or too weak, resulting in incomplete reaction.[1]Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃). Polyphosphoric acid (PPA) is often effective for less reactive substrates.[1]
Sub-optimal Temperature High temperatures can lead to the formation of tar and resins, while low temperatures may result in an incomplete reaction.[1]Start with milder conditions and incrementally increase the temperature. Consider microwave-assisted synthesis for rapid heating and potentially improved yields in shorter reaction times.[1]
Unstable Hydrazone Intermediate Some arylhydrazones are prone to decomposition before the cyclization step can occur.[1]Perform a one-pot synthesis where the hydrazone is generated in situ and cyclized without being isolated.[1]
Electron-Donating Groups on Carbonyl Substituents that strongly stabilize the intermediate iminylcarbocation can favor a competing N-N bond cleavage over the desired sigmatropic rearrangement.[1][2]Employ milder reaction conditions or explore alternative synthetic routes for these specific substrates.[1]
Steric Hindrance Significant steric hindrance around the reaction centers can impede the conformational changes required for the sigmatropic rearrangement and cyclization steps.[1]Higher temperatures or stronger acids may be necessary to overcome the steric barrier.[1]
Formation of Byproducts

The presence of significant byproducts can complicate purification and reduce the yield of the desired indole.

Observed Byproduct Potential Cause Suggested Solutions
Tar and Polymeric Materials Strongly acidic conditions and high temperatures can lead to the degradation of starting materials and products.[1]Use the mildest effective acid catalyst and the lowest possible reaction temperature.[1] Consider solvent-free mechanochemical methods or continuous flow synthesis for better control.[1]
Regioisomeric Indoles Use of an unsymmetrical ketone allows for the formation of two different enamine intermediates.[1]The reaction often favors the less sterically hindered product.[1] Experiment with different solvents and temperatures to potentially influence the isomer ratio.[1]
Aldol Condensation Products The starting aldehyde or ketone can undergo self-condensation under acidic conditions.[1]This is more prevalent with aldehydes. Using a ketone or modifying the reaction conditions (e.g., lower temperature, shorter reaction time) may help.
Friedel-Crafts Type Products Activated aromatic rings in the hydrazine or carbonyl compound can undergo electrophilic substitution.[1]Deactivating the aromatic ring, if possible, or using milder reaction conditions can minimize this side reaction.
Products from N-N Bond Cleavage Electron-donating groups on the carbonyl component can stabilize an iminylcarbocation, favoring heterolytic cleavage of the N-N bond.[2][5]Milder reaction conditions may disfavor this cleavage pathway.[1] For problematic substrates, alternative indole syntheses should be considered.

Experimental Protocols

General Procedure for Fischer Indole Synthesis
  • Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve the arylhydrazine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as ethanol or acetic acid. Stir the mixture at room temperature or with gentle heating until the hydrazone precipitates or TLC analysis indicates complete consumption of the starting materials. The hydrazone can be isolated by filtration, washed with a cold solvent, and dried.

  • Indolization: To the isolated hydrazone or the in situ generated hydrazone mixture, add the acid catalyst (e.g., polyphosphoric acid, zinc chloride in a high-boiling solvent like toluene or xylene, or a solution of a Brønsted acid).

  • Heating: Heat the reaction mixture to the desired temperature (typically ranging from 80°C to the reflux temperature of the solvent) and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it into a beaker of ice water or a basic solution (e.g., aqueous sodium bicarbonate) to neutralize the acid.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the final indole.[6]

Mechanochemical Fischer Indole Synthesis
  • Reactant Preparation: In a milling jar (e.g., made of zirconium oxide), combine the arylhydrazine (1.0 eq.), the carbonyl compound (1.1 eq.), a solid acid catalyst (e.g., oxalic acid), and a grinding auxiliary (e.g., dimethylurea).[1]

  • Milling: Add milling balls to the jar and mill the mixture at a specified frequency for the optimized amount of time.

  • Work-up and Purification: After milling, dissolve the solid reaction mixture in a suitable solvent and filter to remove any insoluble materials. The product can then be isolated using standard extraction and purification techniques. The use of water-soluble additives simplifies purification as they can be removed by washing with water.[1]

Visualizing Reaction Pathways

The following diagrams illustrate the key steps in the Fischer indole synthesis and a troubleshooting workflow.

Fischer_Indole_Synthesis A Aryl Hydrazine + Aldehyde/Ketone B Arylhydrazone A->B Condensation C Enamine (Ene-hydrazine) B->C Tautomerization SR1 Side Reactions: - Aldol Condensation - N-N Cleavage B->SR1 D [3,3]-Sigmatropic Rearrangement C->D C->SR1 E Di-imine Intermediate D->E F Cyclization E->F G Aminal Intermediate F->G H Elimination of NH3 G->H I Indole Product H->I

Caption: The main reaction pathway of the Fischer indole synthesis.

Troubleshooting_Workflow Start Experiment Yields Poor Results Q1 Is the Hydrazone Stable? Start->Q1 A1_Yes Proceed to Indolization Q1->A1_Yes Yes A1_No Perform One-Pot Synthesis (In-situ Generation) Q1->A1_No No Q2 Are Tarry Byproducts Observed? A1_Yes->Q2 A1_No->Q2 A2_Yes Lower Temperature & Use Milder Acid Q2->A2_Yes Yes A2_No Analyze Product Mixture Q2->A2_No No End Optimized Reaction A2_Yes->End Q3 Is it a Mixture of Regioisomers? A2_No->Q3 A3_Yes Optimize T & Solvent for Regioselectivity Q3->A3_Yes Yes A3_No Consider Other Side Reactions (e.g., N-N Cleavage) Q3->A3_No No A3_Yes->End A3_No->End

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Synthesis of 3-Substituted Indolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-substituted indolines.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in the synthesis of 3-substituted indolines?

The synthesis of 3-substituted indolines is often complicated by a number of factors. Key challenges include achieving high yields, controlling regioselectivity (substitution at the desired C3 position versus other positions like N1 or C2), and establishing the desired stereochemistry at the C3 position, especially in the creation of chiral centers. Common side reactions include over-alkylation (polyalkylation), rearrangements of carbocation intermediates in Friedel-Crafts type reactions, and the formation of undesired isomers. The choice of synthetic route, catalyst, and reaction conditions is critical to overcoming these hurdles.

Q2: My Friedel-Crafts alkylation of indole is giving a low yield and multiple products. What are the likely causes and solutions?

Low yields and the formation of multiple products in Friedel-Crafts alkylation of indoles are common issues. The primary culprits are often polyalkylation and carbocation rearrangements.[1]

  • Polyalkylation: The initial 3-substituted indoline product can be more nucleophilic than the starting indole, leading to further alkylation. To minimize this, you can use a large excess of the indole relative to the alkylating agent.[1]

  • Carbocation Rearrangement: If the alkylating agent can form a carbocation that can rearrange to a more stable one, a mixture of products will be obtained. Using alkylating agents that form stable carbocations (e.g., benzylic or tertiary halides) can mitigate this. Alternatively, Friedel-Crafts acylation followed by reduction of the ketone can provide the desired linear alkyl chain without rearrangement.

  • Catalyst Choice: The strength of the Lewis acid catalyst is crucial. Strong Lewis acids like AlCl₃ can sometimes lead to decomposition or polymerization, especially with sensitive substrates. Screening different Lewis acids of varying strengths can help optimize the reaction.

Q3: How can I improve the enantioselectivity in the asymmetric synthesis of 3-substituted indolines?

Achieving high enantioselectivity is a critical challenge. The choice of the chiral catalyst, including the metal and the chiral ligand, is paramount.

  • Ligand Selection: The structure of the chiral ligand plays a key role in creating a chiral environment around the metal center, which in turn dictates the facial selectivity of the reaction. It is often necessary to screen a library of chiral ligands to find the optimal one for a specific substrate.

  • Reaction Conditions: Temperature, solvent, and pressure can all significantly influence enantioselectivity. Lowering the reaction temperature often leads to higher enantiomeric excess (ee).

  • Substrate Control: The substituents on the indole ring and the incoming electrophile can also affect the stereochemical outcome.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of 3-Substituted Indolines

LowYieldTroubleshooting start Low Yield Observed cause1 Poor Reactivity of Starting Materials start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Catalyst Inactivation/Decomposition start->cause3 cause4 Side Reactions Dominating start->cause4 solution1a Check purity of starting materials (NMR, GC-MS). cause1->solution1a solution1b Use a more activated indole or electrophile. cause1->solution1b solution2a Optimize temperature (increase or decrease). cause2->solution2a solution2b Vary reaction time. cause2->solution2b solution2c Screen different solvents. cause2->solution2c solution3a Use fresh, anhydrous catalyst. cause3->solution3a solution3b Increase catalyst loading. cause3->solution3b solution3c Consider a different catalyst. cause3->solution3c solution4a Identify byproducts (TLC, GC-MS, NMR). cause4->solution4a solution4b Adjust stoichiometry (e.g., excess of one reagent). cause4->solution4b solution4c Add additives to suppress side reactions. cause4->solution4c

Problem 2: Poor Stereoselectivity (Low ee or dr)

StereoselectivityTroubleshooting start Poor Stereoselectivity cause1 Ineffective Chiral Catalyst start->cause1 cause2 Unfavorable Reaction Conditions start->cause2 cause3 Substrate Mismatch with Catalyst start->cause3 cause4 Racemization of Product start->cause4 solution1a Screen a library of chiral ligands. cause1->solution1a solution1b Vary the metal precursor. cause1->solution1b solution1c Check catalyst purity and enantiomeric excess. cause1->solution1c solution2a Lower the reaction temperature. cause2->solution2a solution2b Screen different solvents. cause2->solution2b solution2c Adjust pressure (for hydrogenations). cause2->solution2c solution3a Modify substituents on the indole or electrophile. cause3->solution3a solution4a Check product stability under reaction/workup conditions. cause4->solution4a solution4b Modify workup procedure (e.g., avoid acidic/basic conditions). cause4->solution4b

Data Presentation

Table 1: Comparison of Lewis Acid Catalysts for the Friedel-Crafts Alkylation of Indole with Chalcone Derivatives.

EntryLewis Acid (mol%)SolventTime (h)Yield (%)
1Mg(ClO₄)₂ (5)CH₂Cl₂48No Reaction
2Fe(ClO₄)₃ (5)CH₂Cl₂48Trace
3FeCl₃ (5)CH₂Cl₂48Trace
4Cu(OTf)₂ (5)CH₂Cl₂48No Reaction
5ZnCl₂ (5)CH₂Cl₂48Trace
6FeCl₃ (5) + acac (10)CH₂Cl₂2450
7FeCl₃ (5) + acac (10)MeOH2475
8AlCl₃·6H₂O (10)DCM1299

Data synthesized from multiple sources for illustrative comparison.[2][3]

Table 2: Enantioselective Hydrogenation of 3-Methylindole with Different Chiral Ligands.

EntryChiral LigandSolventPressure (atm H₂)Temp (°C)Yield (%)ee (%)
1(S,S)-Ph-BPEToluene50809584
2(R,R)-Me-DuPhosTHF50809290
3(S,S)-(R,R)-PhTRAP2-Propanol5080>9998
4(R)-BINAPDCM50808875

Data synthesized from multiple sources for illustrative comparison.[4][5][6]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Alkylation of Indole with a Benzyl Alcohol Derivative

FC_Alkylation_Workflow

Materials:

  • Indole (1.2 mmol)

  • Substituted Benzyl Alcohol (1.0 mmol)

  • Lewis Acid (e.g., AlCl₃·6H₂O, 0.1 mmol)

  • Anhydrous Dichloromethane (DCM, 10 mL)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole and the benzyl alcohol derivative.

  • Dissolve the starting materials in anhydrous DCM.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the Lewis acid catalyst in portions over 5-10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Upon completion, carefully quench the reaction by pouring it into a beaker containing ice-cold water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Catalytic Asymmetric Hydrogenation of a 3-Substituted Indole

Materials:

  • 3-Substituted Indole (0.5 mmol)

  • Rhodium or Iridium precursor (e.g., [Rh(nbd)₂]SbF₆, 1 mol%)

  • Chiral Ligand (e.g., (S,S)-(R,R)-PhTRAP, 1 mol%)

  • Anhydrous solvent (e.g., 2-propanol, 2 mL)

  • Base (e.g., Cs₂CO₃, 10 mol%)

  • Hydrogen gas

Procedure:

  • In a glovebox, a mixture of the rhodium precursor and the chiral ligand in the anhydrous solvent is stirred at room temperature for 10 minutes to form the catalyst.

  • This catalyst solution is then transferred to a stainless-steel autoclave containing the 3-substituted indole and the base.

  • The autoclave is sealed, removed from the glovebox, and then purged with hydrogen gas several times.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 50 atm).

  • The reaction mixture is stirred at the desired temperature (e.g., 80 °C) for 24 hours.

  • After cooling to room temperature, the pressure is carefully released.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the chiral 3-substituted this compound.

  • The enantiomeric excess is determined by chiral HPLC analysis.[6]

References

Technical Support Center: Enhancing Aqueous Solubility of Indoline-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the aqueous solubility of indoline-based drug candidates.

Frequently Asked Questions (FAQs)

Q1: Why do many this compound-based drugs exhibit poor aqueous solubility?

A1: this compound-based drugs often have a rigid, bicyclic aromatic structure which contributes to high crystal lattice energy.[1] This strong crystal structure requires more energy to break apart than is regained by interactions with water molecules, leading to low aqueous solubility. Additionally, the this compound moiety itself has limited water solubility.[2][3]

Q2: What are the primary strategies for improving the aqueous solubility of this compound-based drugs?

A2: The most common and effective strategies include:

  • Salt Formation: For this compound compounds with acidic or basic functional groups, forming a salt is often the most effective way to dramatically increase solubility.[4]

  • Solid Dispersions: Dispersing the drug in an amorphous state within a hydrophilic polymer matrix can significantly enhance the dissolution rate.

  • Cocrystallization: Forming a cocrystal with a highly soluble coformer can improve the physicochemical properties of the drug, including its solubility.

  • Cyclodextrin Complexation: Encapsulating the this compound moiety within the hydrophobic cavity of a cyclodextrin can increase its apparent water solubility.[5]

Q3: How does the pH of a solution affect the solubility of this compound-based drugs?

A3: The this compound nitrogen is weakly basic (predicted pKa ≈ 5.2), meaning its solubility can be pH-dependent.[2][3] In acidic conditions (pH < pKa), the nitrogen can become protonated, forming a more soluble cationic species. Therefore, adjusting the pH of the formulation to be acidic can sometimes improve solubility. However, the stability of the specific this compound derivative at different pH values must be considered.[6]

Q4: Which analytical technique is considered the gold standard for determining aqueous solubility?

A4: The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility. This method involves agitating an excess of the solid drug in a specific solvent or buffer over a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

Solubility Enhancement Techniques: Data & Protocols

Below are summaries of quantitative data for solubility enhancement of indomethacin (an indole derivative, used here as a proxy for this compound-based drugs due to structural similarities and data availability) and detailed experimental protocols for key techniques.

Data Presentation

Table 1: Solubility Enhancement of Indomethacin via Solid Dispersion

Carrier PolymerDrug:Polymer RatioMethodSolubility Increase (Fold)Reference
PEG 40001:4Hot Melt~4[7]
Gelucire 50/131:4Hot Melt~3.5[7]
L-HPC1:0.12 (with SDS)Freeze-Drying>3 (dissolution rate)[8]

Table 2: Solubility Enhancement of Indomethacin via Cocrystallization

CoformerMethodSolventSolubility Increase (Fold)Reference
SaccharinReaction CrystallizationEthyl Acetate~2-3[9]
Benzoic AcidSolvent EvaporationEthanolSignificant increase[10]
Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

  • Dissolution: Accurately weigh the this compound-based drug and the chosen polymer carrier (e.g., PVP K30, HPMC) in the desired ratio (e.g., 1:4 w/w). Dissolve both components in a suitable common volatile solvent (e.g., methanol, acetone, or a mixture thereof). Ensure complete dissolution using a magnetic stirrer.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept as low as possible to prevent degradation of the drug, typically around 40-50°C.

  • Drying: Once a solid film or powder is formed, further dry the product in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Gently pulverize the dried solid dispersion using a mortar and pestle. Sieve the powder to obtain a uniform particle size.

  • Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.

Protocol 2: Preparation of a Cocrystal by Slurry Crystallization

  • Slurry Preparation: Accurately weigh the this compound-based drug and the selected coformer in the desired stoichiometric ratio (e.g., 1:1 molar ratio).

  • Solvent Addition: Place the physical mixture in a vial and add a small amount of a solvent in which both components have limited solubility.

  • Equilibration: Agitate the slurry at a constant temperature (e.g., room temperature or slightly elevated) using a magnetic stirrer for a period of 24 to 72 hours to allow for the conversion to the cocrystal phase.

  • Isolation: Isolate the solid phase by vacuum filtration.

  • Drying: Dry the resulting solid under vacuum at room temperature.

  • Characterization: Confirm the formation of the cocrystal using techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy.

Protocol 3: Determination of Aqueous Solubility (Shake-Flask Method)

  • Sample Preparation: Add an excess amount of the this compound-based drug (or its formulated version, e.g., solid dispersion) to a known volume of the test medium (e.g., purified water, phosphate buffer of a specific pH) in a sealed container (e.g., a glass vial).

  • Equilibration: Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid particles.

  • Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of the dissolved drug using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The measured concentration represents the equilibrium solubility of the compound in the test medium.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Conversion in Solid Dispersion/Cocrystal Formation

Possible Cause Troubleshooting Steps
Inadequate Mixing Ensure complete dissolution of both drug and carrier/coformer in the solvent. For melt methods, ensure a homogenous melt is achieved.
Incorrect Solvent Choice The solvent must be able to dissolve both components. For anti-solvent methods, the anti-solvent must be miscible with the primary solvent.
Phase Separation during Solvent Evaporation Rapid solvent evaporation (e.g., spray drying) is often preferred over slow evaporation to prevent the drug and carrier from separating.
Drug Degradation This compound compounds can be sensitive to heat and light.[6] Use the lowest possible temperature for melt methods and protect the mixture from light. For solvent-based methods, use low-temperature evaporation.
Polymorphic Transformation The intended amorphous or cocrystal form may be converting to a more stable, less soluble crystalline form. Characterize the final product using PXRD to confirm the solid state.

Issue 2: Precipitation of the Drug from the Final Formulation

Possible Cause Troubleshooting Steps
Supersaturation and Recrystallization Amorphous solid dispersions can create a supersaturated solution that is thermodynamically unstable. Consider adding a precipitation inhibitor to the formulation.
pH Shift If the solubility of the this compound drug is pH-dependent, a change in the pH of the medium (e.g., upon dilution) can cause precipitation. Buffer the formulation to a pH where the drug is most soluble.
Common Ion Effect For salt forms, the presence of a common ion in the dissolution medium can decrease solubility.[11] Evaluate the solubility in different buffers.
Insufficient Drug-Carrier/Coformer Interaction The chosen carrier or coformer may not be effectively stabilizing the drug in its amorphous or cocrystal state. Screen different carriers or coformers.

Issue 3: Inconsistent Solubility Results

Possible Cause Troubleshooting Steps
Equilibrium Not Reached In the shake-flask method, ensure the agitation time is sufficient for the system to reach equilibrium. This may take longer for highly crystalline materials.
Adsorption to Filter/Vial Poorly soluble compounds can adsorb to surfaces. Use low-binding materials for vials and filter membranes.
Inaccurate Quantification Ensure the analytical method (e.g., HPLC) is properly validated for linearity, accuracy, and precision in the relevant concentration range.
Degradation in Solution This compound compounds can be unstable in aqueous solutions over time.[6] Analyze samples as quickly as possible after filtration and consider conducting a stability study of the drug in the test medium.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis & Characterization cluster_outcome Outcome start This compound Drug Candidate sol_disp Solid Dispersion start->sol_disp Polymer Carrier cocrystal Cocrystal start->cocrystal Coformer salt Salt Formation start->salt Acid/Base cyclo Cyclodextrin Complex start->cyclo Cyclodextrin solubility Aqueous Solubility Assay (Shake-Flask) sol_disp->solubility dissolution Dissolution Rate Study sol_disp->dissolution solid_state Solid-State Characterization (PXRD, DSC, FTIR) sol_disp->solid_state cocrystal->solubility cocrystal->dissolution cocrystal->solid_state salt->solubility salt->dissolution salt->solid_state cyclo->solubility cyclo->dissolution data Quantitative Solubility Data solubility->data dissolution->data formulation Optimized Formulation data->formulation

Caption: Workflow for enhancing and evaluating the solubility of this compound-based drugs.

troubleshooting_logic cluster_strategy Solubility Enhancement Strategy cluster_problem Experimental Problem cluster_solution Troubleshooting Path issue Poor Aqueous Solubility strategy Select Strategy: - Solid Dispersion - Cocrystal - Salt Formation - Cyclodextrin Complex issue->strategy problem Problem Encountered? - Low Yield - Precipitation - Inconsistent Results strategy->problem solution Consult Troubleshooting Guide: - Check Reagents & Conditions - Verify Solid State - Assess pH & Stability problem->solution Yes success Solubility Enhanced problem->success No solution->strategy Re-optimize

Caption: Logical diagram for troubleshooting solubility enhancement experiments.

References

Technical Support Center: Optimizing Indoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of indolines.

General Troubleshooting

Q1: My this compound synthesis is resulting in a low yield. What are the common contributing factors?

Low yields in this compound synthesis can arise from several factors, including suboptimal reaction conditions, instability of reactants or intermediates, and the presence of interfering functional groups. For many named reactions, such as the Fischer indole synthesis, the reaction is highly sensitive to temperature and acid strength.[1] Electron-donating or withdrawing groups on the starting materials can also significantly impact the reaction outcome.[1]

To address low yields, consider the following:

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration.

  • Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can lead to unwanted side reactions.

  • Protecting Groups: Utilize protecting groups for sensitive functionalities on your starting materials.

  • Choice of Synthesis Route: Depending on the desired substitution pattern, some this compound synthesis methods are inherently more efficient than others.

Troubleshooting Experimental Workflow

The following workflow provides a general approach to troubleshooting common issues in this compound synthesis.

G start Low Yield or No Product purity Check Starting Material Purity (NMR, LC-MS) start->purity purity->start Impure conditions Review Reaction Conditions (Temp, Time, Atmosphere) purity->conditions Purity OK reoptimize Systematically Re-optimize Conditions conditions->reoptimize Deviation Found side_products Analyze Crude Mixture for Side Products (TLC, LC-MS) conditions->side_products Conditions Correct reoptimize->side_products known_issues Consult Literature for Known Side Reactions of the Method side_products->known_issues Side Products Identified alt_route Consider Alternative Synthetic Route side_products->alt_route No Identifiable Side Products adjust_reagents Adjust Reagents/Catalyst or Add Scavengers known_issues->adjust_reagents adjust_reagents->reoptimize

Caption: A logical workflow for troubleshooting low-yielding this compound synthesis reactions.

Palladium-Catalyzed Intramolecular C-H Amination

This method offers an efficient route to indolines through the intramolecular amination of C(sp²)–H bonds. Common issues often revolve around catalyst activity, oxidant choice, and reaction conditions.

FAQs for Palladium-Catalyzed this compound Synthesis

Q1: My palladium-catalyzed C-H amination is giving a low yield. What should I check first?

A common issue is the efficiency of the catalyst and the choice of oxidant. Ensure your palladium source is active and consider the oxidant used. For instance, PhI(OAc)₂ is a common oxidant in these reactions.[2] Also, the reaction atmosphere is critical; performing the reaction under an inert atmosphere like argon can improve yields by preventing catalyst deactivation.[3]

Q2: I am observing side products in my reaction. What are they likely to be?

A common side reaction is the acetoxylation of the aromatic ring, especially at higher temperatures. Lowering the reaction temperature, for example to 60°C, can help to minimize this side product and improve the yield of the desired this compound.[3]

Q3: How do substituents on the starting material affect the reaction?

Electron-deficient substrates are generally well-tolerated and can lead to excellent yields. Conversely, electron-donating groups on the aromatic ring can sometimes slightly reduce the selectivity of the reaction.[3]

Quantitative Data: Optimization of Palladium-Catalyzed C-H Amination
EntryCatalyst (mol%)OxidantSolventTemperature (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ (5)PhI(OAc)₂Toluene1001275--INVALID-LINK--
2Pd(OAc)₂ (5)PhI(OAc)₂Toluene602492--INVALID-LINK--
3Pd(OAc)₂ (2.5)PhI(OAc)₂Toluene602488--INVALID-LINK--
Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Amination

Materials:

  • Picolinamide (PA)-protected β-arylethylamine substrate (1.0 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • PhI(OAc)₂ (1.2 equiv)

  • Toluene (0.1 M)

Procedure:

  • To a flame-dried Schlenk tube, add the PA-protected β-arylethylamine substrate, Pd(OAc)₂, and PhI(OAc)₂.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Place the sealed tube in a preheated oil bath at 60 °C and stir for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method but is often plagued by issues related to the harsh acidic conditions and the stability of intermediates.

FAQs for Fischer Indole Synthesis

Q1: My Fischer indole synthesis is failing or giving a very low yield. What is the likely cause?

The failure of a Fischer indole synthesis can often be attributed to the stability of the hydrazone intermediate and the crucial[4][4]-sigmatropic rearrangement step. Electron-donating groups on the carbonyl component can over-stabilize a key intermediate, leading to N-N bond cleavage as a competing side reaction.[1] This is a known challenge, for example, in the synthesis of 3-aminoindoles.

Q2: I am getting a mixture of regioisomers when using an unsymmetrical ketone. How can I improve selectivity?

The formation of two different enamine intermediates from an unsymmetrical ketone can lead to a mixture of regioisomeric indoles. The regioselectivity can be influenced by the steric bulk of the substituents on the ketone, with the reaction often favoring the formation of the less sterically hindered enamine. In some cases, adjusting the acid catalyst and reaction temperature can also influence the ratio of regioisomers.

Q3: My reaction is producing a lot of tar. How can I prevent this?

The strongly acidic and often high-temperature conditions of the Fischer indole synthesis can lead to the formation of intractable tars and polymers. To mitigate this, consider using a milder acid catalyst or lowering the reaction temperature. Microwave-assisted synthesis can sometimes offer rapid heating and improved yields in shorter reaction times, which can also reduce tar formation.

Quantitative Data: Acid Catalyst Comparison in Fischer Indole Synthesis
EntryPhenylhydrazineKetone/AldehydeAcid CatalystTemperature (°C)Yield (%)Reference
1PhenylhydrazineAcetophenoneZnCl₂17078--INVALID-LINK--
2PhenylhydrazineAcetophenonePolyphosphoric Acid100-12085--INVALID-LINK--
34-MethoxyphenylhydrazineCyclohexanoneAmberlyst-158092--INVALID-LINK--
4PhenylhydrazinePyruvic AcidH₂SO₄/EtOHReflux75 (of indole-2-carboxylic acid)--INVALID-LINK--
Experimental Protocol: Fischer Indole Synthesis

Step 1: Preparation of Phenylhydrazone

  • In a flask, dissolve the ketone or aldehyde (1.0 equiv) in ethanol.

  • Add phenylhydrazine (1.0 equiv) dropwise with stirring.

  • A catalytic amount of acetic acid can be added to facilitate the reaction.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • The phenylhydrazone often precipitates and can be isolated by filtration.

Step 2: Indolization

  • Place the dried phenylhydrazone in a flask.

  • Add the acid catalyst (e.g., polyphosphoric acid or a solution of ZnCl₂ in a suitable solvent).

  • Heat the mixture with stirring. The temperature and time will depend on the substrate and catalyst.

  • After the reaction is complete, cool the mixture and carefully quench it by pouring it into ice water.

  • Neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed method for preparing substituted indoles from an ortho-haloaniline and a disubstituted alkyne.

FAQs for Larock Indole Synthesis

Q1: My Larock indole synthesis is not working with an o-bromoaniline. What can I do?

The reactivity of the ortho-haloaniline is crucial, with o-iodoanilines being more reactive than o-bromoanilines. For less reactive o-bromoanilines, the choice of ligand for the palladium catalyst is critical. The use of sterically demanding phosphine ligands can facilitate the oxidative addition step and improve yields.

Q2: What is the role of the chloride salt (e.g., LiCl) in the reaction?

The addition of a chloride salt is often necessary for the success of the Larock indole synthesis. It is believed to facilitate the reductive elimination step in the catalytic cycle.

Quantitative Data: Ligand and Base Effects in Larock Indole Synthesis
Entryo-HaloanilineAlkyneLigand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1o-IodoanilineDiphenylacetyleneNoneK₂CO₃DMF10091--INVALID-LINK--
2o-BromoanilineDiphenylacetylenePPh₃ (10)K₂CO₃DMF10045--INVALID-LINK--
3o-Bromoaniline1-Phenyl-1-propyneP(t-Bu)₃ (10)Cs₂CO₃Dioxane10085--INVALID-LINK--
Experimental Protocol: Larock Indole Synthesis

Materials:

  • o-Iodoaniline (1.0 equiv)

  • Disubstituted alkyne (1.2 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • PPh₃ (0.1 equiv)

  • K₂CO₃ (2.0 equiv)

  • LiCl (1.0 equiv)

  • Anhydrous DMF

Procedure:

  • To a flame-dried Schlenk flask, add the o-iodoaniline, K₂CO₃, and LiCl.

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(OAc)₂ and PPh₃.

  • Add anhydrous DMF and the disubstituted alkyne via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Madelung Synthesis

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base. The harsh conditions are a common source of issues.

FAQs for Madelung Synthesis

Q1: The high temperatures required for the Madelung synthesis are causing decomposition of my starting material. Are there milder alternatives?

Yes, several modifications to the classical Madelung synthesis allow for milder reaction conditions. The presence of electron-withdrawing groups on the N-phenylamide can lower the required temperature. More significantly, the Madelung-Houlihan variation, which uses strong, metal-mediated bases like n-butyllithium (BuLi) or lithium diisopropylamide (LDA) in a solvent like THF, can bring the reaction temperature down to a range of -20 to 25 °C.[5]

Q2: How do substituents on the aromatic ring affect the Madelung synthesis?

Electron-donating groups on the aromatic ring of the N-phenylamide generally lead to higher yields, while electron-withdrawing groups can decrease the yield. However, an electron-withdrawing group at the R5 position (para to the amide) can increase the yield. The efficiency of the reaction is also highly dependent on the steric bulk of the R6 substituent (ortho to the amide), with bulkier groups leading to lower efficiency.

Quantitative Data: Base and Temperature in Madelung Synthesis
EntrySubstrateBaseSolventTemperature (°C)Yield (%)Reference
1N-Benzoyl-o-toluidineNaOEtNone36035--INVALID-LINK--
2N-Acetyl-o-toluidineKOBu-tXyleneReflux80--INVALID-LINK--
3N-Formyl-o-toluidinen-BuLiTHF2079--INVALID-LINK--
4N-Acetyl-4-chloro-o-toluidineLDATHF091--INVALID-LINK--
Experimental Protocol: Madelung-Houlihan Synthesis (Milder Conditions)

Materials:

  • N-acyl-o-toluidine (1.0 equiv)

  • n-Butyllithium (2.2 equiv)

  • Anhydrous THF

Procedure:

  • Dissolve the N-acyl-o-toluidine in anhydrous THF in a flame-dried, argon-purged flask.

  • Cool the solution to 0 °C.

  • Slowly add n-butyllithium (as a solution in hexanes) dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Signaling Pathway Diagram: Catalytic Cycle of Larock Indole Synthesis

G Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition o-Iodoaniline Pd(II)\nComplex Pd(II) Complex Oxidative\nAddition->Pd(II)\nComplex Alkyne\nCoordination Alkyne Coordination Pd(II)\nComplex->Alkyne\nCoordination Alkyne Migratory\nInsertion Migratory Insertion Alkyne\nCoordination->Migratory\nInsertion Vinyl-\nPd(II) Vinyl- Pd(II) Migratory\nInsertion->Vinyl-\nPd(II) Intramolecular\nAmination Intramolecular Amination Vinyl-\nPd(II)->Intramolecular\nAmination Base Palladacycle Palladacycle Intramolecular\nAmination->Palladacycle Reductive\nElimination Reductive Elimination Palladacycle->Reductive\nElimination Forms this compound Reductive\nElimination->Pd(0)

Caption: A simplified catalytic cycle for the Larock indole synthesis.

References

Technical Support Center: Palladium-Catalyzed Indoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed indoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to this compound scaffolds. Indolines are a crucial structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Palladium-catalyzed methods, such as the Buchwald-Hartwig amination and C-H activation strategies, offer powerful and versatile approaches for their construction.[1][2][3] However, achieving high yields can be challenging.

This guide provides answers to frequently asked questions, detailed troubleshooting advice for common low-yield scenarios, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig this compound synthesis is giving a low yield. What are the most common factors to investigate?

Low yields in Buchwald-Hartwig aminations for this compound synthesis can often be attributed to several critical factors: the choice of ligand, the base, the palladium precursor, and the reaction temperature. The interplay between these parameters is crucial. For instance, the ligand choice is highly dependent on the substrate, and an inappropriate ligand can lead to slow reaction rates or catalyst deactivation.[4] Similarly, the base must be strong enough to deprotonate the amine but not so strong as to cause side reactions.

Q2: Can the choice of palladium precursor affect my reaction outcome?

Yes. While Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precursors, palladium pre-catalysts (such as G3 or G4 palladacycles) can be more efficient.[5] These pre-catalysts often require no in-situ reduction to the active Pd(0) species, leading to faster initiation and potentially cleaner reactions with lower catalyst loadings.[4]

Q3: My starting material is an aryl chloride. Why is the reaction so slow?

Aryl chlorides are notoriously less reactive than the corresponding bromides and iodides in oxidative addition to the Pd(0) center, which is a key step in the catalytic cycle.[4] To improve yields with aryl chlorides, you typically need more electron-rich and bulky phosphine ligands (e.g., XPhos, tBuXPhos) and often higher reaction temperatures.

Q4: I'm observing significant amounts of dehalogenated starting material. What causes this side reaction?

Reductive dehalogenation is a common side reaction where the aryl halide is converted to an arene. This can be promoted by β-hydride elimination from the palladium amide intermediate or by other pathways. Optimizing the ligand, base, and solvent can help minimize this. Sometimes, lowering the reaction temperature can also be beneficial.

Q5: How critical is the exclusion of air and moisture in these reactions?

Extremely critical. The active Pd(0) catalyst and many phosphine ligands are sensitive to oxidation. Failure to properly degas solvents and maintain an inert atmosphere (e.g., under Argon or Nitrogen) is a very common cause of failed or low-yielding reactions. The base used, especially sodium tert-butoxide, is also highly sensitive to moisture.

Troubleshooting Guide: Overcoming Low Yields

This section addresses specific problems encountered during palladium-catalyzed this compound synthesis and provides actionable solutions.

Problem 1: Low or No Conversion of Starting Material

Possible Cause: Inactive catalyst or inhibited catalytic cycle.

Solution Detailed Action Rationale
1. Verify Catalyst & Ligand Integrity Use a fresh bottle of palladium precursor and ligand. If possible, use a pre-catalyst like XPhos Pd G3 to ensure a reliable source of active Pd(0).[5]Palladium catalysts and phosphine ligands can degrade upon prolonged exposure to air. Pre-catalysts are often more stable and provide more consistent results.[4]
2. Optimize the Base Screen different bases. While NaOtBu is common, K₂CO₃, Cs₂CO₃, or K₃PO₄ can be effective, especially in C-H activation protocols.[6] The choice of base can be substrate-dependent.The base plays a critical role in both the deprotonation of the amine and the regeneration of the Pd(0) catalyst. An unsuitable base can stall the catalytic cycle.
3. Screen Solvents While toluene and dioxane are standard, consider alternatives. For some Buchwald-Hartwig aminations, greener solvents like vegetable oils have shown excellent performance.[7]The solvent influences the solubility of reactants and intermediates, which can significantly impact reaction rates.
4. Increase Temperature If the reaction is sluggish at a standard temperature (e.g., 80-100 °C), incrementally increase it to 110-120 °C, monitoring for decomposition.The oxidative addition step, particularly for aryl chlorides, is often the rate-limiting step and can be accelerated at higher temperatures.
Problem 2: Formation of Significant Side Products

Possible Cause: Competing reaction pathways are dominating.

Solution Detailed Action Rationale
1. Ligand Screening If dehalogenation is an issue, switch to a different ligand. Bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often designed to promote reductive elimination over side reactions.The ligand's steric and electronic properties directly influence the geometry and reactivity of the palladium center, steering the reaction towards the desired C-N bond formation.[4]
2. Adjust Reactant Stoichiometry Ensure the amine is present in a slight excess (e.g., 1.1-1.2 equivalents) relative to the aryl halide.This can help favor the desired C-N coupling over competing pathways like catalyst decomposition or dimerization of the starting material.
3. Lower Reaction Temperature Perform the reaction at the lowest temperature that still allows for a reasonable conversion rate. An improved protocol for a C-H amination route found that lowering the temperature to 60 °C enhanced yields.[8]Higher temperatures can sometimes accelerate side reactions more than the desired product formation.

Data Presentation: Ligand and Base Optimization

The following tables summarize yield data from representative studies, illustrating the impact of reaction parameters.

Table 1: Effect of Ligand and Palladium Source on C-N Coupling of N-methyl-4-bromo-7-azaindole with an Amide. [9]

EntryPd SourceLigand (L)BaseTime (h)Conversion (%)
1Pd(OAc)₂XantphosCs₂CO₃395
2Pd₂(dba)₃XantphosCs₂CO₃392
3Pd₂(dba)₃SPhosCs₂CO₃1260
4Pd₂(dba)₃XPhosCs₂CO₃1255
5Pd₂(dba)₃PCy₃Cs₂CO₃120

Conditions: N-methyl-4-bromo-7-azaindole, amide, Pd source (2.5 mol %), Ligand (5 mol %), Base (2.0 equiv), Dioxane, 100 °C.[9]

Table 2: Optimization for Intramolecular C(sp²)-H Amination. [8]

EntryCatalyst (mol %)OxidantAdditiveTemp (°C)Yield (%)
1Pd(OAc)₂ (10)PhI(OAc)₂None10075
2Pd(OAc)₂ (10)PhI(OAc)₂AcOH (2.0 equiv)10055
3Pd(OAc)₂ (5)PhI(OAc)₂None8085
4Pd(OAc)₂ (5)PhI(OAc)₂None6092
5PdCl₂ (5)PhI(OAc)₂None6063

Conditions: PA-protected β-arylethylamine substrate, Catalyst, Oxidant (1.2 equiv), Base (K₂CO₃, 2.5 equiv), Solvent (toluene), 12 h, Ar atmosphere.[8]

Key Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig this compound Synthesis

This protocol is a general starting point for the intramolecular amination of a 2-halo-N-alkylaniline derivative.

  • Preparation: To an oven-dried Schlenk tube, add the 2-halo-N-alkylaniline substrate (1.0 mmol), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol %), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol %), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: C-H Activation Approach to this compound Synthesis[8][10]

This protocol is adapted for the synthesis of indolines from picolinamide (PA)-protected β-arylethylamine substrates.[8][10]

  • Preparation: In a glovebox, add the PA-protected β-arylethylamine (0.2 mmol), Pd(OAc)₂ (0.01 mmol, 5 mol %), K₂CO₃ (0.5 mmol, 2.5 equiv), and PhI(OAc)₂ (0.24 mmol, 1.2 equiv) to a vial.

  • Solvent Addition: Add anhydrous toluene (2.0 mL) to the vial.

  • Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated heating block at 60 °C and stir for 12 hours.[8]

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography on silica gel to afford the desired this compound product.

Visualizations: Mechanisms and Workflows

The following diagrams illustrate key concepts in palladium-catalyzed this compound synthesis.

G pd0 L-Pd(0) oa L-Pd(II)(Ar)(X) pd0->oa Oxidative Addition sub Ar-X + R₂NH (Substrates) lex [L-Pd(II)(Ar)(NR₂)] oa->lex Amine Coordination & Deprotonation lex->pd0 Reductive Elimination prod Ar-NR₂ (this compound) hx H-X lex->hx base Base base->lex

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Are reagents/catalyst fresh and anhydrous? start->check_reagents use_fresh Use fresh, high-purity catalyst, ligands, base. Ensure dry solvents. check_reagents->use_fresh No screen_ligand Is the ligand optimal for the substrate? check_reagents->screen_ligand Yes use_fresh->screen_ligand test_ligands Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos, SPhos). screen_ligand->test_ligands No optimize_conditions Are base/solvent/temp appropriate? screen_ligand->optimize_conditions Yes test_ligands->optimize_conditions test_conditions Screen alternative bases (K₂CO₃, K₃PO₄) & solvents. Adjust temperature. optimize_conditions->test_conditions No success Improved Yield optimize_conditions->success Yes test_conditions->success

Caption: A logical workflow for troubleshooting low-yield reactions.

Parameter_Relationships outcome Reaction Outcome (Yield, Purity, Rate) catalyst Pd Precursor (e.g., Pd(OAc)₂, G3) catalyst->outcome ligand Ligand (e.g., XPhos, Xantphos) ligand->outcome ligand->catalyst base Base (e.g., NaOtBu, K₂CO₃) base->outcome solvent Solvent (e.g., Toluene, Dioxane) base->solvent solvent->outcome temp Temperature temp->outcome substrate Substrate (Ar-X, X=Cl, Br, I) substrate->outcome substrate->ligand

References

Technical Support Center: Synthesis and Stabilization of Indoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of indoline compounds, with a focus on preventing their degradation.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is degrading during synthesis/storage. What are the primary causes?

A1: this compound compounds are susceptible to degradation through several mechanisms, primarily driven by their electron-rich nature. The most common causes are:

  • Oxidation: Exposure to atmospheric oxygen is a primary degradation pathway, often accelerated by light and heat. This can lead to the formation of undesired products like indoles, oxindoles, and various dimeric or polymeric materials.[1][2] The pyrrole ring of the this compound nucleus is particularly prone to oxidation.

  • Acid/Base Instability: Both strong acidic and basic conditions can promote degradation. Acidic conditions can lead to polymerization or rearrangement, especially during reactions like the Fischer indole synthesis where strong acids are used as catalysts.[3]

  • Photodegradation: Exposure to light, particularly UV light, can induce decomposition. It is crucial to store and handle this compound derivatives in amber vials or protected from light.

  • Thermal Stress: Elevated temperatures can accelerate the rate of all degradation pathways.

Q2: What are the ideal storage conditions for maintaining the stability of this compound compounds?

A2: To minimize degradation during storage, the following conditions are recommended:

  • Inert Atmosphere: Store sensitive this compound compounds under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light Protection: Use amber-colored vials or wrap containers with aluminum foil to protect from light.

  • Low Temperature: For long-term storage, keep the compounds at low temperatures, such as -20°C.

  • Purity: Ensure the compound is in a high state of purity, as impurities can sometimes catalyze degradation.

Q3: I am having trouble with my Fischer indole synthesis, resulting in low yields and byproducts. What can I do?

A3: The Fischer indole synthesis is a powerful method, but it is sensitive to reaction conditions. Common issues and troubleshooting steps include:

  • Low Yields: This can be due to substrate decomposition or competing side reactions. The choice of acid catalyst is critical; a catalyst that is too strong can cause decomposition, while one that is too weak may not be effective. Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective for less reactive substrates.[3]

  • Formation of Tar and Polymeric Byproducts: Strongly acidic and high-temperature conditions can lead to the formation of tars.[3] Consider using milder reaction conditions or a different acid catalyst. Microwave-assisted synthesis can sometimes provide rapid heating and improved yields in shorter reaction times.[3]

  • Side Reactions: Aldol condensation and Friedel-Crafts type products are common side reactions. These can be minimized by carefully controlling the reaction temperature and time. Ensuring the purity of the starting materials is also crucial.

Q4: How can I effectively monitor the stability of my this compound compound during an experiment?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used technique for monitoring the stability of this compound compounds and quantifying degradation products.[3][4][5][6] A reverse-phase HPLC method, often with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol), can effectively separate the parent this compound from its degradation products. UV detection is commonly used. It is important to develop a stability-indicating method, which is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from degradation products, impurities, and excipients.

Troubleshooting Guides

Guide 1: Preventing Degradation During Synthesis
Symptom Possible Cause(s) Suggested Solution(s)
Reaction mixture turns dark or forms a tar-like substance. Oxidation of the this compound ring. Polymerization under acidic conditions.1. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Use degassed solvents. 3. If using a strong acid catalyst (e.g., in Fischer indole synthesis), consider a milder catalyst or lower reaction temperatures.[3]
Low yield of the desired this compound product. Degradation of the starting material or product. Inefficient reaction conditions.1. Use N-protection for the this compound nitrogen to increase stability. Common protecting groups include Boc, Cbz, and Tosyl. 2. Optimize reaction parameters such as temperature, reaction time, and catalyst choice and concentration.[3]
Formation of multiple unexpected byproducts. Side reactions due to reactive functional groups. Instability of intermediates.1. Protect sensitive functional groups on the starting materials. 2. Monitor the reaction closely by TLC or HPLC to identify the optimal reaction time and prevent further degradation of the product.
Guide 2: Purification of this compound Compounds
Symptom Possible Cause(s) Suggested Solution(s)
Streaking or tailing on silica gel column chromatography. Strong interaction of the basic this compound nitrogen with acidic silanol groups on the silica surface.1. Add a basic modifier, such as 0.5-2% triethylamine, to the eluent system.[7] 2. Use a less acidic stationary phase like neutral alumina.[7]
Compound decomposes on the silica gel column. The acidic nature of silica gel is catalyzing the degradation of the sensitive this compound compound.1. Deactivate the silica gel by treating it with a base (e.g., triethylamine) before packing the column.[7] 2. Consider alternative purification methods such as recrystallization or preparative HPLC.
Difficulty in removing impurities. Impurities may have similar polarity to the desired product.1. Optimize the solvent system for column chromatography to achieve better separation. 2. If impurities are acidic or basic, an acid/base wash during the workup may help in their removal. 3. Recrystallization from a suitable solvent can be an effective method for removing closely related impurities.[8]

Quantitative Data on this compound Stability

Quantitative stability data for this compound compounds is highly dependent on the specific structure of the molecule, including the nature and position of substituents. Therefore, a universally applicable table of degradation percentages is not feasible. It is strongly recommended that researchers perform forced degradation studies on their specific this compound compounds to determine their stability profiles. The following section provides a detailed protocol for such a study.

Experimental Protocols

Protocol 1: Forced Degradation Study of an this compound Derivative

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of an this compound compound under various stress conditions. The extent of degradation is typically quantified using a stability-indicating HPLC method.

1. Materials and Reagents:

  • This compound compound of interest

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC grade water, acetonitrile, and methanol

  • Phosphate buffer

  • Calibrated HPLC system with UV detector

  • Photostability chamber

  • Oven

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, repeat the experiment with 1 N HCl and/or heat at 60°C for a shorter duration (e.g., 2-8 hours).

    • After the specified time, neutralize the solution with an equivalent amount of NaOH.

    • Dilute the solution to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, repeat the experiment with 1 N NaOH and/or heat at 60°C.

    • Neutralize the solution with an equivalent amount of HCl.

    • Dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of the solid this compound compound in an oven at 60°C for 48 hours.

    • After exposure, dissolve the sample in a suitable solvent to prepare a solution of known concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the this compound compound (e.g., 0.1 mg/mL) to a photostability chamber with both UV and visible light for 24 hours.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

    • Analyze both the exposed and control samples by HPLC.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

    • Compare the chromatograms to identify and quantify the degradation products. Calculate the percentage of degradation for the parent compound.

Protocol 2: N-Boc Protection of this compound

This protocol describes a general procedure for the protection of the this compound nitrogen with a tert-butyloxycarbonyl (Boc) group, which can enhance stability during subsequent synthetic steps.

1. Materials and Reagents:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

2. Procedure:

  • Dissolve the this compound (1 equivalent) in DCM or THF in a round-bottom flask.

  • Add triethylamine (1.2 equivalents) to the solution. For less reactive indolines, a catalytic amount of DMAP can be added.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting this compound is consumed.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected this compound.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure N-Boc-indoline.[9]

Visualizations

Oxidative Degradation Pathway of this compound

Oxidative_Degradation_of_this compound This compound This compound Indolenine Indolenine (Intermediate) This compound->Indolenine [O] Indolin_2_one Indolin-2-one (Oxindole) This compound->Indolin_2_one [O] Dimer Dimeric/Polymeric Products This compound->Dimer [O] (further oxidation) Indole Indole Indolenine->Indole -H₂ Indole->Dimer [O] (further oxidation) Isatin This compound-2,3-dione (Isatin) Indolin_2_one->Isatin [O]

Caption: Proposed oxidative degradation pathway of the this compound core.

Troubleshooting Workflow for Low Yield in this compound Synthesis

Troubleshooting_Low_Yield decision decision action action start Low Yield of this compound Product check_purity Check Purity of Starting Materials start->check_purity purify_sm Purify Starting Materials (Distillation/Recrystallization) check_purity->purify_sm Impure check_conditions Review Reaction Conditions check_purity->check_conditions Pure purify_sm->check_conditions optimize_temp Optimize Temperature and Reaction Time check_conditions->optimize_temp Suboptimal check_atmosphere Reaction Atmosphere? check_conditions->check_atmosphere Optimal optimize_temp->check_atmosphere use_inert Use Inert Atmosphere (N₂ or Ar) and Degassed Solvents check_atmosphere->use_inert Air check_protection Is this compound N-H Unprotected? check_atmosphere->check_protection Inert use_inert->check_protection protect_n Introduce N-Protecting Group (e.g., Boc, Cbz) check_protection->protect_n Yes end Improved Yield check_protection->end No/Already Protected protect_n->end

Caption: A decision-making workflow for troubleshooting low yields.

References

Technical Support Center: Resolving Stability Issues of Indoline Derivatives in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indoline derivatives. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is precipitating out of my aqueous buffer after dilution from a DMSO stock. What is causing this and how can I fix it?

A1: This is a common issue known as solvent-induced precipitation. This compound derivatives, particularly those with non-polar functional groups, are often highly soluble in organic solvents like DMSO but have low aqueous solubility.[1] When the DMSO stock is diluted into an aqueous buffer, the overall solvent polarity increases dramatically, causing the compound to exceed its solubility limit and precipitate.

Troubleshooting Steps:

  • Determine the Kinetic Solubility: Before proceeding with your main experiment, perform a simple test to find the highest concentration of your compound that remains in solution in your assay buffer. This can be done by preparing serial dilutions and visually inspecting for precipitation or by measuring light scattering at a wavelength where the compound doesn't absorb (e.g., 600 nm).[1]

  • Optimize Solvent Concentration: Keep the final concentration of the organic co-solvent (e.g., DMSO) as low as possible, ideally below 0.1% for cell-based assays to avoid toxicity.[2]

  • Use Solubilizing Agents: Consider adding solubilizing agents, such as cyclodextrins or low concentrations of detergents like Tween-20 or Triton X-100 (<0.1%), to your aqueous buffer to enhance the solubility of your this compound derivative.[1]

  • Adjust pH: The solubility of ionizable this compound derivatives is highly dependent on pH. Determine the pKa of your compound and adjust the buffer pH to a range where the compound is in its more soluble ionized form.

  • Temperature Control: In some cases, slightly increasing the temperature of the assay may improve solubility. However, ensure this is compatible with your experimental system.[1]

Q2: I've noticed a color change in my this compound derivative solution over time. What does this indicate?

A2: A color change in a solution of an this compound derivative, such as turning yellow, pink, or brown, is often an indication of chemical degradation, most commonly oxidation. The this compound ring is susceptible to oxidation, which can lead to the formation of colored degradation products and oligomers. Exposure to light can also cause photodegradation, which may result in a color change.

Q3: What are the primary degradation pathways for this compound derivatives in solution?

A3: The main degradation pathways for this compound derivatives include:

  • Oxidation: The electron-rich this compound nucleus is prone to oxidation, which can be initiated by atmospheric oxygen, light, or the presence of oxidizing agents. This can lead to the formation of various products, including oxindoles and isatins.

  • Hydrolysis: Ester or amide functional groups on the this compound scaffold can be susceptible to hydrolysis, especially under acidic or basic conditions.[3]

  • Photodegradation: Many indole and this compound derivatives are light-sensitive and can degrade upon exposure to UV or even ambient light.

Q4: How can I prevent the degradation of my this compound derivative in solution?

A4: To enhance the stability of your this compound derivative, consider the following strategies:

  • Storage Conditions: Store stock solutions at low temperatures (-20°C or -80°C) and protected from light by using amber vials or wrapping containers in foil. For long-term storage, consider aliquoting to minimize freeze-thaw cycles and storing under an inert atmosphere (e.g., argon or nitrogen).

  • Use of Antioxidants: The addition of antioxidants can mitigate oxidative degradation. For chemical assays, butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be effective. In cell culture, N-acetylcysteine or α-ketoglutaric acid may be used.

  • pH Control: Maintain the pH of the solution within a range where the this compound derivative is most stable. This can be determined through forced degradation studies at different pH values.

  • Degas Solvents: To minimize oxidation, use solvents that have been degassed to remove dissolved oxygen.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
  • Symptom: High variability in experimental results or a decrease in the compound's activity over time.

  • Possible Cause: The this compound derivative may be degrading in the cell culture medium or assay buffer under the experimental conditions (e.g., 37°C, 5% CO₂).

  • Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent biological assay results.

Issue 2: Appearance of Multiple Peaks in HPLC Analysis
  • Symptom: A previously pure sample of an this compound derivative shows multiple peaks in the HPLC chromatogram.

  • Possible Causes:

    • Degradation: The compound is degrading in the sample vial, in the autosampler, or on the HPLC column.

    • Isomers/Tautomers: Some this compound derivatives can exist as stable isomers or tautomers that are resolved by HPLC.

  • Troubleshooting Workflow:

start Multiple Peaks in HPLC check_sample_prep Review Sample Preparation and Storage start->check_sample_prep use_amber_vials Use Amber or Light-Blocking Vials check_sample_prep->use_amber_vials cool_autosampler Use Cooled Autosampler (e.g., 4°C) use_amber_vials->cool_autosampler check_method Evaluate HPLC Method Compatibility cool_autosampler->check_method adjust_ph Adjust Mobile Phase pH check_method->adjust_ph use_guard_column Use a Guard Column adjust_ph->use_guard_column confirm_identity Confirm Peak Identities (LC-MS/MS, NMR) guard_column guard_column guard_column->confirm_identity

Caption: Troubleshooting guide for unexpected peaks in HPLC analysis.

Data Presentation

Table 1: Solubility of Representative this compound Derivatives in Common Solvents

This table provides an overview of the solubility of various this compound derivatives in commonly used laboratory solvents. This data is crucial for preparing stock solutions and for designing experiments.

CompoundSolventTemperature (°C)Solubility (mg/mL)Reference
Indole-3-acetic acidWater252.5[2]
Indole-3-acetic acidEthanol2545.8[2]
Indole-3-acetic acidDMSO25>100[2]
Indole-3-acetic acidEthyl Acetate25122.3[2]
1-Ethyl-1H-indol-7-amineWater25< 0.1 (Practically Insoluble)[4]
1-Ethyl-1H-indol-7-aminePBS (pH 7.4)25< 0.1 (Practically Insoluble)[4]
1-Ethyl-1H-indol-7-amineEthanol2510 - 50 (Soluble)[4]
1-Ethyl-1H-indol-7-amineDMSO25> 50 (Freely Soluble)[4]
Table 2: Effect of pH and Temperature on the Degradation of an Indole Derivative (Indomethacin)

This table summarizes the degradation kinetics of indomethacin, an indole derivative, under various pH and temperature conditions, illustrating the significant impact of these factors on stability.

pHTemperature (°C)Observed Rate Constant (k_obs, min⁻¹)Half-life (t₁/₂, min)
9.0257.7 x 10⁻⁴900
10.0257.3 x 10⁻³95
9.035--
9.040--
9.045--
10.020--
10.026--
10.030--

Data for some conditions were not available in the cited literature.

Experimental Protocols

Protocol 1: Forced Degradation Study of an this compound Derivative

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

Objective: To assess the intrinsic stability of an this compound derivative under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

Materials:

  • This compound derivative

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Appropriate buffers

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Acid Hydrolysis: Dissolve the this compound derivative in 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). At various time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve the this compound derivative in 0.1 M NaOH and follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation: Dissolve the this compound derivative in a solution of 3% H₂O₂ and incubate at room temperature. Monitor the degradation by HPLC at different time intervals.

  • Thermal Degradation: Store the solid this compound derivative in an oven at an elevated temperature (e.g., 70°C) for a specified duration. Also, prepare a solution of the compound and expose it to the same thermal stress. Analyze samples by HPLC.

  • Photodegradation: Expose a solution of the this compound derivative to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples by HPLC.

Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Protocol 2: HPLC Method for Stability Analysis of this compound Derivatives

This protocol provides a general reversed-phase HPLC method that can be adapted for the stability analysis of many this compound derivatives.

Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: Methanol or Acetonitrile

  • Gradient: A typical starting point is a linear gradient from 20% B to 80% B over 20 minutes.

  • Flow Rate: 0.6 - 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 280 nm (or at the λmax of the specific this compound derivative)

  • Injection Volume: 5-10 µL

Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Prepare standard solutions of the this compound derivative at known concentrations in the mobile phase.

  • Prepare samples from the stability studies by diluting them to an appropriate concentration with the mobile phase.

  • Inject the standards and samples and record the chromatograms.

  • Quantify the amount of the this compound derivative remaining and the amount of each degradation product formed.

Visualizations

Signaling Pathways and Workflows

This compound This compound Derivative in Solution Oxidation Oxidation (O2, Light) This compound->Oxidation Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Photodegradation Photodegradation (UV Light) This compound->Photodegradation Oxindole Oxindole/Isatin Oxidation->Oxindole Hydrolyzed_Products Hydrolyzed Products Hydrolysis->Hydrolyzed_Products Photo_Products Photodegradation Products Photodegradation->Photo_Products

Caption: Major degradation pathways of this compound derivatives in solution.

Start Start: Stability Issue Identified Characterize Characterize Degradation (HPLC, LC-MS) Start->Characterize Forced_Degradation Forced Degradation Study (pH, Temp, Light, Oxidant) Characterize->Forced_Degradation Identify_Factors Identify Critical Factors Forced_Degradation->Identify_Factors Develop_Strategy Develop Stabilization Strategy Identify_Factors->Develop_Strategy Optimize_Storage Optimize Storage Conditions (Temp, Light, Inert Atm.) Develop_Strategy->Optimize_Storage Modify_Formulation Modify Formulation (pH, Antioxidants, Solubilizers) Develop_Strategy->Modify_Formulation Validate Validate Improved Stability Optimize_Storage->Validate Modify_Formulation->Validate End End: Stable Solution Validate->End

Caption: Logical workflow for resolving stability issues of this compound derivatives.

References

Technical Support Center: Strategies for Controlled N- vs C-Alkylation of Indoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the N- vs C-alkylation of indoline.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am not observing any product formation, or the yield of my alkylated this compound is significantly low. What are the potential causes and how can I resolve this?

Answer:

Low or no yield in this compound alkylation can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic evaluation of your experimental setup can often resolve this issue.

Potential Causes and Solutions:

  • Poor Quality of Reagents: Ensure the purity of your starting this compound, alkylating agent, and solvents. Impurities can inhibit the reaction or lead to undesired side products. Consider purifying your starting materials before use.

  • Inactive Catalyst: If you are using a catalytic method, ensure the catalyst is active and handled under the appropriate conditions (e.g., an inert atmosphere if it is air-sensitive).

  • Inappropriate Base: The choice and strength of the base are critical. For N-alkylation using alkyl halides, a strong base like sodium hydride (NaH) is often effective.[1][2] However, for some catalytic systems, a weaker base or even no base might be required.

  • Suboptimal Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier. Gradually increase the reaction temperature while monitoring the reaction for the formation of side products. For instance, some nickel-catalyzed C-H alkylations of indoles are performed at elevated temperatures.

  • Incorrect Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may be proceeding much slower or faster than anticipated.

  • Atmospheric Moisture: Some reactions are sensitive to moisture. Ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon) if necessary, especially when using moisture-sensitive reagents like NaH.[3]

Issue 2: Poor Selectivity Between N- and C-Alkylation

Question: My reaction is producing a mixture of N- and C-alkylated products. How can I improve the regioselectivity?

Answer:

Achieving high regioselectivity between the N- and C-positions of this compound is a common challenge. The outcome is highly dependent on the interplay of various factors.

Potential Causes and Solutions:

  • Reaction Conditions:

    • For N-Alkylation: Classical conditions using a strong base like NaH in a polar aprotic solvent such as DMF or THF generally favor N-alkylation with alkyl halides.[1] Phase-transfer catalysis (PTC) is also a powerful method for selective N-alkylation.[4][5][6][7] Reductive amination using aldehydes or carboxylic acids is another effective strategy for N-alkylation.[2][8][9]

    • For C-Alkylation: C3-alkylation is often achieved using metal catalysts like nickel or iridium under "borrowing hydrogen" conditions with alcohols as alkylating agents.[10][11][12] Lewis acids such as B(C6F5)3 can also promote selective C3-alkylation.[13]

  • Catalyst and Ligand Choice: In catalytic systems, the choice of metal and ligand is paramount. For instance, in copper hydride-catalyzed reactions of indole derivatives, the regioselectivity can be switched between N- and C-alkylation by simply changing the phosphine ligand.[14]

  • Solvent Effects: The solvent can influence the reactivity of the this compound anion. Polar aprotic solvents like DMF can favor N-alkylation.[1] Some modern protocols have demonstrated the use of water as a solvent for regioselective alkylation.[10]

  • Nature of the Electrophile: Highly reactive alkylating agents like primary alkyl halides under basic conditions tend to favor N-alkylation. Michael acceptors can be used for C3-alkylation.[15]

Issue 3: Formation of Multiple Unexpected Side Products

Question: My reaction mixture shows multiple spots on TLC, indicating the formation of several side products. How can I minimize these?

Answer:

The formation of multiple products is often a sign of competing side reactions or decomposition.

Potential Causes and Solutions:

  • Over-alkylation: In some cases, dialkylation can occur. To minimize this, consider using a stoichiometric amount of the alkylating agent or adding it slowly to the reaction mixture.

  • Side Reactions of the Electrophile: The alkylating agent itself might be unstable under the reaction conditions. Ensure its stability and consider using a more robust alternative if necessary.

  • Decomposition of Starting Material or Product: Harsh reaction conditions (e.g., high temperature, strong acid or base) can lead to the decomposition of your starting material or the desired product. Consider running the reaction at a lower temperature or using milder reagents.

  • Impure Starting Materials: As mentioned before, impurities in the starting materials can lead to a variety of side reactions.

Frequently Asked Questions (FAQs)

Question 1: What are the key factors controlling N- vs C-alkylation of this compound?

Answer:

The regioselectivity of this compound alkylation is a delicate balance of several factors:

  • Nucleophilicity: While the nitrogen in this compound is a primary site for alkylation, the C3 position can also be nucleophilic, especially in the corresponding indole.

  • Reaction Conditions: The choice of base, solvent, and temperature plays a crucial role. Strong bases and polar aprotic solvents generally favor the formation of the N-anion, leading to N-alkylation.

  • Catalyst and Ligand: In metal-catalyzed reactions, the nature of the metal center and the steric and electronic properties of the ligands can direct the alkylating agent to either the N or C position.[14][16]

  • Electrophile: The structure and reactivity of the alkylating agent can influence the site of attack.

Question 2: Which conditions generally favor N-alkylation?

Answer:

Several strategies can be employed to achieve selective N-alkylation:

  • Classical SN2 Reaction: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF, followed by the addition of an alkyl halide, is a traditional and effective method.[1][2]

  • Phase-Transfer Catalysis (PTC): This method involves the use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) to shuttle the this compound anion from an aqueous or solid phase to an organic phase where it reacts with the alkylating agent. PTC is known for its operational simplicity and high selectivity for N-alkylation.[4][6]

  • Reductive Amination: This involves the reaction of this compound with an aldehyde or ketone to form an enamine or iminium intermediate, which is then reduced in situ to the N-alkylated product. This is a very mild and efficient method.[2][8][9]

  • Metal Catalysis: Certain iron-catalyzed "borrowing hydrogen" methodologies using alcohols have been developed for the selective N-alkylation of indolines.[16]

Question 3: Which conditions generally favor C-alkylation?

Answer:

Selective C-alkylation, particularly at the C3 position, can be achieved through various modern synthetic methods:

  • Metal-Catalyzed "Borrowing Hydrogen" Reactions: Iridium and nickel catalysts are effective in promoting the C3-alkylation of indolines and indoles with alcohols.[10][11][12] These reactions are atom-economical, with water being the only byproduct.

  • Friedel-Crafts Type Reactions: Lewis acids can be used to activate electrophiles for attack at the electron-rich C3 position of the indole ring. For instance, B(C6F5)3 has been used to catalyze the direct C3-alkylation of indoles.[13]

  • Michael Addition: The C3 position of indoles can act as a nucleophile in conjugate additions to Michael acceptors.[15]

Data Summary

The following tables summarize quantitative data from various studies on the N- vs C-alkylation of this compound and related compounds.

Table 1: Comparison of Catalytic Systems for N- vs C-Alkylation

Catalyst SystemAlkylating AgentMajor ProductSelectivity (N:C)Yield (%)Reference
Iridium Cooperative CatalystAlcoholsN- or C3-AlkylatedCondition DependentGood to Excellent[10][12]
Tricarbonyl(cyclopentadienone) Iron ComplexAlcoholsN-AlkylatedHigh31-99[16]
Cu(OAc)2 / (R)-DTBM-SEGPHOSN-(Benzoyloxy)indolesN-Alkylated>20:1up to 85[14]
Cu(OAc)2 / (S,S)-Ph-BPEN-(Benzoyloxy)indolesC3-Alkylated>5:1up to 71[14]
Nickel CatalystAlcoholsC3-AlkylatedHighGood[11]

Table 2: N-Alkylation of this compound with Various Alcohols using an Iron Catalyst [16]

This compound SubstrateAlcoholProductYield (%)
This compoundBenzyl alcoholN-Benzylthis compound92
This compoundEthanolN-Ethylthis compound99
This compoundn-PropanolN-Propylthis compound85
This compoundCinnamyl alcoholN-Cinnamylthis compound90
2-Methylthis compoundBenzyl alcoholN-Benzyl-2-methylthis compound45

Experimental Protocols

Protocol 1: General Procedure for Iron-Catalyzed N-Alkylation of Indolines with Alcohols [16]

  • Reaction Setup: To an oven-dried Schlenk tube, add the this compound (0.5 mmol, 1.0 equiv.), the alcohol (1.5 mmol, 3.0 equiv.), the tricarbonyl(cyclopentadienone) iron complex catalyst (5 mol %), and 2,2,2-trifluoroethanol (1.0 mL).

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for the specified time (typically 24-48 hours).

  • Work-up: After completion of the reaction (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired N-alkylated this compound.

Protocol 2: General Procedure for Iridium-Catalyzed Regioselective C3- and N-Alkylation of Indolines in Water [10][12]

  • Reaction Setup: In a screw-capped vial, combine the this compound (0.2 mmol), the alcohol (0.4 mmol), the iridium catalyst (1-2 mol %), and water (1.0 mL).

  • Reaction Execution: Seal the vial and stir the mixture at the desired temperature (conditions for N- vs C-selectivity will vary and should be optimized) for 24 hours.

  • Work-up: After cooling to room temperature, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key concepts and workflows related to controlling the selectivity of this compound alkylation.

G cluster_factors Factors Influencing N- vs C-Alkylation cluster_outcomes Reaction Outcome This compound This compound Substrate N_Alkylation Selective N-Alkylation This compound->N_Alkylation C_Alkylation Selective C-Alkylation This compound->C_Alkylation Mixture Mixture of Products This compound->Mixture Conditions Reaction Conditions (Base, Solvent, Temp) Conditions->N_Alkylation Strong Base, Polar Aprotic Conditions->C_Alkylation Lewis Acid Conditions->Mixture Catalyst Catalyst System (Metal, Ligand) Catalyst->N_Alkylation e.g., Fe-complex Catalyst->C_Alkylation e.g., Ir, Ni, Cu Catalyst->Mixture Electrophile Alkylating Agent Electrophile->N_Alkylation Alkyl Halides, Reductive Amination Electrophile->C_Alkylation Alcohols (BH), Michael Acceptors Electrophile->Mixture G cluster_N_selective To Favor N-Alkylation cluster_C_selective To Favor C-Alkylation Start Start: Poor Selectivity (Mixture of N/C Products) Check_Conditions Analyze Reaction Conditions: Base, Solvent, Temperature Start->Check_Conditions Check_Catalyst Analyze Catalytic System: Metal, Ligand Start->Check_Catalyst Check_Electrophile Analyze Electrophile: Reactivity, Type Start->Check_Electrophile Use_Strong_Base Use Strong Base (e.g., NaH) in Polar Aprotic Solvent (e.g., DMF) Check_Conditions->Use_Strong_Base Use_Lewis_Acid Employ a Lewis Acid Catalyst (e.g., B(C6F5)3) Check_Conditions->Use_Lewis_Acid Use_BH_Catalysis Use 'Borrowing Hydrogen' Catalysis (e.g., Ir, Ni) with Alcohols Check_Catalyst->Use_BH_Catalysis Use_PTC Employ Phase-Transfer Catalysis (PTC) Check_Electrophile->Use_PTC Use_Reductive_Amination Use Reductive Amination with Aldehydes/Ketones Check_Electrophile->Use_Reductive_Amination Use_Michael_Acceptor Use a Michael Acceptor as the Electrophile Check_Electrophile->Use_Michael_Acceptor End Achieve Desired Selectivity Use_Strong_Base->End Use_PTC->End Use_Reductive_Amination->End Use_BH_Catalysis->End Use_Lewis_Acid->End Use_Michael_Acceptor->End G cluster_N_path cluster_C_path Start Select Desired Alkylation N_Alkylation N-Alkylation Start->N_Alkylation Nitrogen C_Alkylation C-Alkylation Start->C_Alkylation Carbon (C3) N_Method_1 Classical SN2: NaH, Alkyl Halide, DMF N_Alkylation->N_Method_1 Simple Alkyl Halide N_Method_2 PTC: Quaternary Salt, Base N_Alkylation->N_Method_2 Mild Conditions N_Method_3 Reductive Amination: Aldehyde, Reductant N_Alkylation->N_Method_3 From Carbonyls N_Method_4 Fe-Catalyzed BH: Alcohol, Fe-Catalyst N_Alkylation->N_Method_4 From Alcohols C_Method_1 Ir/Ni-Catalyzed BH: Alcohol, Ir/Ni-Catalyst C_Alkylation->C_Method_1 From Alcohols C_Method_2 Lewis Acid Catalysis: B(C6F5)3 C_Alkylation->C_Method_2 Friedel-Crafts Type C_Method_3 Michael Addition: Michael Acceptor C_Alkylation->C_Method_3 Conjugate Addition

References

troubleshooting purification of complex indoline mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the purification of complex indoline mixtures.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is unstable on silica gel. What are my options?

If your this compound is sensitive to acidic silica gel, consider the following alternatives:

  • Deactivated Silica Gel: Prepare a slurry of silica gel in a solvent like dichloromethane or ethyl acetate and add 1-2% triethylamine or ammonia. This will neutralize the acidic sites on the silica surface.

  • Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.

  • Reverse-Phase Chromatography (C18): This is an excellent alternative if your this compound has sufficient hydrophobicity. Mobile phases typically consist of water/acetonitrile or water/methanol mixtures, often with additives like formic acid or TFA to improve peak shape.

Q2: I'm observing significant tailing of my this compound peak during column chromatography. What causes this and how can I fix it?

Peak tailing is often caused by strong interactions between the basic nitrogen of the this compound and acidic sites on the silica gel. To mitigate this:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine into your mobile phase. This will compete with your this compound for the active sites on the silica, leading to more symmetrical peaks.

  • Use Deactivated Silica: As mentioned in Q1, using silica gel that has been pre-treated with a base can significantly reduce tailing.

Q3: How can I remove persistent, polar impurities from my this compound product?

Polar impurities, such as leftover reagents or byproducts, can be challenging to remove. Consider these approaches:

  • Aqueous Wash (Liquid-Liquid Extraction): If your this compound is sufficiently non-polar, you can dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with a mild aqueous acid (e.g., 1M HCl, saturated NH4Cl) to extract basic impurities, or with a mild aqueous base (e.g., saturated NaHCO3) to remove acidic impurities.

  • Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge. For example, a cation exchange cartridge can be used to bind your basic this compound while allowing neutral and acidic impurities to be washed away. The this compound can then be eluted with a more basic solution.

  • Preparative HPLC: If other methods fail, preparative reverse-phase HPLC is a powerful technique for separating polar impurities from your main product.

Troubleshooting Guide

Issue 1: Co-elution of Closely Related this compound Analogs

When dealing with a mixture of structurally similar indolines, achieving baseline separation can be difficult.

Troubleshooting Workflow:

G start Start: Co-eluting Indolines step1 Optimize TLC Conditions start->step1 step2 Try a Different Solvent System step1->step2 If separation is still poor step4 High-Performance Liquid Chromatography (HPLC) step1->step4 If TLC shows promise step3 Consider a Different Stationary Phase step2->step3 If still co-eluting step3->step4 step5 Preparative HPLC step4->step5 For purification end Resolution Achieved step5->end

Caption: Troubleshooting workflow for co-eluting this compound analogs.

Detailed Steps:

  • Optimize Thin-Layer Chromatography (TLC): Before scaling up to column chromatography, exhaustively screen different solvent systems on TLC. Test various ratios of polar and non-polar solvents. See the table below for starting solvent systems.

  • Solvent System Modification: If a standard solvent system (e.g., hexanes/ethyl acetate) fails, try incorporating a third solvent to modulate selectivity. For example, adding a small amount of methanol or dichloromethane can alter the interactions between the analytes and the stationary phase.

  • Change Stationary Phase: If silica gel does not provide adequate separation, consider alumina (neutral or basic) or even reverse-phase C18 silica.

  • Transition to HPLC: If TLC shows baseline or near-baseline separation is possible, transitioning to flash chromatography or preparative HPLC is the next logical step. HPLC offers much higher resolving power.

Table 1: Recommended Starting Solvent Systems for this compound Purification on Silica Gel

Polarity of this compoundPrimary Solvent System (v/v)Modifier (if needed)
Non-polarHexanes / Ethyl Acetate (9:1 to 1:1)0.5% Triethylamine
Intermediate PolarityDichloromethane / Methanol (99:1 to 95:5)0.5% Triethylamine
PolarEthyl Acetate / Methanol (98:2 to 90:10)1% Triethylamine
Issue 2: Low Recovery/Yield After Column Chromatography

Low yield can be attributed to product degradation on the stationary phase or irreversible adsorption.

Logical Decision Tree for Low Yield:

G start Low Yield After Column check_stability Is the this compound stable on silica? (Run a quick TLC spot test) start->check_stability deactivated_silica Use Deactivated Silica Gel (e.g., with Triethylamine) check_stability->deactivated_silica No (degradation observed) check_adsorption Is the product streaking from the baseline on TLC? check_stability->check_adsorption Yes alternative_phase Switch to Alumina or C18 deactivated_silica->alternative_phase If still low yield success Improved Yield deactivated_silica->success alternative_phase->success add_modifier Add a modifier to the mobile phase (e.g., 1% TEA or MeOH) check_adsorption->add_modifier Yes add_modifier->success

Caption: Decision tree for diagnosing and resolving low yield issues.

Experimental Protocols

Protocol 1: Preparation of Deactivated Silica Gel
  • Objective: To neutralize the acidic sites on silica gel to prevent the degradation of acid-sensitive compounds.

  • Materials:

    • Silica gel (for flash chromatography)

    • Triethylamine (TEA)

    • Dichloromethane (DCM) or Hexanes

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask, create a slurry of silica gel in DCM or hexanes.

    • Add triethylamine to the slurry to a final concentration of 1-2% (v/v). For example, for every 100 mL of solvent, add 1-2 mL of TEA.

    • Allow the slurry to stir gently for 15-20 minutes.

    • Remove the solvent under reduced pressure using a rotary evaporator until the silica is a free-flowing powder.

    • The deactivated silica gel is now ready to be used for packing a column.

Protocol 2: General Method for Reverse-Phase Flash Chromatography of Indolines
  • Objective: To purify indolines that are either too polar for normal phase chromatography or are unstable on silica/alumina.

  • Materials:

    • C18 reverse-phase silica gel

    • Acetonitrile (ACN) - HPLC grade

    • Deionized water - HPLC grade

    • Formic acid (FA) or Trifluoroacetic acid (TFA) (optional, for peak shaping)

  • Procedure:

    • Sample Preparation: Dissolve the crude this compound mixture in a minimal amount of a strong solvent like methanol, DMSO, or DMF.

    • Column Packing: Pack the column with C18 silica gel using a slurry method with the initial mobile phase composition.

    • Equilibration: Equilibrate the column with at least 5-10 column volumes of the initial mobile phase (e.g., 95:5 Water:Acetonitrile).

    • Loading: Load the dissolved sample onto the column. If the sample was dissolved in a strong solvent, ensure the volume is small to prevent band broadening. Alternatively, the sample can be pre-adsorbed onto a small amount of C18 silica.

    • Elution: Begin the elution with a shallow gradient. A typical gradient might be from 5% ACN in water to 100% ACN over 20-30 column volumes. Additives like 0.1% FA or TFA can be included in both the water and ACN to improve peak shape for basic indolines.

    • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify the pure product.

    • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure. If TFA was used, it may need to be removed by co-evaporation with a solvent like toluene or by dissolving the residue in a suitable organic solvent and washing with a mild aqueous base.

Validation & Comparative

Indoline vs. Indole: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative biological activities of indoline and indole derivatives, supported by experimental data and methodologies.

The indole and this compound scaffolds are foundational bicyclic structures in a vast array of biologically active molecules. While structurally similar—this compound being a saturated analogue of indole—the seemingly minor difference in their pyrrole ring's saturation level imparts distinct electronic and conformational properties. These differences significantly influence their interactions with biological targets, leading to a diverse and sometimes contrasting spectrum of pharmacological activities. This guide provides an objective comparison of their performance in key therapeutic areas, supported by quantitative experimental data and detailed methodologies.

Anticancer Activity: A Tale of Two Scaffolds

Both indole and this compound derivatives have demonstrated significant potential as anticancer agents, often through distinct mechanisms of action. Indole-based compounds are well-established in oncology, with numerous derivatives targeting crucial cellular processes like tubulin polymerization, various protein kinases, and DNA topoisomerases.[1][2][3] this compound derivatives, while less explored, are emerging as a promising class of anticancer agents, with some exhibiting potent activity by targeting different cellular pathways.[4][5]

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Indole Chalcone-indole derivative 12Various0.22 - 1.80[4]
Benzimidazole-indole derivative 8Various0.05[4]
3-Arylthio-1H-indole 83 (R = 6-thiophen-3-yl)MCF-70.0045[6]
Mukonal 24SK-BR-3, MDA-MB-2317.5[6]
Indole-3-carbinol 26H1299449.5[6]
This compound Spirooxindole-based N-alkylated maleimides (43a)MCF-73.88[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][8]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (indole and this compound derivatives) and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathway: PI3K/Akt/mTOR Pathway Modulation by Indole Derivatives

Indole derivatives have been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[9]

PI3K_Akt_mTOR_Pathway Indole Indole Derivatives PI3K PI3K Indole->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by indole derivatives.

Antimicrobial Activity: Broad-Spectrum Potential

Both indole and this compound scaffolds have been incorporated into molecules with significant antimicrobial properties. Indole derivatives, in particular, have been extensively studied for their activity against a wide range of bacteria and fungi, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[10][11] The antimicrobial action of indoles can involve various mechanisms, including the inhibition of bacterial cell division and biofilm formation.[12] this compound-containing compounds have also demonstrated antibacterial activity and potential as resistance-modifying agents.[13]

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Indole Indole-thiadiazole (2c)B. subtilis3.125[14]
Indole-triazole (3d)MRSA6.25[14]
Indole hydrazone derivative (1)C. albicans3.125[11]
Ciprofloxacin-indole hybrid (3a)S. aureus0.25-8[15]
This compound Indolinone derivative 2A. baumannii125[16]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][17]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds (indole and this compound derivatives) in a 96-well microtiter plate containing broth.[18]

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Visual Assessment: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[18]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Indole and this compound derivatives have shown promise as anti-inflammatory agents. Indole derivatives, such as the well-known nonsteroidal anti-inflammatory drug (NSAID) indomethacin, can modulate key inflammatory pathways like the NF-κB and COX-2 pathways.[19] Recent studies have also highlighted the potent anti-inflammatory effects of this compound derivatives, with some compounds showing activity at picomolar concentrations.[20][21]

Compound ClassDerivativeAssayIC50 / InhibitionReference
Indole Indole-imidazolidine (LPSF/NN-56)Acetic acid-induced writhing63.1% reduction[22]
Indole-imidazolidine (LPSF/NN-52)Acetic acid-induced writhing52.1% reduction[22]
This compound Ester and amine derivativesLPS-induced NO, TNF-α, IL-6 releaseActive at 1-10 pM[20]
Unsubstituted this compoundLPS-induced cytokine elevationLess potent than derivatives[20]

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release Assay

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells stimulated with LPS.

  • Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) in appropriate media.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response.

  • Incubation: Incubate the cells for a specific period (e.g., 24 hours).

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[23][24]

  • Data Analysis: Determine the inhibitory effect of the compounds on cytokine production compared to the LPS-stimulated control.

Signaling Pathway: NF-κB Pathway in Inflammation

The NF-κB signaling pathway is a central regulator of inflammation.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription of Indole_this compound Indole/Indoline Derivatives Indole_this compound->IKK Inhibit

Caption: Simplified NF-κB signaling pathway and its modulation by indole and this compound derivatives.

Antioxidant Activity: Scavenging Free Radicals

The electron-rich nature of the indole ring makes its derivatives effective radical scavengers.[25] this compound derivatives have also been reported to possess significant antioxidant activity, in some cases even more potent than their indole counterparts.[9][26]

Compound ClassDerivativeAssayIC50 (µM)Reference
Indole Hydroxy substituted ethenyl indoleDPPH~24[27]
Indole-3-carboxaldehyde-Aryl Amine Conjugate (5f)DPPH-[28]
Indole-3-carboxaldehyde-Aryl Amine Conjugate (5f)Lipid Peroxidation Inhibition-[28]
This compound 5-fluoro-2-oxindoleDPPH- (70% scavenging at 500 µg/ml)[29]
5-methyl-2-oxindoleDPPH- (62% scavenging at 500 µg/ml)[29]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant activity of compounds.[30][31]

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol.

  • Reaction Mixture: Add various concentrations of the test compounds to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. The reduction in absorbance indicates the radical scavenging activity.[30]

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Conclusion

Both indole and this compound scaffolds serve as versatile platforms for the development of novel therapeutic agents. While indole derivatives have a longer history and are more extensively studied across a wide range of biological activities, this compound derivatives are demonstrating significant and sometimes superior potency in specific areas, such as anti-inflammatory and antioxidant applications. The saturation of the pyrrole ring in indolines can lead to enhanced activity and selectivity, highlighting the importance of exploring this chemical space in drug discovery. Further direct comparative studies of structurally analogous indole and this compound derivatives are warranted to fully elucidate their structure-activity relationships and guide the rational design of next-generation therapeutic agents.

References

A Comparative Guide to the Efficacy of Indoline and Azaindole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, small molecule kinase inhibitors have become a cornerstone of precision medicine. Within this class of therapeutics, heterocyclic scaffolds serve as the foundational architecture for engaging with the ATP-binding pocket of protein kinases. Among the most successful of these are the indoline (and its oxidized form, indolin-2-one or oxindole) and azaindole scaffolds. Both are recognized as "privileged structures" in medicinal chemistry due to their ability to be readily modified to achieve high potency and selectivity against a wide range of kinase targets.[1]

This guide provides an objective comparison of the efficacy of kinase inhibitors derived from these two core structures, supported by experimental data from biochemical, cellular, and in vivo studies. We will delve into their mechanisms of action, present quantitative data for key representative compounds, and detail the experimental protocols used to generate this data.

Core Scaffolds and Mechanism of Action

Both this compound and azaindole-based inhibitors primarily function as ATP-competitive inhibitors . Their core structures are designed to mimic the adenine moiety of ATP, enabling them to bind to the highly conserved ATP pocket within the kinase catalytic domain. This binding event physically obstructs the entry of ATP, thereby preventing the phosphotransfer reaction and inhibiting downstream signaling cascades.

The key to their efficacy lies in the specific interactions formed with the "hinge region" of the kinase, which connects the N- and C-terminal lobes. The indole/azaindole nitrogen atoms and other strategically placed functional groups form crucial hydrogen bonds with this hinge region, anchoring the inhibitor in the active site. The azaindole scaffold, with its additional nitrogen atom, offers unique opportunities for modulating hydrogen bonding patterns, which can influence both potency and selectivity.[2][3] The introduction of a nitrogen atom in the azaindole ring can also increase aqueous solubility and lead to more favorable pharmacokinetic properties compared to its indole counterparts.[2]

G cluster_scaffolds Core Scaffolds cluster_interaction Mechanism of Action This compound This compound/Indolin-2-one ATP_Pocket Kinase ATP-Binding Pocket This compound->ATP_Pocket Binds to Azaindole Azaindole Azaindole->ATP_Pocket Binds to Hinge Hinge Region ATP_Pocket->Hinge Contains Inhibition Inhibition of Phosphorylation ATP_Pocket->Inhibition Leads to G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Proliferation Cell Proliferation Survival, Angiogenesis PLCg->Proliferation ... PI3K->Proliferation ... Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibits G RAS RAS BRAF B-RAF (V600E Mutant) RAS->BRAF Activates (Constitutively Active) MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Uncontrolled Cell Proliferation ERK->Proliferation Leads to Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibits G Start Compound Synthesis (this compound / Azaindole) Biochem Biochemical Assay (e.g., ADP-Glo) Determines IC50/Ki Start->Biochem Cellular Cell-Based Assays Biochem->Cellular Target Target Engagement (e.g., NanoBRET) Cellular->Target Viability Cell Viability (e.g., MTT/XTT) Cellular->Viability InVivo In Vivo Model (e.g., Xenograft) Tests Efficacy & PK/PD Target->InVivo Viability->InVivo Result Efficacy Data InVivo->Result

References

Indoline-Based Compounds Emerge as Potent Dual Inhibitors of 5-LOX and sEH for Anti-Inflammatory Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A novel class of indoline-based compounds has been validated as potent dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid cascade that mediate inflammatory responses. Extensive in vitro and in vivo studies have demonstrated the potential of these compounds to simultaneously block the production of pro-inflammatory leukotrienes and stabilize anti-inflammatory epoxyeicosatrienoic acids, offering a promising multi-target approach for the treatment of inflammatory diseases.

Researchers have successfully identified and optimized a series of this compound-based molecules that exhibit balanced, potent inhibition of both 5-LOX and sEH.[1] The journey from an initial hit compound to a promising lead candidate showcases a structured drug discovery process, beginning with in silico screening and culminating in significant anti-inflammatory efficacy in established animal models of inflammation.[1] This guide provides a comparative overview of these novel this compound-based dual inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Inhibitory Activity

An in-house library of compounds was initially screened, leading to the identification of an this compound derivative, compound 43 , as a notable 5-LOX inhibitor.[1] This discovery spurred the design and synthesis of analogues, resulting in the identification of compound 73 as the most promising dual inhibitor, with nearly equivalent potent activity against both 5-LOX and sEH.[1] The inhibitory activities of these key compounds are summarized below.

CompoundTarget EnzymeIC50 (µM)Cell-Based Assay (PMNLs) IC50 (µM)
43 5-LOX0.45 ± 0.111.38 ± 0.23
sEH> 10-
73 5-LOX0.41 ± 0.010.48 ± 0.09
sEH0.43 ± 0.10-

Signaling Pathways and Experimental Workflow

The development of these this compound-based dual inhibitors followed a logical and comprehensive workflow, from computational screening to in vivo validation. The dual inhibition strategy targets two separate but interconnected branches of the arachidonic acid cascade, leading to a synergistic anti-inflammatory effect.

experimental_workflow cluster_0 In Silico & In Vitro Discovery cluster_1 In Vivo Validation in_silico In Silico Screening of In-House Library hit_id Hit Identification (Compound 43) in_silico->hit_id Identifies potential 5-LOX inhibitors sar_design SAR-Guided Design of Analogues hit_id->sar_design Guides analogue synthesis in_vitro In Vitro Enzymatic Assays (5-LOX & sEH) sar_design->in_vitro Generates new compounds for testing lead_id Lead Identification (Compound 73) in_vitro->lead_id Identifies potent dual inhibitors peritonitis Zymosan-Induced Peritonitis Model lead_id->peritonitis asthma Ovalbumin-Induced Asthma Model lead_id->asthma efficacy Demonstration of Anti-Inflammatory Efficacy peritonitis->efficacy asthma->efficacy

Discovery workflow for this compound-based dual 5-LOX/sEH inhibitors.

signaling_pathway cluster_lox 5-LOX Pathway cluster_cyp CYP450 Pathway phospholipids Membrane Phospholipids pla2 PLA2 phospholipids->pla2 aa Arachidonic Acid (AA) pla2->aa lox5 5-LOX aa->lox5 cyp CYP450 aa->cyp lta4 Leukotriene A4 (LTA4) lox5->lta4 ltb4 Leukotriene B4 (LTB4) (Pro-inflammatory) lta4->ltb4 eets Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) cyp->eets seh sEH eets->seh dhets Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) seh->dhets inhibitor This compound-Based Dual Inhibitor (e.g., Compound 73) inhibitor->lox5 Inhibits inhibitor->seh Inhibits

Arachidonic acid cascade and the dual inhibitory action.

Experimental Protocols

Detailed methodologies for the key experiments are provided below for reproducibility and further investigation.

5-Lipoxygenase (5-LOX) Inhibition Assay (Isolated Enzyme)

The inhibitory activity against human recombinant 5-LOX was determined by assessing the formation of 5-LOX products.[1]

  • Enzyme Preparation: Recombinant human 5-LOX was used.

  • Incubation: The enzyme was pre-incubated with the test compounds at various concentrations in a buffer containing CaCl2 and ATP.

  • Reaction Initiation: The reaction was started by the addition of the substrate, arachidonic acid.

  • Termination and Analysis: The reaction was stopped, and the products were extracted and quantified by UPLC-MS/MS.

  • Data Analysis: IC50 values were calculated from concentration-inhibition curves.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

The inhibitory activity against human sEH was evaluated using a fluorometric assay.[1]

  • Enzyme and Substrate: Recombinant human sEH and a fluorogenic substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), were used.

  • Reaction: The enzyme, test compound, and substrate were incubated together. The hydrolysis of PHOME by sEH leads to the formation of a fluorescent product.

  • Measurement: The increase in fluorescence was monitored over time using a fluorescence plate reader.

  • Data Analysis: IC50 values were determined by plotting the rate of reaction against the inhibitor concentration.

In Vivo Zymosan-Induced Peritonitis in Mice

This model was used to assess the acute anti-inflammatory activity of the lead compound.[1]

  • Animals: Male CD-1 mice were used.

  • Compound Administration: Compound 73 was administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg, 30 minutes prior to the zymosan challenge.[2]

  • Induction of Peritonitis: Peritonitis was induced by i.p. injection of zymosan A (1 mg/mouse).[2]

  • Sample Collection: At specified time points (e.g., 30 minutes and 4 hours) after zymosan injection, mice were euthanized, and the peritoneal exudate was collected by lavage.[2]

  • Analysis: The collected lavage fluid was analyzed for leukocyte infiltration (cell counting) and the levels of inflammatory mediators such as leukotrienes (LTC4, LTB4), prostaglandins (PGE2), and cytokines (TNF-α) using ELISA.[2]

In Vivo Ovalbumin-Induced Asthma in Mice

This model of allergic airway inflammation was employed to evaluate the efficacy of the dual inhibitor in a chronic inflammatory setting.[1]

  • Animals: Male BALB/c mice were used.

  • Sensitization: Mice were sensitized by i.p. injections of ovalbumin (OVA) emulsified in aluminum hydroxide on specific days to induce an allergic phenotype.

  • Challenge: Sensitized mice were subsequently challenged with aerosolized OVA to induce an asthmatic response.

  • Compound Administration: Compound 73 was administered to the mice prior to the OVA challenges. While the exact dosing regimen from the primary study is not detailed here, a typical administration would be intraperitoneal or oral delivery of the compound at a specific dose (e.g., 10 mg/kg) for a set number of days during the challenge phase.

  • Assessment: 24 hours after the final OVA challenge, various parameters were assessed, including airway hyperresponsiveness to methacholine, inflammatory cell infiltration in bronchoalveolar lavage fluid (BALF), lung histology for inflammation and mucus production, and levels of inflammatory mediators in the BALF.

Conclusion and Future Directions

The this compound-based dual 5-LOX/sEH inhibitors, particularly compound 73 , represent a significant advancement in the development of multi-target anti-inflammatory agents.[1] The presented data demonstrates their potent and balanced in vitro activity, which translates to substantial efficacy in in vivo models of both acute and chronic inflammation.[1] These findings pave the way for further preclinical development of this promising class of compounds for the treatment of a range of inflammatory disorders. Future work will likely focus on optimizing the pharmacokinetic properties and further evaluating the safety and efficacy of these dual inhibitors in more complex disease models.

References

Indoline vs. Carbazole Scaffolds in Organic Electronics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The molecular engineering of organic electronic materials is a cornerstone of next-generation technologies, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). At the heart of many high-performing organic semiconductors are specific molecular scaffolds that dictate their electronic and physical properties. Among these, indoline and carbazole have emerged as two of the most versatile and widely utilized building blocks. This guide provides an objective comparison of their performance in various organic electronic applications, supported by experimental data, detailed methodologies, and visualizations of their structure-property relationships.

Core Structural Differences

This compound and carbazole are both nitrogen-containing heterocyclic aromatic compounds. However, their structural differences fundamentally influence their electronic characteristics.

  • This compound: This scaffold features a bicyclic structure with a benzene ring fused to a five-membered nitrogen-containing ring that is partially saturated. This partial saturation imparts a degree of flexibility and a strong electron-donating character.

  • Carbazole: In contrast, carbazole possesses a rigid, planar tricyclic structure where a pyrrole ring is fused between two benzene rings. This extended π-conjugation system provides excellent thermal and chemical stability, as well as good hole-transporting properties.[1]

These inherent differences in electron richness, rigidity, and conjugation directly impact their performance in electronic devices.

Performance in Organic Photovoltaics (OPVs)

Both this compound and carbazole moieties are extensively used as electron donor units in organic dyes for dye-sensitized solar cells (DSSCs) and as components in the active layer of bulk heterojunction (BHJ) organic solar cells.

In the realm of DSSCs, this compound-based dyes, such as the well-known D205, and carbazole-based dyes, like MK2, have demonstrated high power conversion efficiencies (PCEs).[2] Studies have shown that co-sensitization, using a mixture of both dye types, can further enhance device performance by improving the fill factor and reducing electron recombination.[2][3] For instance, the addition of D205 to a DSSC with MK2 has been shown to block electron recombination between the TiO₂ and the dyes.[2]

In BHJ solar cells, carbazole-based polymers have been extensively investigated as electron-donating materials.[4] Donor-acceptor copolymers containing 2,7-carbazole units have achieved PCEs of up to 6%, with theoretical efficiencies projected to be even higher.[4] Indolo[3,2-b]carbazole, a fused-ring derivative, exhibits extended π-conjugation and stronger intermolecular interactions, leading to higher charge carrier mobility compared to carbazole.[5]

ParameterThis compound Derivative (D205 in DSSC)Carbazole Derivative (MK2 in DSSC)Carbazole-based Polymer (in OPV)Indolo[3,2-b]carbazole-based Polymer (in OPV)
Power Conversion Efficiency (PCE) 9.5%[2]9.7%[2]~6%[4]-
Short-Circuit Current (Jsc) ----
Open-Circuit Voltage (Voc) ----
Fill Factor (FF) Improved in co-sensitization[2]---

Performance in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, both this compound and carbazole derivatives are crucial as host materials for the emissive layer and as charge-transporting materials.

Carbazole-based materials are particularly favored as hosts for phosphorescent emitters due to their high triplet energy, which facilitates efficient energy transfer to the dopant.[6][7][8] Their excellent hole-transporting properties also contribute to balanced charge injection and recombination within the emissive layer.[1] Derivatives of indolo[2,3-a]carbazole have been shown to be effective as both blue fluorescent emitters and as hosts for green phosphorescent OLEDs, achieving high external quantum efficiencies (EQEs).[9]

This compound derivatives, while also used in OLEDs, are often noted for their strong electron-donating nature, which can be leveraged to tune the emission color and improve charge injection.[4]

ParameterThis compound Derivative (Host/Emitter)Carbazole Derivative (Host)Indolo[2,3-a]carbazole Derivative (Host)
External Quantum Efficiency (EQE) ->20% (Green PhOLED)[7]>10% (Green OLED)[8]
Triplet Energy (T1) -High (suitable for phosphorescence)[6]-
Hole Mobility -Good[1]-
Thermal Stability -High[1]High[9]

Performance in Organic Field-Effect Transistors (OFETs)

The charge carrier mobility is a critical parameter for the performance of OFETs. Both this compound and carbazole derivatives have been engineered to act as the active semiconductor layer in these devices.

Indolo[3,2-b]carbazole derivatives have demonstrated impressive hole mobilities. For instance, new derivatives with alkyl chains at the ends of the molecule have achieved hole mobilities as high as 0.22 cm²/Vs.[10] The rigid and coplanar structure of the indolo[3,2-b]carbazole core, combined with its extended conjugation, contributes to efficient charge transport.[11] In contrast, while carbazole itself is a good hole transporter, modifications are often necessary to enhance its mobility for high-performance OFETs.

ParameterThis compound DerivativeIndolo[3,2-b]carbazole Derivative
Hole Mobility (μh) -up to 0.22 cm²/Vs[10]
On/Off Ratio -~10⁵[10]

Experimental Protocols

Synthesis of a Representative Carbazole Dye (MK-2)

The synthesis of the carbazole-based dye MK-2 typically involves a multi-step process starting from 9-ethylcarbazole. A general synthetic route is outlined below.[12]

Step 1: Iodination of 9-Ethylcarbazole. To a solution of 3-amino-9-ethylcarbazole in dry THF, iodine and iso-pentyl nitrite are added. The reaction mixture is refluxed for 24 hours. After workup and purification, 9-ethyl-3-iodo-9H-carbazole is obtained.[12]

Step 2: Suzuki Coupling. The iodinated carbazole is then subjected to a Suzuki coupling reaction with a suitable boronic acid ester, such as terthiophene-2-boronic acid neopentyl ester, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., aqueous Na₂CO₃) in a solvent like DME.[12]

Step 3: Vilsmeier-Haack Formylation. The resulting terthiophene-substituted carbazole is formylated using a Vilsmeier reagent (prepared from POCl₃ and DMF).[12]

Step 4: Knoevenagel Condensation. Finally, the aldehyde is condensed with cyanoacetic acid in the presence of a base to yield the final MK-2 dye.[12]

Fabrication of a Dye-Sensitized Solar Cell (DSSC)

A standard procedure for fabricating a DSSC is as follows.[13][14]

1. Preparation of the Photoanode:

  • A transparent conducting oxide (TCO) glass substrate (e.g., FTO glass) is cleaned thoroughly.

  • A thin layer of TiO₂ paste is deposited on the conductive side of the TCO glass using a technique like doctor-blading or screen-printing.[13]

  • The TiO₂ film is then sintered at high temperatures (e.g., 450-500 °C) to ensure good electrical contact between the nanoparticles.[14]

  • After cooling, the sintered TiO₂ film is immersed in a dye solution (e.g., a solution of D205 or MK2 in a suitable solvent like ethanol) for several hours to allow for dye adsorption onto the TiO₂ surface.[14]

  • The dye-sensitized photoanode is then rinsed with the solvent to remove any non-adsorbed dye molecules.

2. Preparation of the Counter Electrode:

  • Another TCO glass substrate is coated with a thin layer of a catalyst, typically platinum or carbon.[14]

3. Assembly of the Cell:

  • The photoanode and the counter electrode are assembled in a sandwich-like configuration, separated by a thin polymer spacer.

  • An electrolyte solution, typically containing an I⁻/I₃⁻ redox couple in an organic solvent, is introduced into the space between the electrodes.[13]

  • The cell is then sealed to prevent leakage of the electrolyte.

Structure-Property Relationships

The performance of organic electronic materials based on this compound and carbazole scaffolds is intrinsically linked to their molecular structure. Key relationships can be visualized as follows:

G cluster_this compound This compound Scaffold cluster_carbazole Carbazole Scaffold cluster_properties Key Performance Metrics This compound This compound Core Flexibility Structural Flexibility This compound->Flexibility StrongDonor Strong Electron Donating Character This compound->StrongDonor Mobility Charge Carrier Mobility Flexibility->Mobility Can impact molecular packing Efficiency Device Efficiency (PCE, EQE) StrongDonor->Efficiency Improves Charge Injection Carbazole Carbazole Core Rigidity Rigid, Planar Structure Carbazole->Rigidity ExtendedPi Extended π-Conjugation Carbazole->ExtendedPi Rigidity->Mobility Facilitates π-π stacking Stability Thermal & Chemical Stability Rigidity->Stability Increases robustness ExtendedPi->Mobility Enhances charge transport ExtendedPi->Efficiency Broadens light absorption

Caption: Key structural features of this compound and carbazole scaffolds and their influence on performance metrics in organic electronics.

The diagram illustrates that the strong electron-donating nature of the this compound core is beneficial for charge injection, which can enhance device efficiency. Its flexibility, however, can lead to less ordered molecular packing, potentially affecting charge mobility. Conversely, the rigid and planar structure of the carbazole scaffold promotes better π-π stacking, which is advantageous for high charge carrier mobility. The extended π-conjugation in carbazole not only improves charge transport but also broadens light absorption, a desirable feature for photovoltaic applications. The inherent rigidity of the carbazole unit also contributes to higher thermal and chemical stability.

Conclusion

Both this compound and carbazole scaffolds are powerful tools in the design of high-performance organic electronic materials. The choice between them often depends on the specific application and the desired balance of properties.

  • This compound-based materials excel where strong electron-donating character is paramount, such as in tuning the energy levels for efficient charge injection in certain device architectures.

  • Carbazole-based materials , with their inherent rigidity, stability, and excellent hole-transporting properties, are often the go-to choice for applications demanding high charge carrier mobility and robust device operation, such as in the host materials for phosphorescent OLEDs and as stable donor materials in OPVs.

The continued development of novel derivatives of both scaffolds, including fused-ring systems like indolo[3,2-b]carbazole, promises to further push the boundaries of organic electronics, leading to more efficient and durable devices.

References

A Comparative Guide to the Photophysical Properties of Indoline and Indole Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indoline and indole fluorophores are fundamental scaffolds in the design of fluorescent probes for biological imaging and sensing applications. Their distinct photophysical properties, arising from subtle structural differences, govern their suitability for various advanced microscopy and diagnostic techniques. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal fluorophore for their specific needs.

At a Glance: this compound vs. Indole Fluorophores

Structurally, this compound is a saturated analog of indole, lacking the C2=C3 double bond within the pyrrole ring. This seemingly minor alteration has a profound impact on the electronic structure and, consequently, the photophysical characteristics of these molecules. In general, indoles exhibit a more planar and rigid structure, which often leads to higher quantum yields and longer fluorescence lifetimes compared to the more flexible this compound scaffold. However, the greater flexibility of this compound can be advantageous in the design of "turn-on" probes where fluorescence is quenched in the native state and restored upon target binding.

Quantitative Comparison of Photophysical Properties

The following tables summarize the key photophysical parameters for the parent this compound and indole molecules in various solvents. These values serve as a baseline for understanding the intrinsic properties of each scaffold, which can be further tuned through chemical modification.

Table 1: Photophysical Properties of this compound

SolventAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (nm)Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f) (ns)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
Water~290~310~20Low (quenching occurs)0.18~2,000
Cyclohexane~295~305~100.124.0~1,800
Methanol~292~308~160.154.5~1,900
DMSO~295~315~200.205.0~2,100

Table 2: Photophysical Properties of Indole

SolventAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (nm)Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f) (ns)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
Water~280~350~700.304.0 - 4.5[1]~6,100
Cyclohexane~287~305~180.458.1~5,600
Methanol~285~330~450.385.2~5,800
DMSO~287~340~530.424.8 - 5.4[1]~6,000

Experimental Protocols

Accurate determination of photophysical properties is paramount for the reliable application of fluorescent probes. Below are detailed methodologies for key experiments.

Measurement of Molar Absorptivity (Extinction Coefficient)

The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Protocol:

  • Prepare a stock solution of the fluorophore in the desired solvent with a precisely known concentration.

  • Perform serial dilutions to obtain a series of solutions with decreasing concentrations.

  • Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max) using a UV-Vis spectrophotometer.

  • Plot absorbance versus concentration. The slope of the resulting linear fit is the molar absorptivity (ε).

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_f) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.

Protocol:

  • Select a suitable fluorescence standard with a known quantum yield and absorption/emission properties similar to the sample. Quinine sulfate in 0.1 M H₂SO₄ is a common standard.

  • Prepare a series of dilute solutions of both the standard and the sample in the same solvent, with absorbances kept below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength.

  • Record the fluorescence emission spectra for all solutions under identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Integrate the area under the emission curves.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_standard × (m_sample / m_standard) × (η_sample² / η_standard²) where 'm' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.

Measurement of Fluorescence Lifetime

Fluorescence lifetime (τ_f) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for its measurement.

Protocol:

  • Prepare a dilute solution of the fluorophore to avoid concentration-dependent quenching.

  • Excite the sample with a pulsed light source (e.g., a picosecond laser or LED) at a high repetition rate.

  • Detect the emitted single photons using a high-speed detector.

  • Measure the time delay between the excitation pulse and the arrival of each photon.

  • Build a histogram of the arrival times.

  • Fit the decay curve with an exponential function to determine the fluorescence lifetime.

Visualizing Applications and Workflows

The distinct properties of this compound and indole fluorophores lend themselves to different applications. The following diagrams, generated using Graphviz, illustrate common experimental workflows and signaling pathways where these fluorophores are employed.

FRET_Workflow Experimental Workflow for FRET cluster_preparation Sample Preparation cluster_measurement FRET Measurement cluster_analysis Data Analysis p1 Label Protein 1 with Donor Fluorophore mix Mix Labeled Proteins p1->mix p2 Label Protein 2 with Acceptor Fluorophore p2->mix excite Excite Donor Fluorophore mix->excite measure Measure Donor and Acceptor Emission excite->measure calc Calculate FRET Efficiency measure->calc interpret Determine Proximity/ Interaction calc->interpret

FRET Experimental Workflow

Förster Resonance Energy Transfer (FRET) is a powerful technique to measure molecular proximity. Indole derivatives, with their relatively high quantum yields, are often used as donor fluorophores in FRET pairs.

ERK_Signaling ERK Signaling Pathway Detection GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Ras Ras Rec->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Sub Substrate ERK->Sub Probe Fluorescent Probe (e.g., this compound-based 'turn-on' sensor) ERK->Probe Signal Fluorescence Signal Probe->Signal

ERK Signaling Pathway Detection

The ERK signaling pathway is crucial in cell proliferation and differentiation. This compound-based "turn-on" fluorescent probes can be designed to detect the activity of key kinases like ERK, where the probe's fluorescence is activated upon phosphorylation.[2][3]

Mitochondria_Imaging Live-Cell Imaging of Mitochondria cluster_cell_prep Cell Preparation cluster_imaging Fluorescence Microscopy cluster_analysis Image Analysis cells Culture Cells add_probe Incubate with Mitochondria-targeting Indole/Indoline Probe cells->add_probe excite Excite Fluorophore add_probe->excite acquire Acquire Time-Lapse Images excite->acquire track Track Mitochondrial Dynamics acquire->track quantify Quantify Morphology and Function track->quantify

Mitochondrial Live-Cell Imaging Workflow

Both indole and this compound scaffolds can be functionalized with moieties that target specific organelles, such as mitochondria. This allows for the visualization of mitochondrial dynamics, morphology, and health in living cells.[4][5][6][7][8]

Conclusion

The choice between this compound and indole fluorophores is highly dependent on the specific application. Indole derivatives, with their inherent brightness and photostability, are excellent candidates for applications requiring robust and persistent fluorescence, such as FRET and steady-state imaging. Conversely, the flexible nature of the this compound scaffold makes it particularly well-suited for the design of smart, activatable probes that report on specific biological events, such as enzyme activity or changes in the local microenvironment. A thorough understanding of their fundamental photophysical properties, as outlined in this guide, is the first step toward the rational design of next-generation fluorescent tools for biological discovery and diagnostics.

References

Indoline Derivatives Emerge as Highly Selective α1A-Adrenoceptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A new class of indoline derivatives is showing exceptional promise as highly potent and selective antagonists for the α1A-adrenoceptor, a key target in the treatment of conditions like benign prostatic hyperplasia (BPH). This guide provides a comparative analysis of these novel compounds against established drugs, supported by experimental data, to offer researchers and drug development professionals a comprehensive overview of their potential.

Recent studies have highlighted specific this compound derivatives, such as (R)-14r and (R)-23l, which demonstrate superior selectivity for the α1A-adrenoceptor subtype over α1B and α1D subtypes when compared to the widely prescribed medication, silodosin.[1] This enhanced selectivity may translate into a more favorable side-effect profile, particularly concerning cardiovascular effects which are often associated with the blockade of α1B-adrenoceptors.

Comparative Performance of α1A-Adrenoceptor Antagonists

The following table summarizes the binding affinities and functional potencies of selected this compound derivatives and other key α1A-adrenoceptor antagonists. The data clearly illustrates the high affinity and selectivity of the novel this compound compounds.

Compoundα1A IC50 (nM)α1B IC50 (nM)α1D IC50 (nM)α1B/α1A Selectivityα1D/α1A Selectivity
(R)-14r 2.71728.31102.1640.1408.2
(R)-23l 1.92861.4474.21506249.6
Silodosin 1.9543.227.4285.914.4
Tamsulosin ---11-fold (over α1B)3.4-fold (over α1D)

Data for (R)-14r, (R)-23l, and Silodosin are from cell-based calcium assays.[1] Tamsulosin selectivity is based on pKi values from [3H]prazosin binding to human α1-adrenoceptor subtypes.[2]

Understanding the Mechanism: The α1A-Adrenoceptor Signaling Pathway

The α1A-adrenoceptors are G protein-coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, primarily couple to the Gq/11 family of G proteins.[3] This initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This increase in cytosolic Ca2+ is a critical step in mediating smooth muscle contraction, for instance, in the prostate and bladder neck.[2][3]

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Norepinephrine a1A_AR α1A-Adrenoceptor Agonist->a1A_AR Binds to Gq Gq Protein a1A_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates DAG Diacylglycerol (DAG) PLC->DAG Generates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Ca2 Ca²⁺ ER->Ca2 Releases Response Smooth Muscle Contraction Ca2->Response Mediates

α1A-Adrenoceptor Gq Signaling Pathway.

Experimental Validation Protocols

The validation of these this compound derivatives involves a series of in vitro assays to determine their affinity for the receptor and their functional effect on the signaling pathway.

Experimental Workflow for Antagonist Validation

A typical workflow for validating a potential α1A-adrenoceptor antagonist begins with the synthesis of the compound, followed by in vitro screening to determine its binding affinity and functional potency. Promising candidates then move to more complex cellular and tissue-based assays to assess their selectivity and physiological effects.

workflow cluster_discovery Discovery & Screening cluster_validation Validation & Selectivity cluster_preclinical Preclinical Development synthesis Compound Synthesis binding_assay Radioligand Binding Assay (Ki) synthesis->binding_assay Test Affinity functional_assay Functional Assay (IC50) synthesis->functional_assay Test Potency selectivity Subtype Selectivity Profiling (α1A, α1B, α1D) binding_assay->selectivity functional_assay->selectivity tissue_assay Isolated Tissue Assays selectivity->tissue_assay Confirm in Native System in_vivo In Vivo Studies tissue_assay->in_vivo Promising Candidates

General Experimental Workflow.

Detailed Methodologies

1. Radioligand Binding Assays

These assays are conducted to determine the binding affinity (Ki) of the test compounds for the different α1-adrenoceptor subtypes.

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing human α1A, α1B, or α1D-adrenoceptors are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation.

  • Binding Reaction: The cell membranes are incubated with a specific concentration of a radiolabeled ligand, typically [3H]prazosin, and varying concentrations of the unlabeled test compound (the this compound derivative or a reference antagonist).

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

2. Functional Assays (Intracellular Calcium Measurement)

These assays measure the ability of an antagonist to inhibit the functional response (an increase in intracellular calcium) triggered by an agonist.

  • Cell Culture: Cells stably expressing the α1A-adrenoceptor subtype are seeded into 96-well plates.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The cells are pre-incubated with varying concentrations of the test antagonist.

  • Agonist Stimulation: An agonist, such as norepinephrine, is added to stimulate the α1A-adrenoceptors.

  • Signal Detection: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the agonist-induced calcium response, is calculated from the concentration-response curves.

The Importance of Subtype Selectivity

The clinical utility of an α1A-adrenoceptor antagonist is greatly enhanced by its selectivity for the target receptor subtype. High selectivity for α1A, which is predominantly found in the prostate and lower urinary tract, over α1B (found in blood vessels) and α1D is desirable to minimize side effects such as orthostatic hypotension.

selectivity cluster_receptors α1-Adrenoceptor Subtypes cluster_effects Physiological Effects Compound This compound Derivative ((R)-14r) a1A α1A (Prostate, Bladder) Compound->a1A High Affinity (IC50 = 2.7 nM) a1B α1B (Blood Vessels) Compound->a1B Low Affinity (IC50 = 1728.3 nM) a1D α1D Compound->a1D Low Affinity (IC50 = 1102.1 nM) Therapeutic Therapeutic Effect (BPH Symptom Relief) a1A->Therapeutic SideEffect Side Effect (Hypotension) a1B->SideEffect

Concept of α1A-Adrenoceptor Subtype Selectivity.

References

A Comparative Guide to the Molecular Docking of Indoline and Indole-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, indole and indoline scaffolds are cornerstones in the design of novel therapeutic agents. Indole, an aromatic heterocyclic compound, is a privileged structure found in a multitude of bioactive molecules.[1] Its reduced form, this compound, also serves as a crucial pharmacophore in numerous drug candidates. This guide offers a comparative analysis of molecular docking studies involving these two scaffolds, providing researchers, scientists, and drug development professionals with objective data and detailed experimental protocols to inform future drug design efforts.

Molecular docking is a computational method that predicts the binding orientation and affinity of a ligand to a target protein, offering critical insights into structure-activity relationships.[1][2] This in-silico approach is instrumental in screening large compound libraries and prioritizing candidates for further experimental validation, thereby accelerating the drug discovery pipeline.[3][4]

Comparative Docking Performance: this compound vs. Indole Derivatives

The binding affinity of a ligand to its target is a key determinant of its potential therapeutic efficacy. The following tables summarize quantitative data from various docking studies, showcasing the binding energies and key interactions of this compound and indole-based ligands against a range of biological targets.

Recent studies suggest that in some cases, this compound derivatives may exhibit more significant biological activity compared to their corresponding indole counterparts.[5] For instance, one class of this compound derivatives demonstrated superior antioxidant activity.[5] However, the binding affinity is highly dependent on the specific substitutions on the core scaffold and the topology of the target protein's active site.

Table 1: Docking Performance of this compound-Based Ligands

Ligand ScaffoldTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
This compound Derivative (43)5-Lipoxygenase (5-LOX)Not specified, but noted for favorable placement near the catalytic ironH372, H367, L368, L414, I415, F421, L607[6]

Table 2: Docking Performance of Indole-Based Ligands

LigandTarget ProteinDocking Score/Binding Energy (kcal/mol)Key Interacting ResiduesReference
Indole-aminoquinazoline hybrid (4e)EGFR Kinase Domain-11.46Not specified[7]
Indole Derivative (9)UDP-N-acetylmuramate-l-alanine ligase (MurC)-11.5Not specified[8]
Indole Derivative (9)Human lanosterol 14α-demethylase-8.5Not specified[8]
Indole-chalcone glycohybrid (20)HCK Protein-13.42Not specified[9]
Halogenated Indole (5-Iodoindole)Glutamate-gated chloride channel (GluCL)-4.6 (Glide Score)Leucine 218[10]
Halogenated Indole (2-Iodoindole)Glutamate-gated chloride channel (GluCL)-4.5 (Glide Score)Leucine 218[10]
Halogenated Indole (4-Fluoroindole)Glutamate-gated chloride channel (GluCL)-2.7 (Glide Score)Serine 260[10]
Indole-hydrazide derivative (S3)Cyclooxygenase-2 (COX-2)Not specified, but noted for H-bonds similar to indomethacinTyr 355, Arg 120[11]

Note: Direct comparison of scores between different studies can be challenging due to variations in docking software, scoring functions, and force fields used.

Experimental Protocols: A Generalized Molecular Docking Workflow

The reliability of in-silico docking results is contingent upon a meticulously executed experimental protocol.[1] The following steps outline a generalized methodology synthesized from standard practices in the field.[3][4][12]

Protein Preparation
  • Retrieval: The 3D crystal structure of the target protein is typically obtained from a public repository like the Protein Data Bank (PDB).[1][2]

  • Preprocessing: The protein structure is prepared for docking. This involves removing water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction.[2][3] Hydrogen atoms are added, missing side chains or residues are corrected, and the structure is energy minimized to relieve steric clashes.[1] Tools like AutoDockTools or the Protein Preparation Wizard in Maestro are commonly used for this step.[1][2]

Ligand Preparation
  • Structure Generation: The 2D structures of the this compound and indole ligands are drawn using chemical drawing software such as ChemDraw.[1][2]

  • 3D Conversion and Optimization: These 2D structures are converted into 3D models and their energy is minimized to achieve a stable, low-energy conformation.[1][2] This is a critical step to ensure the ligand's geometry is realistic. Gasteiger charges and rotatable bonds are then assigned to the ligand.[1]

Grid Generation
  • Defining the Binding Site: A grid box is generated around the active site of the target protein.[1][2] This box defines the three-dimensional space where the docking software will attempt to place the ligand. The size and coordinates of the grid box are crucial and are often determined by the position of a known co-crystallized ligand.[1]

Molecular Docking Simulation
  • Docking Algorithm: A docking program (e.g., AutoDock, Glide, GOLD) is used to systematically explore various possible conformations of the ligand within the defined grid box.[3][10] These programs employ algorithms, such as the Lamarckian Genetic Algorithm, to generate numerous potential binding poses.[2]

  • Scoring: Each generated pose is evaluated using a scoring function.[1] This function estimates the binding affinity (e.g., in kcal/mol) between the ligand and the protein. The pose with the most favorable score (typically the lowest binding energy) is considered the most probable binding mode.[1][13]

Analysis of Results
  • Pose Selection: The docking results are analyzed to identify the best-scoring poses.

  • Interaction Visualization: The predicted binding mode of the most promising ligand is visualized to examine the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site.[1] This analysis provides valuable insights for lead optimization.[3]

Visualizing Docking Workflows and Signaling Pathways

To better conceptualize the processes involved, the following diagrams illustrate a typical molecular docking workflow and a hypothetical signaling pathway where an this compound or indole derivative might act as an inhibitor.

Molecular Docking Workflow cluster_prep Preparation Stage cluster_dock Simulation Stage cluster_analysis Analysis Stage Protein_Prep 1. Protein Preparation (from PDB) Grid_Gen 3. Grid Generation (Define Active Site) Protein_Prep->Grid_Gen Ligand_Prep 2. Ligand Preparation (2D to 3D) Docking_Sim 4. Docking Simulation (Pose Generation) Ligand_Prep->Docking_Sim Grid_Gen->Docking_Sim Scoring 5. Scoring & Ranking Docking_Sim->Scoring Analysis 6. Interaction Analysis (H-bonds, etc.) Scoring->Analysis Lead_Opt 7. Lead Optimization Analysis->Lead_Opt

Caption: A generalized workflow for in-silico molecular docking studies.

Kinase Signaling Pathway Inhibition cluster_pathway Cellular Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Kinase Downstream Kinase (e.g., MEK) Receptor->Kinase P TF Transcription Factor Kinase->TF P Response Cellular Response (Proliferation, Survival) TF->Response Ligand Indole/Indoline Inhibitor Ligand->Receptor Inhibition

Caption: Inhibition of a generic kinase signaling pathway by a ligand.

Conclusion

This guide provides a comparative overview of molecular docking studies on this compound and indole-based ligands. The presented data highlights the versatility of these scaffolds in targeting a diverse array of proteins. While indole derivatives have been extensively studied, emerging research on this compound compounds suggests they hold significant promise, sometimes offering advantages over their aromatic counterparts.[5][14] The detailed experimental protocol and workflow visualizations serve as a practical resource for researchers undertaking in-silico drug design. Future studies focusing on direct, side-by-side docking comparisons of indole and this compound derivatives against the same biological targets will be invaluable for elucidating the specific structural features that govern their differential binding affinities and for guiding the rational design of next-generation therapeutics.

References

A Comparative Guide to the Metabolic Stability of Indoline and Azaindole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the optimization of a compound's metabolic stability is a critical determinant of its clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites. This guide provides an objective comparison of the metabolic stability of two key heterocyclic scaffolds: indoline and azaindole. By presenting experimental data, detailed protocols, and metabolic pathway visualizations, this document aims to equip researchers with the necessary information to make informed decisions in the design and development of novel therapeutics.

Executive Summary

The strategic replacement of an this compound core with an azaindole moiety, a bioisosteric modification, is a widely employed tactic in medicinal chemistry to enhance metabolic stability. The introduction of a nitrogen atom into the benzene ring of the this compound scaffold can significantly alter the electronic properties of the molecule, often rendering it less susceptible to metabolism by cytochrome P450 (CYP450) enzymes. This guide presents a compilation of in vitro metabolic stability data for a range of this compound and azaindole compounds, demonstrating the general trend of improved stability in the azaindole series.

Data Presentation: this compound vs. Azaindole Metabolic Stability

The following tables summarize quantitative data from in vitro metabolic stability assays, primarily using human liver microsomes (HLM) and human hepatocytes. These assays are standard methods for assessing the intrinsic clearance (CLint) and half-life (t½) of compounds, providing key insights into their metabolic fate.

Table 1: Metabolic Stability of this compound Derivatives in Human Liver Microsomes (HLM)

Compound IDHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
This compound--[1][2]
Indapamide--[3]
Compound 1 (PAK1 Inhibitor)-High[4]
Spiro-indoline 11Reduced Turnover-[5]

Table 2: Metabolic Stability of Azaindole Derivatives in Human Liver Microsomes (HLM)

Compound IDScaffoldHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
Indole Analogue of Compound 11Indole16.9-[6]
4-Azaindole Analogue (12)4-Azaindole> 100-[6]
5-Azaindole Analogue (13)5-Azaindole38.5-[6]
6-Azaindole Analogue (14)6-Azaindole49.5-[6]
7-Azaindole Analogue (15)7-Azaindole> 100-[6]
7-Azaindole HPK1 Inhibitor (2)7-Azaindole-High Turnover[5]
4-Azaindole PAK1 Inhibitor (5)4-Azaindole-20-fold lower unbound clearance vs. Indole 1 (in mouse)[4]

Table 3: Metabolic Stability in Human Hepatocytes

Compound IDScaffoldHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/10⁶ cells)Reference
Representative Indole SCRAsIndoleVariable (generally rapid)Ranged from 110 to 3216 mL/min/kg (predicted)[7]
Representative Azaindole Compound7-Azaindole-9.2 mL/min/kg (for compound 25)[5]

Note: Direct comparison is challenging due to the variety of compounds and experimental conditions across different studies. However, the trend of improved stability with the azaindole scaffold is frequently reported.

Metabolic Pathways and Bioisosteric Rationale

The primary metabolic pathway for many this compound-containing compounds is oxidation by CYP450 enzymes, often leading to dehydrogenation to the corresponding indole.[1][2] This aromatization can create new metabolic soft spots on the indole ring, potentially leading to further metabolism or the formation of reactive metabolites.

The introduction of a nitrogen atom to form an azaindole can block or alter these metabolic pathways. The nitrogen atom can reduce the electron density of the ring system, making it less susceptible to oxidative metabolism. Furthermore, the position of the nitrogen atom in the azaindole ring can influence which enzymes are involved in its metabolism. For instance, some 7-azaindole derivatives have been shown to be metabolized by aldehyde oxidase (AO) at the C-2 position.[8]

Bioisosteric Replacement Strategy This compound This compound Scaffold Metabolic_Lability Metabolically Labile (e.g., CYP450 Oxidation) This compound->Metabolic_Lability Susceptible to Bioisosterism Bioisosteric Replacement (C-H to N) This compound->Bioisosterism Azaindole Azaindole Scaffold Improved_Stability Improved Metabolic Stability Azaindole->Improved_Stability Leads to Bioisosterism->Azaindole Microsomal Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis Compound Test Compound Reaction_Mix Reaction Mixture Compound->Reaction_Mix Microsomes Liver Microsomes Microsomes->Reaction_Mix NADPH_System NADPH System NADPH_System->Reaction_Mix Sampling Time-Point Sampling Reaction_Mix->Sampling Quenching Quench with Solvent Sampling->Quenching Centrifugation Centrifugation Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data_Analysis Data Analysis (t½, CLint) LCMS->Data_Analysis Hepatocyte Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis Thaw_Cells Thaw Cryopreserved Hepatocytes Cell_Suspension Prepare Cell Suspension Thaw_Cells->Cell_Suspension Add_Compound Add Test Compound Cell_Suspension->Add_Compound Sampling Time-Point Sampling Add_Compound->Sampling Quenching Quench and Lyse Sampling->Quenching Processing Sample Processing Quenching->Processing LCMS LC-MS/MS Analysis Processing->LCMS Data_Analysis Data Analysis (t½, CLint) LCMS->Data_Analysis

References

A Comparative Guide to Novel Indoline Derivatives as PD-L1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer immunotherapy is continually evolving, with a significant focus on the development of small-molecule inhibitors targeting the programmed cell death-ligand 1 (PD-L1). These inhibitors offer potential advantages over monoclonal antibodies, including oral bioavailability and improved tumor penetration. This guide provides a comparative analysis of novel indoline derivatives against other classes of small-molecule PD-L1 inhibitors, supported by experimental data and detailed methodologies.

Quantitative Comparison of PD-L1 Inhibitors

The following table summarizes the in vitro efficacy of selected novel this compound derivatives and other notable small-molecule PD-L1 inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds in blocking the PD-1/PD-L1 interaction.

Compound IDCompound ClassAssay TypeIC50 (nM)Reference
Compound 31 This compound DerivativeFRET0.89[1]
A13 This compound DerivativeHTRF132.8
BMS-202 Biphenyl DerivativeHTRF18[2][3]
BMS-1058 Biphenyl DerivativeHTRF0.48[3]
A5 Quinazoline DerivativeHTRF23.78[4]
HOU Biphenyl Derivative-24.5[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of novel inhibitors. Below are the methodologies for the key assays cited in this guide.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is widely used to screen for inhibitors of the PD-1/PD-L1 interaction in a high-throughput format.

Principle: HTRF technology is based on the non-radiative energy transfer between a donor (Europium cryptate) and an acceptor (a modified allophycocyanin, XL665, or d2) fluorophore when they are in close proximity. In the context of a PD-1/PD-L1 binding assay, recombinant PD-1 and PD-L1 proteins are tagged, for instance, with a His-tag and a Biotin-tag, respectively. A Europium-conjugated anti-His-tag antibody serves as the donor, and streptavidin-conjugated XL665 acts as the acceptor. When PD-1 and PD-L1 interact, the donor and acceptor are brought close enough for FRET to occur, resulting in a high HTRF signal. A small-molecule inhibitor that disrupts this interaction will lead to a decrease in the HTRF signal.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate assay buffer (e.g., PBS with 0.1% BSA).

  • Reagent Preparation: Prepare solutions of His-tagged PD-1, Biotin-tagged PD-L1, Europium-conjugated anti-His-tag antibody, and Streptavidin-XL665 in assay buffer.

  • Assay Plate Setup: Dispense the test compounds into a low-volume 384-well white plate.

  • Protein Addition: Add the His-tagged PD-1 and Biotin-tagged PD-L1 to the wells.

  • Detection Reagent Addition: Add the Europium-conjugated anti-His-tag antibody and Streptavidin-XL665. The HTRF reagents can often be pre-mixed.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

  • Signal Detection: Read the plate on an HTRF-compatible plate reader at two wavelengths: 620 nm (donor emission) and 665 nm (acceptor emission).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Fluorescence Resonance Energy Transfer (FRET) Assay

Similar to HTRF, FRET assays measure the proximity of two fluorescently labeled molecules.

Principle: A donor fluorophore is excited at its specific excitation wavelength, and if an acceptor fluorophore is in close proximity, the energy from the donor is transferred to the acceptor, which then emits fluorescence at its own characteristic wavelength. In a PD-1/PD-L1 FRET assay, one protein is labeled with a donor fluorophore and the other with an acceptor. Inhibition of the interaction separates the fluorophores, leading to a decrease in the FRET signal.

Procedure:

  • Protein Labeling: Label recombinant PD-1 and PD-L1 with suitable FRET donor and acceptor pairs (e.g., a Europium chelate as the donor and a dye-labeled acceptor).

  • Assay Setup: In a microplate, combine the labeled PD-1 and PD-L1 proteins in the presence of varying concentrations of the test inhibitor.

  • Incubation: Allow the reaction to incubate for a set time to reach equilibrium.

  • Fluorescence Reading: Measure the fluorescence intensity at the emission wavelengths of both the donor and the acceptor using a fluorescence plate reader.

  • Data Analysis: The FRET signal is often expressed as a ratio of the acceptor to donor fluorescence. The IC50 is calculated by plotting this ratio against the inhibitor concentration.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the biological pathway and experimental procedures are provided below to enhance understanding.

PD1_PDL1_Signaling_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell cluster_inhibitor Therapeutic Intervention PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding MHC MHC TCR TCR SHP2 SHP2 PD1->SHP2 Recruitment Activation T-Cell Activation TCR->Activation Antigen Presentation SHP2->Activation Dephosphorylation (Inhibition) Inhibition T-Cell Inhibition Indoline_Inhibitor This compound Derivative (PD-L1 Inhibitor) Indoline_Inhibitor->PDL1 Blocks Interaction

Figure 1. PD-1/PD-L1 Signaling Pathway and the Mechanism of Action of this compound-Based Inhibitors.

The diagram above illustrates the interaction between a T-cell and a tumor cell. The binding of PD-L1 on the tumor cell to PD-1 on the T-cell leads to the recruitment of the phosphatase SHP2, which in turn inhibits T-cell activation signals. This compound derivatives and other small-molecule inhibitors block the PD-1/PD-L1 interaction, thereby restoring the anti-tumor immune response.

HTRF_Workflow cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor PD1_His PD-1-His PDL1_Biotin PD-L1-Biotin PD1_His->PDL1_Biotin Binding High_FRET High FRET Signal AntiHis_Eu Anti-His-Eu AntiHis_Eu->PD1_His SA_XL665 SA-XL665 SA_XL665->PDL1_Biotin PD1_His_I PD-1-His Low_FRET Low FRET Signal PDL1_Biotin_I PD-L1-Biotin AntiHis_Eu_I Anti-His-Eu AntiHis_Eu_I->PD1_His_I SA_XL665_I SA-XL665 SA_XL665_I->PDL1_Biotin_I Inhibitor Inhibitor Inhibitor->PDL1_Biotin_I Blocks Binding start Start Assay cluster_no_inhibitor cluster_no_inhibitor cluster_with_inhibitor cluster_with_inhibitor

Figure 2. HTRF Experimental Workflow for Screening PD-L1 Inhibitors.

This workflow illustrates the principle of the HTRF assay. In the absence of an inhibitor, the binding of tagged PD-1 and PD-L1 brings the donor and acceptor fluorophores into close proximity, resulting in a high FRET signal. An effective inhibitor disrupts this interaction, leading to a significant decrease in the FRET signal.

References

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to Indoline Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based research, the proper management and disposal of chemical waste is a critical component of ensuring a safe and compliant operational environment. Indoline, a heterocyclic aromatic amine, requires careful handling due to its potential hazards. Adherence to established disposal protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides detailed, step-by-step procedures for the safe disposal of this compound.

Hazard Profile and Safety Precautions

This compound and its derivatives should be treated as hazardous substances.[1] While specific safety data may vary for different derivatives, a conservative approach based on the known properties of this compound is recommended.[1][2] Key hazards include potential combustibility and irritation to the skin, eyes, and respiratory tract.[1][3][4] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE) for this compound Handling
Hand Protection
Eye Protection
Body Protection
Respiratory Protection

Work with this compound should always be performed in a well-ventilated area, preferably within a chemical fume hood.[1][5]

Step-by-Step this compound Disposal Protocol

The disposal of this compound must be managed through a certified hazardous waste disposal service.[6] It is imperative that this compound is not disposed of down the drain or in regular solid waste.[3][6]

1. Waste Segregation:

  • Solid Waste: Collect any solid this compound waste, along with contaminated materials such as weighing paper, gloves, and pipette tips, in a designated hazardous waste container.[6]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible hazardous liquid waste container.[6] Do not mix with other solvent waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[6] It is crucial to segregate incompatible wastes to prevent dangerous reactions.[7][8]

2. Container Selection and Labeling:

  • Use a compatible, leak-proof container for waste collection.[7]

  • The container must be clearly and accurately labeled with the following information:[6][7]

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accumulation start date

    • The primary hazards associated with the waste (e.g., "Combustible," "Irritant")

3. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.[6][8]

  • This area should be located away from general lab traffic and incompatible materials.[6]

  • Ensure the storage area is cool, dry, and well-ventilated.[6]

4. Arranging for Disposal:

  • Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup and final disposal.[6]

  • Follow their specific procedures for waste pickup requests.

  • Do not accumulate large quantities of chemical waste in the laboratory.[6]

Experimental Protocols: Spill Management

In the event of an this compound spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.

1. Immediate Actions:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.[6]

  • Alert: Inform colleagues and the laboratory supervisor or EHS department.[6]

  • Ventilate: If it is safe to do so, increase ventilation in the area.[6]

2. Containment and Cleanup (for small, manageable spills):

  • Personal Protective Equipment (PPE): Ensure you are wearing the appropriate PPE before attempting to clean the spill.

  • Containment: Contain the spill with an appropriate absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[6][9]

  • Collection: Carefully collect the absorbent material and any contaminated debris.[6] Place it in a sealed, labeled hazardous waste container.[6]

  • Decontamination: Clean the spill area with a suitable solvent. Collect all cleaning materials as hazardous waste.[6]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Indoline_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Storage cluster_3 Disposal start This compound Waste Generated solid_waste Solid Waste (e.g., contaminated gloves, paper) start->solid_waste liquid_waste Liquid Waste (e.g., solutions containing this compound) start->liquid_waste collect_solid Collect in Designated Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Designated Liquid Hazardous Waste Container liquid_waste->collect_liquid label_container Label Container: - 'Hazardous Waste' - 'this compound' - Accumulation Date - Hazards collect_solid->label_container collect_liquid->label_container store_waste Store in a Designated Satellite Accumulation Area (Cool, Dry, Well-Ventilated) label_container->store_waste request_pickup Contact EHS or Certified Hazardous Waste Contractor for Pickup store_waste->request_pickup final_disposal Proper Off-Site Disposal request_pickup->final_disposal

A flowchart outlining the procedural steps for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Indoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for Indoline to ensure laboratory safety and procedural integrity.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure when handling this compound. The following table summarizes the required PPE.

Protection LevelEquipmentSpecifications & Rationale
Hand Protection Chemical-resistant glovesNitrile gloves are suitable for incidental contact. For prolonged or immersive contact, consult the glove manufacturer's resistance guide.[1]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesEssential for protecting against splashes. A face shield should be worn over safety glasses or goggles if there is a significant risk of splashing.[1][2]
Skin and Body Protection Flame-resistant lab coat, long pants, and closed-toe shoesA fully buttoned lab coat is required to protect the skin. Long pants and non-porous closed-toe shoes are mandatory to cover any exposed skin.[1][2]
Respiratory Protection Fume hood or respiratorAll handling of this compound should occur in a certified chemical fume hood to minimize vapor inhalation.[1][3] If a fume hood is unavailable, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[3]
Hazard Summary

This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[4][5]

Hazard TypeClassificationGHS Statement
FlammabilityCombustible liquidH227: Combustible liquid[5]
Skin IrritationCauses skin irritationH315: Causes skin irritation[5]
Eye IrritationCauses serious eye irritationH319: Causes serious eye irritation[5]
Respiratory IrritationMay cause respiratory irritationH335: May cause respiratory irritation[5]

Operational Plan: From Handling to Disposal

1. Preparation and Handling:

  • Ensure all necessary PPE is worn correctly before handling this compound.[6]

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[5][7]

  • Avoid contact with skin, eyes, and clothing.[2][6]

  • Keep containers tightly closed when not in use.[2]

  • Keep away from heat, sparks, and open flames.[5]

  • Wash hands thoroughly after handling.[2][6]

2. Storage:

  • Store in a cool, dry, and well-ventilated place in the original container.[2][6]

  • Keep containers tightly closed.[2]

  • Avoid exposure to direct sunlight, air, and moisture.[2]

  • This compound is classified as a combustible liquid (Storage Class 10).

3. Spill Management: In the event of a spill, follow these procedures:

  • Evacuate unnecessary personnel from the area.[2]

  • Wear appropriate PPE, including respiratory protection.[2]

  • Contain the spill using an inert absorbent material such as clay, diatomaceous earth, or commercial absorbents.[2]

  • Collect the absorbed material and place it into a suitable, sealed container for disposal.[2]

  • Clean the spill area thoroughly.

4. Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.[8]

  • Collect all solid and liquid waste in clearly labeled, sealed containers.[8]

  • The label should include the full chemical name ("this compound"), the words "Hazardous Waste," and the primary hazards.[8]

  • Store waste containers in a designated, well-ventilated area, away from incompatible materials.[8]

  • Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[8] Do not dispose of down the drain or in regular solid waste.[9]

Emergency Procedures

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical advice if you feel unwell.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2][3] If skin irritation occurs, get medical advice/attention.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

  • Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water. Seek medical advice if you feel unwell.[2][3]

Firefighting:

  • Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO2).[2]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.[2]

  • Firefighters should wear self-contained breathing apparatus and full protective gear.[10]

Experimental Workflow: this compound Spill Response

Indoline_Spill_Workflow cluster_0 Immediate Actions cluster_1 Preparation for Cleanup cluster_2 Containment and Cleanup cluster_3 Post-Cleanup Spill This compound Spill Occurs Alert Alert others in the area and lab supervisor Spill->Alert Evacuate Evacuate non-essential personnel Alert->Evacuate Don_PPE Don appropriate PPE: - Respirator - Goggles & Face Shield - Chemical-resistant gloves - Lab coat Evacuate->Don_PPE Locate_Kit Locate spill kit Don_PPE->Locate_Kit Contain Contain the spill with inert absorbent material Locate_Kit->Contain Absorb Absorb the spilled this compound Contain->Absorb Collect Collect absorbed material into a labeled, sealed hazardous waste container Absorb->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose_Waste Store waste container in designated satellite accumulation area Decontaminate->Dispose_Waste Remove_PPE Remove and dispose of contaminated PPE as hazardous waste Dispose_Waste->Remove_PPE Report Report the incident to the EHS department Remove_PPE->Report

Caption: Workflow for a safe and effective response to an this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indoline
Reactant of Route 2
Indoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.